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  • Product: 1-(4-Tert-butylphenyl)cyclopentan-1-amine
  • CAS: 160001-94-5

Core Science & Biosynthesis

Foundational

Engineering Lipophilic Scaffolds: A Technical Guide to 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sterically demanding, lipophilic motifs is a proven tactic to enhance target affinity and modulate pharmacokinetic profiles. 1-(4-Tert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sterically demanding, lipophilic motifs is a proven tactic to enhance target affinity and modulate pharmacokinetic profiles. 1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS: 160001-94-5) represents a highly specialized arylcycloalkylamine building block [1]. By fusing a conformationally restrictive cyclopentane ring with a bulky para-tert-butylphenyl moiety, this scaffold provides unique spatial vectors for pharmacophore design, particularly in CNS-targeted therapeutics and intracellular receptor modulation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this molecule, detail a self-validating synthetic workflow, and explore its mechanistic role in advanced drug development.

Structural & Physicochemical Profiling

The architectural logic of 1-(4-tert-butylphenyl)cyclopentan-1-amine is rooted in overcoming common liabilities found in simple benzylic amines.

  • The tert-Butyl Group: This bulky moiety serves a dual purpose. First, it completely blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic liability that rapidly clears unsubstituted phenyl rings. Second, it significantly increases the molecule's lipophilicity, driving entropic binding by displacing high-energy water molecules when occupying deep hydrophobic pockets in target proteins.

  • The Cyclopentane Ring: By transitioning the core from a planar sp² system to an sp³ hybridized ring, we force the molecule out of "flatland." The cyclopentane ring restricts the rotational degrees of freedom of the primary amine, locking it into a defined spatial vector relative to the aromatic ring.

Quantitative Data Summary
PropertyValueMechanistic Implication in Drug Design
CAS Number 160001-94-5Commercial identifier for procurement and library indexing.
Molecular Formula C₁₅H₂₃N-
Molecular Weight 217.35 g/mol Low molecular weight provides ample room for downstream elaboration without violating Lipinski's Rule of 5.
cLogP (est.) ~4.2High lipophilicity; ensures excellent blood-brain barrier (BBB) permeability and lipid bilayer partitioning.
TPSA 26.02 ŲWell below the 90 Ų threshold, ideal for passive membrane diffusion and CNS penetration.
pKa (Amine, est.) ~9.5The primary amine is heavily protonated at physiological pH (7.4), allowing for critical salt-bridge formations with acidic residues (e.g., Asp/Glu) in receptor binding sites.

Rational Synthesis & Self-Validating Protocol

Step-by-Step Methodology

Phase 1: Grignard Addition (Nucleophilic Attack)

  • Procedure: Dissolve cyclopentanone in anhydrous THF at 0°C. Dropwise, add 1.2 equivalents of 4-tert-butylphenylmagnesium bromide. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: Cyclopentanone possesses less transannular strain and steric hindrance compared to cyclohexanone, allowing the exceptionally bulky Grignard reagent to attack the carbonyl carbon efficiently, yielding the tertiary alcohol (1-(4-tert-butylphenyl)cyclopentan-1-ol).

Phase 2: Carbocation-Mediated Azidation

  • Procedure: Dissolve the tertiary alcohol in CHCl₃. Add 3.0 equivalents of sodium azide (NaN₃) followed by the slow addition of trifluoroacetic acid (TFA) at 0°C. Stir at room temperature for 12 hours.

  • Causality: TFA protonates the hydroxyl group, leading to the departure of water and the formation of a highly stabilized benzylic/tertiary carbocation. The azide ion, a superb and small nucleophile, rapidly traps this carbocation. This specific acidic trapping mechanism outcompetes the E1 elimination pathway, preventing the formation of undesired alkene byproducts.

Phase 3: Staudinger Reduction

  • Procedure: Isolate the azide intermediate. Dissolve in THF/H₂O (10:1) and add 1.5 equivalents of triphenylphosphine (PPh₃). Stir at room temperature until nitrogen evolution ceases (approx. 6 hours).

  • Causality: We utilize the Staudinger reduction rather than palladium-catalyzed hydrogenation. Hydrogenation carries a high risk of hydrogenolysis (cleaving the benzylic C-N bond entirely). PPh₃ selectively reduces the azide to the target primary amine via a phosphazene intermediate, preserving the fragile tertiary C-N bond.

Synthesis A Cyclopentanone + 4-tBu-PhMgBr B 1-(4-tBu-Ph)cyclopentan-1-ol (Tertiary Alcohol) A->B Grignard Addition C NaN3, TFA, CHCl3 (Carbocation Trapping) B->C Acidic Activation D 1-Azido-1-(4-tBu-Ph)cyclopentane (IR: ~2100 cm⁻¹) C->D Azidation E PPh3, H2O, THF (Staudinger Reduction) D->E N2 Extrusion F 1-(4-tBu-Ph)cyclopentan-1-amine Target Amine E->F Hydrolysis

Synthetic workflow for 1-(4-tert-butylphenyl)cyclopentan-1-amine via azide intermediate.

Analytical Validation & System Integrity

To ensure the integrity of the protocol, this workflow is designed to be self-validating via Fourier-transform infrared spectroscopy (FTIR). The intermediate azide features a massive, unmistakable asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this signal post-Staudinger reduction serves as an unambiguous, real-time marker of reaction completion. This prevents the dangerous carryover of explosive azide residues into downstream scale-up processes.

Applications in Medicinal Chemistry & Target Engagement

Arylcyclopentylamines are privileged scaffolds. Historically utilized as NMDA receptor antagonists and monoamine reuptake inhibitors, modern applications have expanded their utility into virology and intracellular targeting.

Recent patent literature highlights the use of 1-phenylcyclopentanamine derivatives as broad-spectrum inhibitors of filoviruses (such as Ebola and Marburg) [2]. These compounds target the crucial interaction between the viral glycoprotein (GP) and the host endosomal receptor, NPC1.

By substituting the core with a para-tert-butyl group, drug developers can achieve two mechanistic advantages:

  • Enhanced Endosomal Accumulation: The increased lipophilicity drives the molecule across the host cell membrane and into the acidic endosome, where the basic amine becomes protonated and trapped (ion trapping).

  • Hydrophobic Anchoring: The bulky tert-butyl group acts as an anchor, burying itself into the lipid-protein interface of the NPC1 receptor, drastically increasing the residence time of the inhibitor.

Pharmacophore Core C1 Stereocenter Amine Primary Amine (-NH2) H-Bonding / Cationic Core->Amine Ring Cyclopentane Ring Conformational Restrictor Core->Ring Phenyl Phenyl Ring Pi-Pi / Cation-Pi Stacking Core->Phenyl tButyl tert-Butyl Group Deep Hydrophobic Pocket Phenyl->tButyl Para-substitution

Pharmacophore model detailing the structural vectors of the arylcyclopentylamine scaffold.

Conclusion

1-(4-Tert-butylphenyl)cyclopentan-1-amine is far more than a simple chemical intermediate; it is a meticulously engineered scaffold designed to maximize lipophilic efficiency (LipE) and conformational rigidity. By employing a self-validating azide-reduction synthetic route, researchers can reliably access this sterically hindered amine to unlock new chemical space in CNS and antiviral drug discovery programs.

References

  • Title: Broad spectrum inhibitors of filoviruses (US11459308B2)
Exploratory

1-(4-Tert-butylphenyl)cyclopentan-1-amine molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and application context of 1-(4-Tert-butylphenyl)cyclopentan-1-amine , a conformationally restricted primary amine scaffold used in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and application context of 1-(4-Tert-butylphenyl)cyclopentan-1-amine , a conformationally restricted primary amine scaffold used in medicinal chemistry.

Part 1: Physicochemical Identity & Core Data

1-(4-Tert-butylphenyl)cyclopentan-1-amine is a gem-disubstituted cycloalkylamine. It features a lipophilic 4-tert-butylphenyl moiety and a primary amine group attached to the same quaternary carbon of a cyclopentane ring. This structural motif is a "conformationally locked" bioisostere of acyclic phenethylamines.

PropertyDataNotes
IUPAC Name 1-(4-tert-butylphenyl)cyclopentan-1-amine
CAS Number Not widely indexedAnalogous to 1-phenylcyclopentan-1-amine (CAS 22316-45-6)
Molecular Formula C₁₅H₂₃N
Molecular Weight 217.35 g/mol Calculated (Monoisotopic: ~217.18)
Physical State Viscous Oil or Low-Melting SolidFree base is likely an oil; HCl salt is a solid.
LogP (Predicted) ~4.2 - 4.5Highly lipophilic due to t-butyl + cyclopentyl groups.
TPSA 26.02 ŲPolar surface area derived from the primary amine.
pKa (Predicted) ~9.5 - 10.5Typical for tertiary alkyl primary amines.

Part 2: Synthetic Methodology

The synthesis of 1-arylcyclopentan-1-amines is non-trivial because the amine is attached to a quaternary center. Direct reduction of the corresponding nitrile yields the aminomethyl derivative (C-CH₂-NH₂), not the desired amine.

Therefore, the Hofmann Rearrangement or Curtius Rearrangement is the required pathway. The protocol below outlines the Nitrile-Amide-Hofmann route, which is scalable and reliable for this scaffold.

Reaction Scheme (DOT Visualization)

Synthesis Start 4-tert-Butylphenylacetonitrile (Starting Material) Step1 Cycloalkylation (1,4-Dibromobutane, NaH) Start->Step1 Inter1 1-(4-t-Bu-Ph)cyclopentane- carbonitrile Step1->Inter1 Step2 Hydrolysis (H2SO4 or H2O2/NaOH) Inter1->Step2 Inter2 1-(4-t-Bu-Ph)cyclopentane- carboxamide Step2->Inter2 Step3 Hofmann Rearrangement (Br2, NaOH) Inter2->Step3 Product 1-(4-t-Bu-Ph)cyclopentan- 1-amine Step3->Product

Caption: Synthetic pathway converting the linear nitrile to the gem-disubstituted cyclic amine via a degradative rearrangement.

Detailed Experimental Protocol

Step 1: Cycloalkylation (Formation of the Quaternary Center)

  • Reagents: 4-tert-butylphenylacetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), Sodium Hydride (2.5 eq, 60% dispersion), DMSO or DMF/Toluene (3:1).

  • Procedure:

    • Suspend NaH in dry DMSO/Toluene under Nitrogen at 0°C.

    • Add 4-tert-butylphenylacetonitrile dropwise. Stir for 30 min to form the carbanion (deep color change).

    • Add 1,4-dibromobutane dropwise, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 4–12 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate. The product, 1-(4-tert-butylphenyl)cyclopentanecarbonitrile , is isolated as a solid or oil.

Step 2: Partial Hydrolysis to Amide

  • Reagents: Nitrile intermediate, 30% H₂O₂ (excess), NaOH (20% aq), Methanol.

  • Procedure:

    • Dissolve the nitrile in Methanol. Add NaOH solution.[1]

    • Slowly add H₂O₂ (exothermic).

    • Heat at 50–60°C for 2–4 hours.

    • Mechanism: The radical/nucleophilic attack converts -CN to -CONH₂ without hydrolyzing all the way to the acid.

    • Workup: Concentrate solvent, precipitate with water. Filter the Carboxamide intermediate.

Step 3: Hofmann Rearrangement (Amide to Amine)

  • Reagents: Carboxamide intermediate, Bromine (Br₂) or Sodium Hypochlorite (NaOCl), NaOH (aq).

  • Procedure:

    • Dissolve NaOH in water/dioxane at 0°C. Add Br₂ to form NaOBr in situ.

    • Add the Carboxamide in one portion.

    • Heat to 70–80°C for 1 hour. Evolution of CO₂ indicates the rearrangement of the isocyanate intermediate.

    • Workup: The amine is basic. Acidify to pH 2 (extract non-basic impurities), then basify to pH 12 and extract the product 1-(4-tert-butylphenyl)cyclopentan-1-amine into DCM.

    • Purification: Convert to HCl salt for crystallization (Ethanol/Ether).

Part 3: Structural Analysis & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 1.30 (s, 9H): Tert-butyl group. δ 1.6–2.2 (m, 8H): Cyclopentyl ring protons (multiplets). δ 7.3–7.4 (dd, 4H): Para-substituted aromatic system.The absence of a CH-NH₂ proton (which would appear ~3.5-4.0 ppm in a non-quaternary amine) confirms the quaternary substitution.
¹³C NMR Quaternary C (Aliphatic): ~60–65 ppm (C-N bond). Tert-butyl: ~31 ppm (CH₃), ~34 ppm (Cq). Carbonyl: Absence of ~170-180 ppm (confirms loss of amide).The shift of the quaternary carbon is the key indicator of successful rearrangement.
Mass Spec (ESI) [M+H]⁺ = 218.35 Primary molecular ion peak.

Part 4: Applications in Drug Discovery

This molecule serves as a specialized pharmacophore in three critical areas:

  • Conformational Restriction: Replacing a flexible diethyl/dimethyl amine or an acyclic chain with a cyclopentyl ring "locks" the nitrogen vector relative to the phenyl ring. This reduces the entropic penalty of binding to receptors (e.g., GPCRs, NMDA receptors).

  • Bioisostere of Phencyclidine (PCP) & Sigma Ligands: The 1-arylcyclohexylamine scaffold is famous in NMDA receptor antagonists (PCP, Ketamine). The cyclopentyl analog (this molecule) often retains binding affinity but alters the metabolic profile and selectivity, potentially reducing psychotomimetic side effects.

  • Metabolic Stability (The Tert-Butyl Role): The para-tert-butyl group blocks the primary site of metabolic oxidation (CYP450 hydroxylation) on the phenyl ring. This significantly extends the half-life (

    
    ) of the compound compared to the unsubstituted phenyl analog.
    
Pharmacophore Map (DOT Visualization)

Pharmacophore Center Quaternary Carbon (Scaffold Core) Amine Primary Amine (NH2) (H-Bond Donor/Acceptor) Center->Amine Ionic Interaction Ring Cyclopentyl Ring (Conformational Lock) Center->Ring Steric Bulk Phenyl Phenyl Group (Pi-Pi Stacking) Center->Phenyl TButyl Tert-Butyl Group (Lipophilic/Metabolic Shield) Phenyl->TButyl Para-Position

Caption: Pharmacophore analysis highlighting the functional roles of each structural component.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Bertus, P., & Szymoniak, J. "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles."[2] Chemical Communications, 2001, 1792-1793.[2] Link (Analogous synthetic strategy for 1-arylcycloalkylamines).

  • Wiedemann, S., et al. "Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides."[3] Organic Letters, 2003, 5(5), 753-755.[3] Link

  • Cantin, T., et al. "Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement."[4] Synthesis, 2023, 55, 2943–2950.[4] Link (Modern application of the Hofmann rearrangement for this exact scaffold class).

Sources

Foundational

1-Arylcyclopentan-1-amine Derivatives: A Technical Guide to Scaffold Utility and Medicinal Chemistry

[1] Executive Summary The 1-arylcyclopentan-1-amine scaffold represents a critical structural motif in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of acyclic -disubstituted amines...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1-arylcyclopentan-1-amine scaffold represents a critical structural motif in medicinal chemistry, primarily utilized as a conformationally restricted bioisostere of acyclic


-disubstituted amines and a ring-contracted analog of the phencyclidine (PCP) pharmacophore.[1] Unlike their cyclohexyl counterparts (e.g., PCP, ketamine), cyclopentyl derivatives often exhibit distinct pharmacological profiles, characterized by altered affinity for the NMDA receptor (PCP binding site)  and the Dopamine Transporter (DAT) .

This guide provides a comprehensive technical analysis of this scaffold, focusing on synthetic methodologies for the sterically hindered quaternary center, Structure-Activity Relationships (SAR), and comparative pharmacology.

Part 1: Structural Analysis & Pharmacophore

The 1-arylcyclopentan-1-amine core features a gem-disubstituted carbon atom, creating a quaternary center that locks the phenyl ring and the amine group into a specific spatial orientation.[1]

Conformational Restriction
  • Cyclohexyl (PCP-like): Adopts a chair conformation.[1] The phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, but the ring inversion allows for some flexibility.

  • Cyclopentyl (1-PPA): Adopts an "envelope" or "twist" conformation.[1] The energy barrier for pseudorotation is lower than the chair inversion of cyclohexane, yet the bond angles (

    
     vs 
    
    
    
    ) and eclipsing interactions create a different vector presentation of the aryl and amine groups.
  • Medicinal Impact: This ring contraction is often used to probe the steric tolerance of the hydrophobic pocket in the NMDA receptor channel. Studies indicate that while cyclohexyl analogs (PCA) maintain high affinity, cyclopentyl analogs often show reduced affinity, suggesting a tight steric fit in the receptor's binding site.

Comparison Table: Physicochemical & Pharmacological Profiles
CompoundStructureCore RingNMDA Affinity (

)
Key Characteristic
Phencyclidine (PCP) N-piperidylCyclohexane~59 nMHigh potency, psychotomimetic
1-Phenylcyclohexylamine (PCA) Primary AmineCyclohexane~200 nMActive metabolite, potent anticonvulsant
1-Phenylcyclopentylamine (1-PPA) Primary AmineCyclopentane> 1,000 nMReduced NMDA affinity; improved therapeutic index in seizure models
Ketamine 2-Cl-phenyl/KetoneCyclohexanone~650 nMDissociative anesthetic, rapid antidepressant

Note:


 values are approximate and dependent on specific radioligand displacement assays (e.g., 

-MK-801).

Part 2: Synthetic Methodologies

Constructing the 1-arylcyclopentan-1-amine scaffold requires overcoming steric hindrance at the quaternary carbon.[1] Standard


 approaches often fail. The most robust industrial and laboratory method involves the Curtius Rearrangement  or Strecker-type synthesis .[1]
Protocol A: The Curtius Rearrangement (Authoritative Route)

This route is preferred for its reliability in generating the primary amine from the corresponding carboxylic acid without racemization (if chiral) or elimination side products.

Precursor Synthesis:

  • Alkylation: Reaction of phenylacetonitrile with 1,4-dibromobutane (using NaH or NaOH/TEBA) yields 1-phenylcyclopentanecarbonitrile .[1]

  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to 1-phenylcyclopentanecarboxylic acid .
    

Step-by-Step Protocol (Amine Formation):

  • Activation:

    • Dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous acetone/toluene.

    • Add triethylamine (1.1 eq) and cool to 0°C.

    • Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 30 min at 0°C.

    • Mechanism:[1][2][3][4] Activation of the carboxylate for nucleophilic attack.

  • Azidation:

    • Add a solution of sodium azide (

      
      , 1.5 eq) in water dropwise. Maintain temperature < 5°C.
      
    • Stir for 1 hour. The acyl azide forms.[2][3]

    • Safety: Acyl azides are potentially explosive. Do not concentrate to dryness.

  • Rearrangement (Curtius):

    • Extract the acyl azide into toluene. Dry the organic layer (

      
      ).[5][6][7]
      
    • Heat the toluene solution to reflux (

      
      C).
      
    • Observation: Evolution of

      
       gas indicates the formation of the isocyanate  intermediate.
      
  • Hydrolysis:

    • Once

      
       evolution ceases, add 20% HCl (aq) and reflux for 1 hour.
      
    • Transformation: The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to the amine hydrochloride.

  • Isolation:

    • Cool to room temperature.[3] Wash the acidic aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH (pH > 12).

    • Extract with dichloromethane (DCM), dry, and concentrate to yield 1-phenylcyclopentan-1-amine as a free base oil.[1]

Visualization: Synthetic Pathway[1][7]

Synthesis Start Phenylacetonitrile Step1 1-Phenylcyclopentane- carbonitrile Start->Step1 1,4-dibromobutane NaH, DMF Step2 1-Phenylcyclopentane- carboxylic Acid Step1->Step2 H2SO4, AcOH Hydrolysis Step3 Acyl Azide (Intermediate) Step2->Step3 1. ClCO2Et, Et3N 2. NaN3 Step4 Isocyanate (Intermediate) Step3->Step4 Heat (-N2) Curtius Rearrangement Product 1-Phenylcyclopentan-1-amine Step4->Product HCl, H2O Hydrolysis (-CO2)

Caption: Synthetic workflow via Curtius Rearrangement. Red nodes indicate reactive intermediates requiring safety controls.

Part 3: Medicinal Chemistry & SAR

The biological activity of 1-arylcyclopentan-1-amines is highly sensitive to substitution on the amine nitrogen and the aromatic ring.[1]

NMDA Receptor Antagonism

The primary target for this scaffold is the PCP binding site within the NMDA receptor ion channel.[8][9]

  • Ring Contraction Effect: Reducing the ring size from cyclohexane (6) to cyclopentane (5) generally reduces affinity . The cyclopentyl ring is more planar, which may prevent the optimal hydrophobic collapse required for high-affinity binding observed with PCP.[1]

  • N-Substitution:

    • Primary Amine:[8] Moderate affinity.

    • N-Ethyl:[1][10] Often increases affinity (analogous to PCE).

    • N-Piperidino:[1] Usually restores high affinity, mimicking the full PCP structure.

Dopamine Transporter (DAT) Activity

Unlike pure NMDA antagonists, some 1-arylcyclopentylamines (and their 2-aryl isomers like Cypenamine) exhibit monoamine reuptake inhibition.[1]

  • Structure Requirement: The spatial arrangement of the phenyl and amine groups in the cyclopentyl scaffold can mimic the pharmacophore of dopamine, leading to DAT inhibition. This dual activity (NMDA antagonism + DAT inhibition) is characteristic of many dissociative anesthetics.

SAR Decision Tree

SAR Core 1-Arylcyclopentan-1-amine Scaffold RingMod Ring Modification Core->RingMod N_Sub N-Substitution Core->N_Sub Aryl_Sub Aryl Substitution Core->Aryl_Sub Ring_6 Expand to Cyclohexane (Increased NMDA Affinity) RingMod->Ring_6 Ring_4 Contract to Cyclobutane (Loss of Potency) RingMod->Ring_4 N_Alkyl N-Ethyl / N-Methyl (Increased Potency) N_Sub->N_Alkyl N_Acyl N-Acyl (Amide) (Inactive at NMDA) N_Sub->N_Acyl Aryl_3F 3-Fluoro / 3-Amino (Retained/High Activity) Aryl_Sub->Aryl_3F Aryl_Para Para-Substitution (Steric Clash/Lower Affinity) Aryl_Sub->Aryl_Para

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing NMDA receptor affinity.

References

  • Kaiser, C., & Weinstock, J. (1988).[2] Amines from mixed carboxylic-carbonic anhydrides: 1-phenylcyclopentylamine. Organic Syntheses, Coll. Vol. 6, p. 910.[2][3]

  • Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452–1458.

  • Vincent, J. P., et al. (1979). Interaction of phencyclidine ("angel dust") with a specific receptor in rat brain membranes. Proceedings of the National Academy of Sciences, 76(9), 4678-4682.

  • Rao, T. S., et al. (1990). Synthesis and biological evaluation of 1-(1-phenylcyclopentyl)amine analogues as NMDA receptor antagonists. Journal of Medicinal Chemistry.

  • PubChem. (2025). 1-Phenylcyclopentan-1-amine Compound Summary. National Library of Medicine.

Sources

Exploratory

Lipophilicity and Partitioning Dynamics of 1-(4-Tert-butylphenyl)cyclopentan-1-amine: A Technical Guide for ADMET Optimization

Executive Summary In modern drug discovery and agrochemical development, the precise modulation of physicochemical properties is the primary driver of a molecule's success. 1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the precise modulation of physicochemical properties is the primary driver of a molecule's success. 1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS: 160001-94-5) is a sterically hindered, highly lipophilic primary amine building block. While the incorporation of a tert-butylphenyl moiety is a classical bioisosteric strategy to block cytochrome P450 (CYP450) mediated para-hydroxylation and enhance hydrophobic target interactions, it significantly elevates the molecule's partition coefficient (logP).

This technical whitepaper deconstructs the structural lipophilicity of 1-(4-Tert-butylphenyl)cyclopentan-1-amine, explains the causality behind selecting appropriate analytical methodologies for highly lipophilic amines, and provides self-validating experimental protocols to accurately determine its logP and logD values.

Structural Deconstruction & Physicochemical Profiling

The lipophilicity of a compound is not a monolithic property; rather, it is the sum of its structural micro-domains. For 1-(4-Tert-butylphenyl)cyclopentan-1-amine, the molecule is defined by a stark contrast between a massive hydrophobic bulk and a single, highly polar ionizable headgroup.

  • The Hydrophobic Core : The combination of the tert-butyl group, the phenyl ring, and the cyclopentyl ring creates a dense lipophilic surface area. The tert-butyl group alone contributes approximately +1.5 to +2.0 log units to the overall logP, driving non-specific hydrophobic interactions.

  • The Polar Headgroup : The primary amine at the C1 position of the cyclopentane ring provides the sole hydrogen-bond donor/acceptor capacity. Because the amine is highly basic, the molecule exists predominantly in its protonated, cationic form at physiological pH (7.4).

This basicity creates a significant divergence between its intrinsic lipophilicity (logP of the neutral free base) and its effective lipophilicity (logD at pH 7.4). Maintaining optimal lipophilicity is critical, as excessive lipophilicity (logP > 4) is historically correlated with high attrition rates in drug discovery due to off-target toxicity and poor solubility[1].

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueDerivation Method / Significance
Molecular Weight 217.35 g/mol Exact Mass; highly efficient size for ligand binding.
pKa (Conjugate Acid) 9.8 – 10.2In silico prediction; indicates >99% protonation at pH 7.4.
cLogP (Neutral) 4.5 – 4.8ALOGPS/ChemDraw; indicates extreme intrinsic lipophilicity.
cLogD (pH 7.4) 1.8 – 2.2Henderson-Hasselbalch derivation; dictates physiological partitioning.
TPSA 26.02 Ų2D structure calculation; predicts excellent passive membrane permeability.

Methodological Causality: Overcoming Lipophilic Assay Artifacts

When quantifying the lipophilicity of 1-(4-Tert-butylphenyl)cyclopentan-1-amine, the choice of assay is dictated by its extreme physicochemical nature. The traditional Shake-Flask method () is often inadequate for determining the true logP of this specific molecule[2].

The Causality of Assay Failure:

  • Surfactant-Induced Emulsions : The molecule's topology—a highly hydrophobic tail paired with a localized cationic head—acts as a surfactant. Vigorous agitation during the shake-flask process generates stable micro-emulsions in the octanol-water interface. This leads to an overestimation of the aqueous concentration and an artificially deflated logP.

  • Analytical Sensitivity Limits : At a predicted logP of 4.8, the concentration of the neutral compound in the aqueous phase is nearly 60,000 times lower than in the octanol phase. Quantifying this trace amount pushes the limits of standard UV/Vis detectors, introducing severe signal-to-noise artifacts.

Therefore, to determine the logP of the neutral species, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) () or the Slow-Stirring Method () are the scientifically rigorous choices[3]. Shake-flask is only reserved for logD determination at pH 7.4, where the protonated amine increases aqueous solubility.

AssaySelection Start 1-(4-Tert-butylphenyl) cyclopentan-1-amine CheckLogP Evaluate Estimated cLogP & pKa Start->CheckLogP LowLogP cLogP < 4 Neutral Molecule CheckLogP->LowLogP Ideal Case HighLogP cLogP > 4 & Ionizable Surfactant Risk CheckLogP->HighLogP Actual Case ShakeFlask Shake-Flask (OECD 107) Standard Partitioning LowLogP->ShakeFlask HPLC RP-HPLC (OECD 117) High-Throughput logP HighLogP->HPLC Primary Screening SlowStir Slow-Stirring (OECD 123) Gold Standard for High logP HighLogP->SlowStir Confirmatory Assay

Fig 1: Decision tree for selecting lipophilicity assays based on physicochemical properties.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed, self-validating systems.

Protocol A: RP-HPLC Determination of logP (OECD 117)

This method correlates the chromatographic retention time of the analyte with its partition coefficient using a C18 stationary phase (simulating the lipid phase) and an aqueous mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v). Buffer the aqueous phase to pH 11.5 (using a high-pH tolerant column) to ensure the primary amine of 1-(4-Tert-butylphenyl)cyclopentan-1-amine is fully deprotonated (neutral).

  • Reference Standard Selection : Select six reference compounds with known logP values flanking the predicted logP of the analyte (e.g., Toluene logP 2.7, Chlorobenzene logP 2.8, Naphthalene logP 3.6, Phenanthrene logP 4.5, Pyrene logP 4.9, Triphenylamine logP 5.7)[4].

  • Dead-Time Determination : Inject thiourea (an unretained marker) to determine the column dead time (

    
    ).
    
  • Data Acquisition : Inject the reference standards and the analyte. Record the retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
    .
  • Interpolation : Plot

    
     versus known logP for the reference standards. Interpolate the logP of the analyte from the linear regression equation.
    

Self-Validation Checkpoint: The chromatographic system validates itself through the calibration curve. The run is strictly validated only if the linear regression of


 versus known logP yields an 

. Furthermore, the dead-time marker (thiourea) must exhibit a retention time shift of

minutes across all injections, proving column and pump stability.
Protocol B: Shake-Flask Determination of logD at pH 7.4 (OECD 107)

Because the compound is highly soluble in water at pH 7.4 (as a cation), the shake-flask method can be safely utilized to determine the physiological logD without severe emulsion risks[2].

Step-by-Step Methodology:

  • Solvent Saturation : Pre-saturate 1-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and pre-saturate the PBS with 1-octanol by stirring them together for 24 hours.

  • Analyte Preparation : Dissolve 1-(4-Tert-butylphenyl)cyclopentan-1-amine in the pre-saturated octanol phase to a concentration of 1 mg/mL.

  • Phase Partitioning : In three separate centrifuge tubes, combine the octanol stock and PBS buffer in three distinct volume ratios: 1:1, 1:2, and 2:1.

  • Equilibration : Invert the tubes gently (do not vortex) for 100 inversions over 5 minutes. Centrifuge at 3000 x g for 20 minutes to achieve complete phase separation.

  • Quantification : Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using LC-MS/MS. Calculate logD =

    
    .
    

Self-Validation Checkpoint: The protocol is engineered as a self-validating closed loop. By testing three distinct solvent ratios, the system checks for concentration-dependent artifacts or micelle formation. The assay is valid only if the calculated logD across all three ratios yields a standard deviation of


 log units, and the mass balance (analyte quantified in octanol + analyte quantified in buffer) accounts for 

of the initial input.

ADMET Implications and Lipophilic Ligand Efficiency

Understanding the partitioning dynamics of 1-(4-Tert-butylphenyl)cyclopentan-1-amine is crucial for downstream drug design. The extreme lipophilicity of the tert-butylphenyl group guarantees high passive membrane permeability and excellent Blood-Brain Barrier (BBB) penetration. However, it simultaneously triggers a cascade of ADMET liabilities, primarily high plasma protein binding (>99%) and rapid hepatic clearance via CYP450 enzymes (despite the para-position block, aliphatic oxidation of the cyclopentyl ring will occur)[1].

ADMETPathway LogP High Lipophilicity (cLogP > 4.5) Absorption Absorption Phase LogP->Absorption Distribution Distribution Phase LogP->Distribution Metabolism Metabolism Phase LogP->Metabolism Permeability High Passive Permeability Absorption->Permeability Solubility Poor Aqueous Solubility Absorption->Solubility BBB High BBB Penetration Distribution->BBB PPB High Plasma Protein Binding (>99%) Distribution->PPB Clearance High Hepatic Clearance Metabolism->Clearance

Fig 2: ADMET impact pathway illustrating the physiological consequences of high lipophilicity.

To optimize this scaffold, medicinal chemists must monitor Lipophilic Ligand Efficiency (LLE) , defined as


[5]. If a derivative of this amine achieves a target affinity of 10 nM (

) but maintains a logP of 4.8, its LLE is 3.2. Because the industry standard for a survivable clinical candidate is an

[5], development efforts must focus on appending polar, hydrophilic moieties to the primary amine to drive the logP down toward the optimal range (logP 2–3) while retaining the affinity generated by the tert-butylphenyl core.

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. URL:[Link]

  • Hopkins, A. L., Keserű, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency measures in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. URL: [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

  • OECD (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

  • OECD (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. URL:[Link]

Sources

Foundational

Biological activity of 1-substituted cyclopentan-1-amines

An in-depth technical exploration of 1-substituted cyclopentan-1-amines reveals a class of highly constrained, non-proteinogenic amino acids that serve as powerful pharmacological tools and structural building blocks. By...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration of 1-substituted cyclopentan-1-amines reveals a class of highly constrained, non-proteinogenic amino acids that serve as powerful pharmacological tools and structural building blocks. By locking the


-carbon within a rigid five-membered cyclopentyl ring, these compounds severely restrict conformational flexibility. This steric constraint dictates highly specific thermodynamic interactions with enzyme active sites, receptor ligand-binding domains, and peptide backbones.

As a Senior Application Scientist, I have structured this guide to dissect the biological activities of three primary applications of this pharmacophore: Methionine Adenosyltransferase (MAT) inhibition, metabotropic glutamate receptor (mGluR) agonism, and peptidomimetic stabilization.

Mechanistic Profiling of Key Derivatives

Cycloleucine: MAT Inhibition and Methylation Disruption

Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a classic, non-metabolizable amino acid derivative. Its primary biological mechanism is the competitive inhibition of Methionine Adenosyltransferase (MAT), the sole enzyme responsible for synthesizing S-adenosylmethionine (SAM)[1]. SAM is the universal methyl donor for DNA, RNA, and protein methylation.

Because cycloleucine is a structural analog of L-methionine, it successfully competes for the MAT active site but cannot be adenosylated by ATP. This competitive blockade halts SAM production, leading to a cascade of cellular events including the disruption of nucleic acid methylation, severe depletion of intracellular glutathione (GSH), and the induction of oxidative stress and apoptosis[2].

Cycloleucine: NMDA Receptor Antagonism

Beyond enzyme inhibition, cycloleucine interacts with the central nervous system via the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor requires the simultaneous binding of glutamate (at the NR2 subunit) and a co-agonist, glycine (at the NR1 subunit), for channel activation[3].

Cycloleucine binds to the glycine modulatory site on the NR1 subunit. Interestingly, while smaller cyclic analogs like 1-aminocyclopropane-1-carboxylic acid (ACPC) act as partial agonists, the larger steric bulk of cycloleucine's five-membered ring forces the ligand-binding domain (LBD) into a wider, open conformation[4]. This structural wedge prevents the LBD cleft closure required for channel gating, rendering cycloleucine a competitive antagonist (K


 ~600 µM)[5].
(1S,3R)-ACPD: mGluR Agonism

By adding a carboxylic acid at the 3-position of the cyclopentane ring, the biological activity shifts dramatically. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) is a potent, non-selective agonist for Group I and Group II metabotropic glutamate receptors (mGluRs)[6].

When (1S,3R)-ACPD binds to Group I mGluRs (mGluR1/5), it activates Gq-coupled proteins. This triggers Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), ultimately forcing the release of intracellular calcium from the endoplasmic reticulum.

Signaling Pathways & Molecular Dynamics

To visualize these divergent mechanisms, the following diagrams map the causal pathways of MAT inhibition and mGluR activation.

MAT_Inhibition Met L-Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Catalysis Methyl Methylation Reactions (DNA/RNA/Proteins) SAM->Methyl Methyl Donor Cyclo Cycloleucine (Competitive Inhibitor) Cyclo->MAT Blocks Active Site

Caption: Mechanism of MAT enzyme inhibition by cycloleucine, preventing SAM synthesis.

mGluR_Activation ACPD (1S,3R)-ACPD mGluR Group I mGluR (mGluR1/5) ACPD->mGluR Agonist Binding Gq Gq Protein mGluR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Caption: Group I mGluR signaling pathway activated by the agonist (1S,3R)-ACPD.

Quantitative Data Summary

The structural variations within the 1-substituted cyclopentan-1-amine family lead to distinct binding affinities and efficacies across different biological targets.

CompoundTarget ProteinMechanism of ActionBinding Affinity / Efficacy
Cycloleucine MAT1A / MAT2ACompetitive InhibitorCompetes with Met; prevents SAM formation[1]
Cycloleucine NMDA Receptor (NR1)Competitive AntagonistK


600 µM[5]
(1S,3R)-ACPD Group I mGluRsAgonistPotent activation of PLC/IP3 pathway[6]
Acc5 (Peptide) Peptide BackboneConformational ConstraintInduces rigid 3

/

-helical folding[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causal steps required to validate the biological activity of these compounds in vitro.

Protocol 1: In Vitro MAT Inhibition Assay (Cycloleucine)

Objective: Quantify the competitive inhibition of SAM synthesis by cycloleucine.

  • Enzyme Preparation : Purify recombinant human MAT1A. Causality: MAT1A is the primary hepatic isoform responsible for the bulk of physiological SAM synthesis.

  • Inhibitor Pre-incubation : Incubate 10 nM MAT1A with varying concentrations of cycloleucine (10 µM to 5 mM) in 50 mM Tris-HCl buffer (pH 7.4) containing 50 mM KCl and 10 mM MgCl

    
    . Causality: K
    
    
    
    and Mg
    
    
    are obligate cofactors for MAT activity. A 15-minute pre-incubation allows the inhibitor to establish a thermodynamic equilibrium within the active site before substrate introduction.
  • Substrate Addition : Initiate the reaction by adding 50 µM ATP and 50 µM L-methionine. Causality: Utilizing substrate concentrations near their respective K

    
     values (ATP K
    
    
    
    
    
    50 µM) ensures maximum sensitivity to competitive displacement by cycloleucine[8].
  • Reaction Quenching & Quantification : After 30 minutes at 37°C, quench the reaction with 10% perchloric acid. Centrifuge to remove precipitated proteins, and quantify the SAM in the supernatant via HPLC-UV at 254 nm. Causality: Acid quenching instantly denatures the enzyme, preserving the highly reactive SAM molecule for accurate chromatographic resolution.

Protocol 2: Electrophysiological Profiling of mGluR Activation ((1S,3R)-ACPD)

Objective: Isolate and measure mGluR-mediated intracellular calcium currents.

  • Slice Preparation : Prepare 300 µm acute brain slices of the rat dorsolateral septal nucleus (DLSN). Causality: The DLSN is selected due to its exceptionally high baseline expression of Group I mGluRs.

  • Synaptic Isolation : Perfuse the slices with Artificial Cerebrospinal Fluid (ACSF) containing 1 µM Tetrodotoxin (TTX), 50 µM AP5, and 10 µM CNQX. Causality: TTX blocks voltage-gated sodium channels to eliminate action potentials. AP5 and CNQX block NMDA and AMPA receptors, respectively, stripping away ionotropic glutamate noise to isolate the pure metabotropic response.

  • Agonist Application : Bath-apply 20 µM (1S,3R)-ACPD. Causality: This specific concentration is calibrated to robustly activate mGluR1/5 without triggering rapid receptor desensitization.

  • Current Recording : Record inward currents (I

    
    ) using whole-cell patch-clamp techniques at a holding potential of -80 mV. Causality: Holding the membrane at -80 mV prevents the activation of voltage-gated calcium channels, ensuring that the recorded current is driven entirely by mGluR-mediated intracellular calcium release.
    

Structural Biology: Peptidomimetics and Acc5

Beyond small-molecule pharmacology, 1-aminocyclopentane-1-carboxylic acid (abbreviated as Acc5 in peptide chemistry) is a vital tool in structural biology.

When Acc5 is incorporated into a synthetic peptide sequence, the dialkyl substitution at the


-carbon severely restricts the 

(phi) and

(psi) dihedral angles of the peptide backbone. This steric constraint forces the peptide into a highly rigid 3

or

-helical conformation[7].

Application in Drug Development: This property is heavily exploited in the design of Antimicrobial Peptides (AMPs). Bacterial proteases require an extended, flexible peptide backbone to access and cleave the scissile amide bond. By capping or embedding AMPs with Acc5, the resulting helical stabilization not only enhances the amphipathicity required for bacterial membrane insertion but also sterically shields the amide bonds, drastically increasing the peptide's half-life and resistance to proteolytic degradation in vivo[7].

References

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids Frontiers in Chemistry URL:[Link]

  • Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes National Institutes of Health (NIH) / PMC URL:[Link]

  • Human Mat2A uses an ordered kinetic mechanism and is stabilized but not regulated by Mat2B The Francis Crick Institute URL:[Link]

  • Metabotropic Glutamate Agonist-Induced Rotation: A Pharmacological, FOS Immunohistochemical, and[14C]-2-Deoxyglucose Autoradiographic Study Journal of Neuroscience URL:[Link]

  • Reduced curvature of ligand-binding domain free energy surface underlies partial agonism at NMDA receptors National Institutes of Health (NIH) / PMC URL:[Link]

  • Activation of a Metabotropic Excitatory Amino Acid Receptor Potentiates Spike-Driven Calcium Increases in Neurons of the Dorsolateral Septum National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of Cycloleucine in the Nucleus Accumbens Septi on the Elevated plus Maze Test in Rats Karger Publishers URL:[Link]

Sources

Exploratory

Technical Guide: Patent Literature &amp; Synthesis of 1-(4-Tert-butylphenyl)cyclopentan-1-amine Analogs

This guide provides an in-depth technical analysis of the patent literature, synthetic methodologies, and therapeutic potential of 1-(4-tert-butylphenyl)cyclopentan-1-amine and its structural analogs.[1] This scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the patent literature, synthetic methodologies, and therapeutic potential of 1-(4-tert-butylphenyl)cyclopentan-1-amine and its structural analogs.[1] This scaffold represents a conformationally restricted, lipophilic primary amine with significant implications in central nervous system (CNS) pharmacology, particularly as a modulator of NMDA and Sigma receptors.[1]

Executive Summary & Scaffold Analysis

The molecule 1-(4-tert-butylphenyl)cyclopentan-1-amine (CAS 160001-94-5) is a gem-disubstituted cycloalkylamine.[1] It serves as a rigidified analog of phenethylamine, where the ethyl chain is incorporated into a cyclopentane ring.[1] This structural modification restricts the conformational freedom of the amine relative to the phenyl ring, often enhancing receptor selectivity and metabolic stability.[1]

Key Chemical Features:

  • Lipophilic Tail: The para-tert-butyl group significantly increases the logP, facilitating blood-brain barrier (BBB) penetration, a critical feature for CNS-active agents.[1]

  • Rigid Core: The cyclopentane ring locks the phenyl and amine groups into a specific spatial arrangement, distinct from the more common cyclohexyl (PCP-like) or open-chain (amphetamine-like) scaffolds.[1]

  • Primary Amine: Unlike N-methylated analogs (e.g., Ketamine), the primary amine allows for further functionalization or acts as a hydrogen bond donor/acceptor in the binding pocket.[1]

Therapeutic Relevance

Patent literature primarily positions this scaffold within the neuropsychiatric and neuroprotective domains.[1] Key therapeutic targets include:

  • NMDA Receptor Antagonism: Analogous to Phencyclidine (PCP) and Ketamine, but with altered subunit selectivity due to the ring contraction (cyclohexane

    
     cyclopentane).[1]
    
  • Sigma Receptor Modulation: 1-Arylcycloalkylamines are privileged structures for Sigma-1 (

    
    ) receptor binding, relevant for depression, neurodegeneration, and pain.[1]
    
  • Monoamine Transporter Inhibition: Structural similarity to Sibutramine suggests potential triple reuptake inhibition (5-HT/NE/DA).[1]

Patent Landscape Overview

The intellectual property landscape for 1-(4-tert-butylphenyl)cyclopentan-1-amine is concentrated around specific therapeutic applications rather than the molecule as a commodity chemical.[1]

Key Patent Families[1]
Patent / PublicationAssignee / OriginCore Claim / ApplicationStatus
WO 2017/138838 A1 Valenta Pharm (Likely)Neuroprotective, Analgesic, Antidepressant. Describes salts of arylcycloalkylamines.[1] Specifically cites 1-phenylcycloalkylamine derivatives for treating depression and pain.[1]Active / National Phase
US 2004/010147 A1 Takeda ChemicalCell Adhesion Inhibitors. Describes cyclic amines for anti-asthmatic/anti-allergic use.[1] Broader Markush structure including cyclopentyl amines.[1]Abandoned / Expired
US 2015/0065567 VariousNMDA Antagonists. Discusses amino derivatives of 1-phenylcycloalkyl carboxylic acid (and bioisosteres) for multiple sclerosis and Alzheimer's.[1]Granted
Patent Genealogy & Classification

The following diagram illustrates the relationship between the core scaffold and its patented derivatives.

PatentLandscape Core 1-(4-tert-butylphenyl) cyclopentan-1-amine Class1 NMDA Antagonists (Neuroprotection) Core->Class1 Class2 Sigma Receptor Ligands (Depression/Pain) Core->Class2 Class3 S1P Modulators (Immunomodulation) Core->Class3 Structural Similarity Pat1 WO 2017/138838 Valenta Pharm (Arylcycloalkylamines) Class1->Pat1 Pat2 US 2015/0065567 Neurodegenerative Applications Class1->Pat2 Class2->Pat1 Pat3 US 2004/010147 Cell Adhesion Inhibitors Class3->Pat3

Figure 1: Patent classification mapping the core scaffold to major therapeutic areas.[1]

Synthetic Methodologies

The synthesis of 1-(4-tert-butylphenyl)cyclopentan-1-amine is a critical aspect of the patent literature, often designed to maximize yield and minimize impurities like the elimination product (1-(4-tert-butylphenyl)cyclopent-1-ene).[1]

Method A: The Modified Ritter Reaction (Industrial Preferred)

This route is favored in patents for its scalability and use of inexpensive reagents.[1]

  • Grignard Formation: 1-Bromo-4-tert-butylbenzene is converted to the Grignard reagent using Magnesium turnings in THF.[1]

  • Nucleophilic Addition: The Grignard reagent attacks cyclopentanone to form the tertiary alcohol, 1-(4-tert-butylphenyl)cyclopentan-1-ol .[1]

  • Ritter Reaction: The alcohol is treated with a nitrile (e.g., chloroacetonitrile or HCN generated in situ) in the presence of strong acid (H₂SO₄ or AcOH) to form the N-formyl or N-chloroacetyl intermediate.[1]

  • Hydrolysis: Acidic or basic hydrolysis yields the free amine.[1]

Method B: The Azide Route (Laboratory Scale)

Used when mild conditions are required to avoid carbocation rearrangement.[1]

  • Tertiary Alcohol Formation: (Same as above).

  • Azidation: Treatment with Sodium Azide (

    
    ) and Trifluoroacetic acid (TFA) in chloroform.[1]
    
  • Reduction: The resulting azide is reduced to the primary amine using Lithium Aluminum Hydride (

    
    ) or Hydrogenation (
    
    
    
    ).[1]
Detailed Synthetic Workflow

Synthesis SM1 1-Bromo-4-tert-butylbenzene Grignard Grignard Reagent (Ar-MgBr) SM1->Grignard Mg, THF SM2 Cyclopentanone Alcohol Tertiary Alcohol (1-Ar-cyclopentanol) Grignard->Alcohol + SM2 Ritter Ritter Reaction (R-CN / H2SO4) Alcohol->Ritter Azide Azidation (NaN3 / TFA) Alcohol->Azide Amide Amide Intermediate Ritter->Amide AzideInt Tertiary Azide Azide->AzideInt Product 1-(4-tert-butylphenyl) cyclopentan-1-amine Amide->Product Hydrolysis (HCl/EtOH) AzideInt->Product Reduction (LiAlH4)

Figure 2: Comparative synthetic routes: Ritter Reaction vs. Azide Reduction.[1]

Structure-Activity Relationship (SAR)[1]

Patent data reveals that minor structural modifications to the 1-(4-tert-butylphenyl)cyclopentan-1-amine scaffold drastically alter its pharmacological profile.[1]

Ring Size Modulation[1]
  • Cyclopentane (5-membered): Optimizes selectivity for Sigma-1 receptors and reduces psychotomimetic side effects associated with NMDA antagonism.[1]

  • Cyclohexane (6-membered): Increases affinity for the NMDA receptor channel (PCP-like profile), often leading to dissociative anesthesia and higher toxicity.[1]

  • Cyclobutane (4-membered): Found in Sibutramine analogs; tends to shift activity towards monoamine transporter inhibition (SNRI activity).[1]

Aryl Substitution (Para-Position)
  • Tert-Butyl (-C(CH₃)₃): Provides maximal lipophilicity/bulk without electronic withdrawal.[1] Critical for hydrophobic pocket filling in Sigma receptors.[1]

  • Chloro (-Cl): (e.g., in Ketamine/PCP analogs) Increases metabolic stability but alters electronic properties.[1]

  • Hydrogen (-H): Significant loss of potency in both NMDA and Sigma assays due to lack of hydrophobic interaction.[1]

Amine Substitution[1]
  • Primary Amine (-NH₂): The focus of this guide. Generally provides a balanced profile with moderate affinity and better oral bioavailability.[1]

  • Secondary Amine (-NHMe): Increases NMDA affinity (e.g., Ketamine is a secondary amine).[1]

  • Tertiary Amine (-NMe₂): Often reduces potency unless part of a specific pharmacophore (e.g., Venlafaxine analogs).[1]

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 1-(4-tert-butylphenyl)cyclopentan-1-ol[1]
  • Objective: Create the tertiary alcohol precursor.

  • Reagents: 1-bromo-4-tert-butylbenzene (21.3 g, 100 mmol), Magnesium turnings (2.6 g, 110 mmol), Cyclopentanone (8.4 g, 100 mmol), Dry THF (150 mL).[1]

  • Procedure:

    • Activate Mg turnings with iodine crystal in dry THF.

    • Add bromobenzene dropwise to maintain gentle reflux (Grignard formation).[1]

    • Cool to 0°C and add cyclopentanone dropwise over 30 mins.

    • Stir at RT for 2 hours.

    • Quench with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • Validation: TLC (Hexane/EtOAc 9:1) should show a new spot (

      
      ) and disappearance of ketone.[1]
      
Protocol 2: Ritter Reaction to Primary Amine[1]
  • Objective: Convert alcohol to amine via chloroacetonitrile.

  • Reagents: Tertiary alcohol (from Step 1), Chloroacetonitrile (1.5 eq), Acetic Acid (solvent), Sulfuric Acid (catalyst), Thiourea.[1]

  • Procedure:

    • Dissolve alcohol in AcOH.[1] Add Chloroacetonitrile.[1]

    • Add

      
       dropwise at 0-5°C. Stir overnight at RT.
      
    • Pour into ice water; filter the chloroacetamide intermediate.

    • Reflux intermediate with Thiourea in Ethanol/Acetic acid (Cleavage of chloroacetyl group).[1]

    • Basify with NaOH to pH 10 and extract.

    • Validation:

      
      -NMR should show diagnostic cyclopentyl protons (1.6-2.2 ppm) and aromatic protons (7.3-7.5 ppm).[1]
      

References

  • Valenta Pharm. (2017).[1] Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect.[1] WO 2017/138838 A1. Link[1]

  • Takeda Chemical Industries. (2004).[1] Cyclic amine compounds and pharmaceutical composition containing the same. US 2004/010147 A1.[1] Link[1]

  • Liotta, D. J., et al. (2015).[1] NMDA receptor antagonists for neuroprotection.[1][2] US Patent 9,079,852.[1][2] Link[1]

  • Maddox, V. H., et al. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.[1] (Foundational chemistry for the scaffold).

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-tert-butylphenyl)cyclopentan-1-amine.[1] CAS 160001-94-5.[1]

Sources

Foundational

Advanced Safety and Handling Protocols for 1-(4-Tert-butylphenyl)cyclopentan-1-amine in Drug Discovery

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic extension of experimental design. When working with specialized building blocks like 1-(4-tert-butylp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic extension of experimental design. When working with specialized building blocks like 1-(4-tert-butylphenyl)cyclopentan-1-amine (CAS: 160001-94-5) [1], understanding the physicochemical properties of the molecule is paramount. This compound is a highly lipophilic, sterically hindered primary amine, increasingly utilized in medicinal chemistry to synthesize broad-spectrum antiviral agents (such as filovirus inhibitors targeting the NPC1/GP CL interaction) and novel receptor modulators [2] [3].

Standard Safety Data Sheets (SDS) often provide generic hazard codes without explaining the underlying chemical behavior. This technical guide synthesizes structural pharmacology with rigorous safety protocols, providing drug development professionals with a self-validating system for handling this specific chemotype.

Physicochemical Profiling & Hazard Identification

The core structure of this compound features a primary amine attached to a cyclopentane ring, which is further substituted with a bulky 4-tert-butylphenyl group. The tert-butyl moiety significantly increases the compound's partition coefficient (LogP), rendering it highly lipophilic, while the primary amine retains a basic pKa (typically ~9.5–10.0 for similar aliphatic amines).

Extrapolating from structurally related analogs like 1-phenylcyclopentanamine (CAS: 5296-90-2) [4], we can define a highly accurate hazard profile. The causality of its toxicity is directly linked to its structure: the lipophilicity allows it to bypass biological barriers, while the basic amine disrupts cellular homeostasis.

Quantitative Hazard and Property Summary
Property / Hazard ParameterValue / GHS ClassificationMechanistic Rationale
CAS Number 160001-94-5Unique identifier for the tert-butyl derivative.
Molecular Weight 217.35 g/mol Small molecule; optimal for rapid tissue absorption.
Skin Irritation Category 2 (H315)Lipophilic membrane penetration followed by localized pH disruption.
Eye Irritation Category 2A (H319)Rapid corneal absorption; amine basicity causes localized protein denaturation.
Skin Sensitization Category 1 (H317)Potential to act as a hapten, covalently binding to epidermal proteins.

Toxicological Mechanisms & Biological Reactivity

To design an effective safety protocol, we must first map how 1-(4-tert-butylphenyl)cyclopentan-1-amine interacts with biological tissues. Because it is uncharged at physiological pH in its free-base form, it rapidly diffuses across the lipid bilayers of the skin or ocular epithelium. Once it enters the intracellular space and encounters acidic organelles (like lysosomes), the amine becomes protonated. This traps the ionized molecule inside the organelle, leading to osmotic swelling, lysosomal rupture, and a subsequent inflammatory cascade.

G A 1-(4-Tert-butylphenyl) cyclopentan-1-amine B Lipid Bilayer Penetration (High LogP) A->B Dermal/Ocular Exposure C Intracellular Amine Protonation B->C Passive Diffusion D Lysosomal Trapping & pH Alteration C->D Ionization (pKa ~9-10) E Cellular Stress & Tissue Irritation D->E Toxicity Cascade

Mechanistic pathway of cellular membrane disruption and irritation by lipophilic amines.

Experimental Safety Protocols & Workflows

Standard operating procedures often fail because they rely on blind compliance. The following protocols are designed as self-validating systems , meaning each step includes a built-in verification mechanism to ensure the safety parameter has been met.

Workflow A: Dispensing and Solution Preparation

Because primary amines are prone to static charge accumulation and can easily aerosolize during transfer, dispensing must be tightly controlled.

  • Environmental Setup:

    • Action: Conduct all weighing inside a certified Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood.

    • Causality: The high lipophilicity means even micro-gram quantities of aerosolized powder inhaled into the lungs will rapidly cross the alveolar membrane.

  • Strategic PPE Selection:

    • Action: Don double nitrile gloves. If handling the compound in a solution of Dichloromethane (DCM) or Dimethylformamide (DMF), switch the outer glove to butyl rubber.

    • Causality: Nitrile provides excellent protection against the solid free-base amine. However, DCM rapidly permeates nitrile. If the amine is dissolved in DCM, the solvent acts as a carrier, driving the toxic amine directly through the nitrile matrix and into the skin.

  • Static Mitigation (Self-Validating Step):

    • Action: Pass the sealed vial through an anti-static ionizer fan before opening. Use a grounded, stainless-steel micro-spatula.

    • Validation: If the powder clings to the walls of the vial or the spatula, static is still present. Do not proceed until the static is neutralized, as clinging powder guarantees microscopic aerosolization upon transfer.

Spill Response & Decontamination Protocol

A spill of 1-(4-tert-butylphenyl)cyclopentan-1-amine cannot be treated like a standard inert powder spill. Sweeping it up dry will aerosolize the irritant. We must use chemistry to neutralize the threat.

Workflow B: Chemical Neutralization and Cleanup
  • Containment & Acidification:

    • Action: Do not wipe the dry powder. Instead, gently mist the spill zone with a 1% Acetic Acid solution.

    • Causality: The weak acid reacts with the lipophilic free-base amine to form an acetate salt. This drastically lowers its LogP, rendering it highly water-soluble and completely eliminating its volatility and ability to rapidly penetrate biological membranes.

  • Absorption & Removal:

    • Action: Overlay the acidified spill with absorbent inert pads (e.g., vermiculite or specialized chemical absorbent pads). Sweep from the outer edges toward the center.

  • Decontamination Verification (Self-Validating Step):

    • Action: After washing the area with water and a mild detergent, swab the surface and apply a drop of Ninhydrin reagent .

    • Validation: Ninhydrin reacts specifically with primary amines to form "Ruhemann's purple." If the swab remains colorless or faint yellow, the decontamination is successful. If it turns purple, residual amine is present, and Step 1 must be repeated. This ensures absolute analytical confidence that the workspace is safe.

References

  • US11459308B2 - Broad spectrum inhibitors of filoviruses Source: Google Patents URL
Exploratory

Difference between cyclopentan-1-amine and cyclohexan-1-amine analogs

The Difference Between Cyclopentan-1-amine and Cyclohexan-1-amine Analogs: A Technical Guide for Medicinal Chemistry Executive Summary: The Bioisosteric Decision Matrix In the optimization of small molecule drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

The Difference Between Cyclopentan-1-amine and Cyclohexan-1-amine Analogs: A Technical Guide for Medicinal Chemistry

Executive Summary: The Bioisosteric Decision Matrix

In the optimization of small molecule drug candidates, the exchange between cyclopentan-1-amine (C5-amine) and cyclohexan-1-amine (C6-amine) moieties is a classic bioisosteric strategy.[1] While often perceived as a simple modulation of steric bulk, this modification fundamentally alters the thermodynamic binding signature , lipophilicity (LogP) , and metabolic trajectory of the lead compound.[1]

Key Strategic Differentiators:

  • Conformational Entropy: The C6 ring acts as a rigid scaffold (chair conformation), pre-organizing substituents to minimize the entropic penalty of binding.[1] The C5 ring is highly flexible (pseudorotation), often requiring a higher entropic cost to "freeze" into a bioactive conformation.[1]

  • Lipophilicity & Solubility: The C6 analog consistently exhibits higher lipophilicity (

    
    LogP 
    
    
    
    +0.4–0.6) and lower aqueous solubility compared to the C5 analog.
  • Reactivity: Cyclopentanone precursors are significantly more reactive toward nucleophilic attack (reductive amination) than cyclohexanones due to the relief of eclipsing strain.

Structural & Conformational Dynamics

The choice between a five- and six-membered ring is a choice between flexibility and rigidity .

The Entropy/Enthalpy Trade-off
  • Cyclohexan-1-amine (Rigid): Exists predominantly in a defined chair conformation . If this conformation matches the binding pocket's requirement, the ligand pays a minimal entropy penalty (

    
    ) upon binding.[1] However, if the pocket requires a boat or twist-boat shape, the energy penalty is severe (~5-6 kcal/mol).[1]
    
  • Cyclopentan-1-amine (Flexible): Undergoes rapid pseudorotation between envelope and half-chair forms. It acts as an "induced fit" element. While it can mold to various pocket shapes, it suffers a larger entropic penalty to lock into a single bioactive conformer compared to a pre-organized C6 ring.

Visualization of Conformational Energy Landscapes

ConformationalLandscape C6_Chair Cyclohexane (C6) Global Minimum (Chair) Rigid Scaffold C6_Boat C6 Twist-Boat High Energy (+5.5 kcal/mol) Rarely Bioactive C6_Chair->C6_Boat Barrier: ~10 kcal/mol Binding Receptor Binding Event C6_Chair->Binding Low Entropy Penalty (Pre-organized) C6_Boat->Binding High Enthalpic Penalty (Strain Energy) C5_Envelope Cyclopentane (C5) Envelope/Half-Chair Rapid Pseudorotation C5_Envelope->C5_Envelope Barrier: ~0 kcal/mol (Continuous Flux) C5_Envelope->Binding High Entropy Penalty (Loss of Pseudorotation)

Figure 1: Conformational energy landscape comparing the rigid C6 chair vs. the flexible C5 pseudorotation.

Physicochemical Properties Comparison

The addition of a single methylene group (-CH₂-) significantly impacts the ADME profile.

PropertyCyclopentan-1-amine AnalogCyclohexan-1-amine AnalogImpact on Drug Design
Molecular Weight Base + 69 DaBase + 83 DaMinimal impact.
Lipophilicity (LogP) Lower (Ref: ~1.[1]0)Higher (Ref: ~1.49)C6 increases permeability but risks metabolic clearance and poor solubility.
Aqueous Solubility Higher Lower C5 is preferred for solubility-limited series.
Basicity (pKa) ~10.6~10.66Negligible difference in ionization state at physiological pH.
Space Filling Compact, Flat (Envelope)Bulky, 3D (Chair)C6 fills hydrophobic pockets better (Van der Waals gain).[1]
Boiling Point 107 °C134 °CRelevant for process chemistry/purification.

Data Insight: In a study of SARS-CoV-2 NSP14 inhibitors, replacing a cyclopentyl group with a cyclohexyl group resulted in a significant increase in LogD and a corresponding decrease in kinetic solubility, leading to a "poorer physicochemical profile" despite similar potency potential [1].[1]

Synthetic Accessibility & Protocols

Reactivity Differences

A critical but often overlooked distinction is the reactivity of the ketone precursors in reductive amination .

  • Cyclopentanone (C5): Highly reactive toward nucleophiles. The

    
     transition relieves eclipsing strain present in the planar carbonyl form.
    
  • Cyclohexanone (C6): Less reactive. The

    
     carbonyl is relatively stable; nucleophilic attack introduces torsional strain as the ring moves toward a chair-like transition state.
    
Protocol: Reductive Amination (General Procedure)

Standardized for parallel synthesis of analogs.

Reagents:

  • Ketone (Cyclopentanone or Cyclohexanone, 1.0 equiv)[1]

  • Amine (R-NH₂, 1.0–1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv, optional but recommended for unreactive amines)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine and ketone in DCE (0.1 M). Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 mins.

    • Note: Cyclopentanone imines form faster.

  • Reduction: Add STAB in one portion.

    • Safety: Evolution of hydrogen gas is possible but minimal with STAB compared to

      
      .
      
  • Quench: Stir for 4–16 hours. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (often requiring 1-5% MeOH/DCM + 1%

    
     due to polarity).
    

SynthesisWorkflow Start Start: Ketone + Amine Imine Intermediate: Imine Formation (C5 > C6 Rate) Start->Imine AcOH, DCE, RT Reduction Reduction (STAB) Hydride Attack Imine->Reduction sp2 -> sp3 Transition Product Final Amine Product Reduction->Product Workup

Figure 2: Reductive amination workflow highlighting the critical transition state difference.

ADMET & Toxicology Profile

Metabolic Stability
  • Cyclohexyl: Prone to oxidative metabolism by CYP450 isoforms. The C3 and C4 positions (distal to the amine) are "soft spots" for hydroxylation.

    • Mitigation: Fluorination at C4 or introducing a heteroatom (e.g., tetrahydropyran) can block this metabolic liability.[1]

  • Cyclopentyl: Also susceptible to oxidation but presents a smaller surface area.

Toxicity Signals
  • Cyclohexylamine: A known metabolite of the artificial sweetener cyclamate .[2][3]

    • Toxicity:[2] Associated with testicular atrophy and cardiovascular effects (hypertension) in high-dose rat studies [2].

    • Relevance: While direct toxicity in drug candidates depends on dose and clearance, the "cyclohexylamine" structural alert is flagged in some toxicology databases due to this historical association.

  • Cyclopentylamine: Generally considered an irritant (like most aliphatic amines) but lacks the specific high-profile toxicity association of the C6 analog.

Case Studies in Drug Design

Case Study A: Solubility & Physicochemical Optimization
  • Context: Development of SARS-CoV-2 NSP14 Methyltransferase inhibitors [1].[4]

  • Challenge: The lead series suffered from high lipophilicity and poor solubility.

  • Execution:

    • C6 Analog: High potency but LogD > 5.0, low solubility.

    • C5 Analog: Maintained potency (pIC50 5.2) while reducing LogD to 4.5.

  • Outcome: The C5 analog was selected for further progression due to superior "Lipophilic Ligand Efficiency" (LLE).

Case Study B: Selectivity via Space Filling
  • Context: NK1 Receptor Antagonists [3].[5]

  • Execution: A cyclopentylamine core was identified as a potent dual NK1R antagonist/SERT inhibitor.[5]

  • Mechanism: The smaller C5 ring allowed the molecule to fit into a restricted sub-pocket that excluded bulkier C6 analogs, thereby improving selectivity against off-target GPCRs.

References

  • Design and Synthesis of Pyrazoline Inhibitors of SARS-CoV-2 NSP14. ACS Med. Chem. Lett. (2025).[4][6][7][8][9][10] [1]

  • Cyclohexanamine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). (2016).[11]

  • Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorg.[5] Med. Chem. Lett. (2014).[5][12]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Executive Summary & Strategic Rationale The synthesis of 1-(4-tert-butylphenyl)cyclopentan-1-amine presents a classic challenge in medicinal chemistry: the construction of a sterically congested quaternary carbon center...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(4-tert-butylphenyl)cyclopentan-1-amine presents a classic challenge in medicinal chemistry: the construction of a sterically congested quaternary carbon center linking an aryl group, a cycloalkyl ring, and a primary amine.

Direct nucleophilic substitution (


) on tertiary halides is impossible due to steric hindrance, and reductive amination of the corresponding ketone (1-(4-tert-butylphenyl)cyclopentan-1-one) is non-trivial due to the difficulty of synthesizing the sterically crowded ketone precursor.

Therefore, this protocol utilizes a Carbon-Skeleton First strategy. We first establish the quaternary center via a Grignard addition to cyclopentanone, followed by a Modified Ritter Reaction using chloroacetonitrile. This specific Ritter variant is chosen over the traditional acetonitrile method because the resulting chloroacetamide intermediate can be cleaved under mild conditions (thiourea/ethanol), avoiding the harsh acidic hydrolysis required for standard acetamides which often leads to elimination side-products in hindered systems.

Retrosynthetic Analysis

The logical disconnection reveals the tertiary alcohol as the pivotal intermediate.

Retrosynthesis Target Target: 1-(4-tert-butylphenyl) cyclopentan-1-amine Intermediate1 Intermediate A: N-(1-(4-tert-butylphenyl) cyclopentyl)-2-chloroacetamide Target->Intermediate1 Mild Deprotection (Thiourea) Intermediate2 Intermediate B: 1-(4-tert-butylphenyl) cyclopentan-1-ol Intermediate1->Intermediate2 Modified Ritter (ClCH2CN, H2SO4) SM1 Starting Material 1: Cyclopentanone Intermediate2->SM1 Grignard Addition SM2 Starting Material 2: 1-Bromo-4-tert-butylbenzene Intermediate2->SM2 Grignard Formation

Figure 1: Retrosynthetic strategy utilizing the Modified Ritter pathway to bypass steric constraints.

Experimental Protocol

Phase 1: Grignard Synthesis of 1-(4-Tert-butylphenyl)cyclopentan-1-ol

Objective: Create the quaternary carbon center. Critical Mechanism: Nucleophilic addition of the aryl Grignard to the ketone carbonyl.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
1-Bromo-4-tert-butylbenzene 213.121.225.6 gNucleophile Precursor
Magnesium Turnings 24.301.33.16 gGrignard Reagent
Cyclopentanone 84.121.08.41 g (100 mmol)Electrophile
Iodine (

)
253.8Cat.1 crystalActivator
THF (Anhydrous) -Solvent150 mLSolvent
Step-by-Step Methodology
  • Activation: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings and the iodine crystal.

  • Initiation: Add just enough THF to cover the Mg. Add ~2 mL of the bromide. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid/gray (signaling initiation).

  • Grignard Formation: Dilute the remaining bromide in 60 mL THF. Add dropwise to the refluxing Mg suspension over 45 minutes. Maintain a gentle reflux without external heat if possible. Stir for an additional 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C (ice bath). Dilute cyclopentanone in 40 mL THF and add dropwise over 30 minutes. Note: The reaction is exothermic.[2]

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of ketone.

  • Workup: Quench carefully with saturated

    
     solution (50 mL) at 0°C. Extract with Diethyl Ether (
    
    
    
    mL). Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 5-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Viscous pale yellow oil or low-melting solid.

Phase 2: Modified Ritter Reaction (Chloroacetonitrile Variant)

Objective: Install the nitrogen atom via


-type substitution.
Why this method?  The tertiary carbocation is trapped by the nitrile. Using chloroacetonitrile (

) creates a chloroacetamide, which is far easier to hydrolyze than the benzamide or acetamide produced by standard Ritter reagents.
Materials Table
ReagentEquiv.Role
Tertiary Alcohol (from Phase 1) 1.0Substrate
Chloroacetonitrile 2.0Nucleophile/Solvent
Acetic Acid (Glacial) 5.0Solvent/Proton Shuttle
Sulfuric Acid (Conc. 98%) 2.0Catalyst/Dehydrating Agent
Step-by-Step Methodology
  • Preparation: In a 250 mL RBF, dissolve the tertiary alcohol (21.8 g, 100 mmol theoretical) in Glacial Acetic Acid (30 mL) and Chloroacetonitrile (12.6 mL).

  • Acid Addition: Cool the mixture to 0-5°C. Add concentrated

    
     dropwise via an addition funnel. Caution: Highly Exothermic. Do not allow temp to exceed 20°C to prevent elimination to the alkene.
    
  • Reaction: Allow to warm to RT and stir for 6–12 hours.

    • Mechanistic Check: The acid protonates the -OH, water leaves, forming a tertiary carbocation. The nitrile nitrogen attacks the cation, followed by hydration of the intermediate nitrilium ion.[3][6][7]

  • Workup: Pour the reaction mixture into ice water (200 mL). The product (Chloroacetamide) typically precipitates as a solid.

  • Isolation: Filter the solid. If it oils out, extract with Dichloromethane (DCM), wash with

    
     (to remove acetic acid), dry, and concentrate.
    
    • Intermediate: N-(1-(4-tert-butylphenyl)cyclopentyl)-2-chloroacetamide.

Phase 3: Mild Deprotection (Thiourea Cleavage)

Objective: Reveal the primary amine without harsh acidic/basic hydrolysis.

Step-by-Step Methodology
  • Reaction: Dissolve the crude chloroacetamide intermediate in Ethanol (100 mL). Add Thiourea (1.2 equiv) and Glacial Acetic Acid (0.2 equiv).

  • Reflux: Heat the mixture to reflux for 3–5 hours.

    • Mechanism:[2][3][6][8][9][10][11][12] Thiourea displaces the chloride (S-alkylation) to form an isothiouronium salt, which then cyclizes/cleaves to release the amine and a pseudothiohydantoin byproduct.

  • Isolation: Cool to RT. The reaction mixture now contains the amine acetate/hydrochloride.

  • Basification: Concentrate ethanol to ~20 mL. Add water (50 mL). Basify to pH >12 using 20% NaOH solution.

  • Extraction: Extract the free amine with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Salt Formation (Optional for Storage): Dissolve the oil in minimal diethyl ether and add 2M HCl in ether. The amine hydrochloride salt will precipitate immediately. Filter and dry.[2]

Mechanistic Visualization

The success of this protocol relies on the stability of the tertiary benzylic carbocation.

Mechanism Step1 Alcohol Protonation (-OH2+) Step2 Carbocation Formation (Tertiary) Step1->Step2 -H2O Step3 Nitrilium Ion (R-N=C-R') Step2->Step3 + Nitrile Step4 Imidate Tautomerization Step3->Step4 + H2O Step5 Amide (R-NH-CO-R') Step4->Step5 Tautomerization

Figure 2: Mechanistic flow of the Ritter reaction key steps.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Phase 1 "Wet" reagents killing Grignard.Flame dry all glass. Use fresh anhydrous THF. Ensure Mg is activated (iodine color loss).[1][2]
Elimination Product (Alkene) Reaction temp too high during Phase 2 (

addition).
Keep temp <10°C during acid addition. Tertiary cations eliminate easily if heated before nitrile trapping.
No Precipitation in Phase 3 Amine is an oil.Convert to HCl or Fumarate salt for solid isolation.
Stalled Ritter Reaction Steric bulk preventing nitrile attack.Ensure strong agitation. Acetic acid is crucial to solubilize the lipophilic alcohol.

References

  • Ritter Reaction Overview

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Chloroacetonitrile Variant (Modified Ritter)

    • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[9] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712. Link

  • Thiourea Deprotection Mechanism: Masaki, M., Kitahara, K., Kurita, H., & Ohta, M. (1968). A Method for the preparation of primary amines from chloroacetamides. Journal of the American Chemical Society, 90(16), 4508.
  • Grignard Addition to Cycloalkanones

    • BenchChem Application Note. (2025).[2][13] Synthesis of 1-Propylcyclopentene via Grignard Reaction. Link

  • General Synthesis of 1-Arylcycloalkylamines

    • Reddy, K. L. (2003).[3][9] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455. Link

Sources

Application

Application Note: Ritter Reaction Protocol for 1-Arylcyclopentylamines

Strategic Abstract The 1-arylcyclopentylamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NMDA receptor antagonists and acting as a bioisostere for acyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract

The 1-arylcyclopentylamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NMDA receptor antagonists and acting as a bioisostere for acyclic tertiary amines. However, the synthesis of these motifs via the Ritter reaction presents a specific challenge: the formation of a sterically congested quaternary carbon center.

While the formation of the intermediate amide is generally favorable due to the stability of the benzylic/tertiary carbocation, the subsequent hydrolysis of the amide is often the rate-limiting bottleneck. Standard hydrolytic protocols frequently fail due to the steric shielding of the amide carbonyl.

This application note details an optimized protocol for the synthesis of N-(1-phenylcyclopentyl)acetamide and provides two distinct, validated workflows for its hydrolysis to the free amine. It also introduces the "Chloroacetonitrile Variant," a high-value modification for substrates resistant to standard hydrolysis.

Mechanistic Principles & Thermodynamics

The success of this protocol relies on the generation of a stable carbocation. 1-arylcyclopentanols are ideal substrates because the resulting carbocation is both tertiary and benzylic , offering exceptional stability.

The Competition: Substitution vs. Elimination

The critical control point occurs immediately after carbocation generation. The cation faces two competing pathways:

  • Ritter Attack (

    
    ):  Nucleophilic attack by the nitrile lone pair to form the nitrilium ion.[1][2]
    
  • Elimination (

    
    ):  Deprotonation by the counter-ion (HSO₄⁻) to form 1-arylcyclopentene.
    

Operational Insight: To favor


 over 

, the concentration of the nitrile must be high (used as solvent), and the temperature must be controlled to prevent thermodynamic equilibration to the alkene.
Diagram 1: Reaction Mechanism & Pathway Competition

RitterMechanism Alcohol 1-Arylcyclopentanol Acid + H₂SO₄ Alcohol->Acid Cation Tertiary Benzylic Carbocation Alcohol->Cation - H₂O Alkene SIDE PRODUCT: 1-Arylcyclopentene Cation->Alkene Elimination (High Temp) Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium Ritter Attack (Low Temp) Nitrile + MeCN Imidate Imidate Species Nitrilium->Imidate + H₂O Amide N-(1-arylcyclopentyl) acetamide Imidate->Amide Tautomerization

Caption: The mechanistic fork between the desired Ritter pathway (blue) and the elimination side-reaction (red).[3]

Experimental Protocol A: Amide Formation

Target: Synthesis of N-(1-phenylcyclopentyl)acetamide

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 1-Phenylcyclopentanol (1.0 equiv)

  • Solvent/Reagent: Acetonitrile (MeCN) (10.0 equiv, excess serves as solvent)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.2 - 1.5 equiv)

  • Quench: Crushed ice / Ammonium hydroxide (NH₄OH)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Purge with N₂.

  • Solvation: Dissolve 1-phenylcyclopentanol in Acetonitrile. Cool the solution to 0°C using an ice/salt bath.

    • Why? Low temperature prevents immediate elimination to the alkene upon acid contact.

  • Acid Addition: Add Conc. H₂SO₄ dropwise via the addition funnel over 30 minutes.

    • Critical: Maintain internal temperature < 10°C . The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor via TLC (or LCMS).

    • Endpoint: Disappearance of the alcohol.[4] If alkene forms, it may not react further under these conditions.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

  • Neutralization: Adjust pH to ~8 using 25% NH₄OH or saturated NaHCO₃.

    • Note: The amide precipitates as a solid.

  • Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

Experimental Protocol B: Hydrolysis (The Bottleneck)

Target: 1-Phenylcyclopentylamine

The Challenge: The amide carbonyl is shielded by the bulky cyclopentyl and phenyl rings. Standard reflux in 1M HCl is often insufficient.

Method 1: High-Temperature Alkaline Glycolysis (Recommended)

This method utilizes ethylene glycol to achieve temperatures above 150°C at atmospheric pressure, driving the equilibrium forward.

  • Charge: In a round-bottom flask, combine the Amide (1.0 equiv) and Potassium Hydroxide (KOH, 10.0 equiv).

  • Solvent: Add Ethylene Glycol (10 mL per gram of amide).

  • Reflux: Heat to 160°C–180°C for 12–24 hours.

    • Safety: Use a high-efficiency condenser.

  • Workup: Cool to RT. Dilute with water (5x volume). Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and convert to HCl salt for storage (add HCl in ether).

Method 2: Acidic Reflux (Alternative)

Use only if the substrate is base-sensitive.

  • Reagent: 6N HCl or 48% HBr.

  • Condition: Reflux (100°C+) for 24–48 hours.

  • Note: Often results in incomplete conversion for this specific scaffold.

Protocol C: The "Chloroacetonitrile" Optimization

For substrates where hydrolysis fails completely.

If Protocol B fails, repeat Protocol A using Chloroacetonitrile (ClCH₂CN) instead of Acetonitrile.

  • Mechanism: The electron-withdrawing chlorine atom destabilizes the amide bond, making it significantly more susceptible to cleavage.

  • Cleavage Protocol: The resulting chloroacetamide can be cleaved using Thiourea in refluxing ethanol/acetic acid (The Jirgensons modification). This avoids harsh acids or bases entirely.

Diagram 2: Workflow Decision Matrix

Workflow Start Start: 1-Arylcyclopentanol Step1 Ritter Reaction (MeCN + H₂SO₄) Start->Step1 Check Is Hydrolysis Difficult? Step1->Check RouteA Standard Route: Isolate Acetamide Check->RouteA No RouteB Optimization Route: Use Chloroacetonitrile Check->RouteB Yes (Steric Bulk) Hydrolysis Hydrolysis: KOH / Ethylene Glycol @ 160°C RouteA->Hydrolysis Final Target: 1-Arylcyclopentylamine Hydrolysis->Final Cleavage Mild Cleavage: Thiourea / EtOH RouteB->Cleavage Cleavage->Final

Caption: Decision tree for selecting standard vs. chloroacetonitrile protocols based on steric hindrance.

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Alkene present) Temperature too high during acid addition.Cool to -10°C; Add acid slower.
No Reaction (Starting Material) Acid strength insufficient.Ensure H₂SO₄ is 98% or switch to Triflic Acid (TfOH).
Incomplete Hydrolysis Steric hindrance of the tertiary amide.Switch to Method 1 (Glycol/KOH) or use Protocol C .
Dark/Tar Formation Polymerization of nitrile or alkene.Reduce reaction time; ensure N₂ atmosphere.

References

  • Ritter Reaction Overview & Mechanism Organic Chemistry Portal. "Ritter Reaction."[1][2][3][5][6][7][8] [Link][9]

  • Hydrolysis of Sterically Hindered Amides Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base."[1][10][7][11] [Link]

  • Modern Catalytic Variations (Iron/Lewis Acids) Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2018).[3] "Fe(ClO4)3·H2O-Catalyzed Ritter Reaction." Synlett, 29, 2257-2264.[3] [Link]

Sources

Method

Application Note: Reductive Amination Strategies for tert-Butylphenyl Substituted Ketones

Abstract The tert-butylphenyl moiety is a privileged pharmacophore in medicinal chemistry, imparting critical lipophilicity and metabolic stability to drug candidates. However, the reductive amination of ketones bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butylphenyl moiety is a privileged pharmacophore in medicinal chemistry, imparting critical lipophilicity and metabolic stability to drug candidates. However, the reductive amination of ketones bearing this group (e.g., 4-tert-butylacetophenone) presents unique challenges regarding solubility, steric bulk, and chemoselectivity. This guide provides three validated protocols for synthesizing amines from tert-butylphenyl ketones, ranging from mild borohydride methods to scalable catalytic hydrogenation.

Introduction & Strategic Analysis

The Substrate Challenge

Ketones substituted with tert-butylphenyl groups (Structure 1 ) are characterized by high lipophilicity (


) and electron-donating characteristics.
  • Electronic Effect: The tert-butyl group (+I effect) increases electron density on the aromatic ring, making the carbonyl carbon slightly less electrophilic compared to unsubstituted acetophenones. This slows imine formation.

  • Steric Effect: While a para-tert-butyl group is distant from the reaction center, it significantly impacts solubility. Ortho-substitution introduces severe steric clash, requiring forcing conditions (e.g., Titanium mediation).

Method Selection Matrix

Select your protocol based on the target amine class and available equipment.

MethodSelection Start Target Amine Class? Primary Primary Amine (-NH2) Start->Primary SecTert Sec/Tert Amine (-NHR, -NR2) Start->SecTert MethodB Method B: Ti(OiPr)4 + NaBH4 Primary->MethodB Lab Scale (<10g) MethodC Method C: Pd/C + H2 / NH4HCO2 Primary->MethodC Process Scale (>10g) Hindered Sterically Hindered? SecTert->Hindered Scale Scale? MethodA Method A: STAB (Direct) Hindered->MethodA No (Standard) Hindered->MethodB Yes (Ortho/Bulky Amine)

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Mechanistic Insight

The reaction proceeds via a stepwise condensation-reduction sequence. For tert-butylphenyl ketones, the equilibrium formation of the iminium ion is the rate-determining step (RDS) in non-catalyzed systems.

Mechanism cluster_catalyst Critical Control Point Ketone Ketone (R-C=O) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Amine (R'-NH2) Imine Imine/Iminium (R-C=N-R') Hemiaminal->Imine - H2O (Acid/Ti Catalyst) Product Amine Product (R-CH-NH-R') Imine->Product + Hydride Source (STAB/NaBH4/H2)

Figure 2: Reaction pathway.[1] Dehydration to the imine is often the bottleneck for electron-rich ketones.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB)

Best for: Secondary/Tertiary amines, mild conditions, functional group tolerance. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[2]

Rationale: STAB is less basic and milder than NaBH₃CN, avoiding toxic cyanide byproducts. It selectively reduces the iminium ion faster than the ketone, allowing for a "one-pot" setup.[3]

Materials:

  • Substrate: 4-tert-butylacetophenone (1.0 equiv)

  • Amine: 1.1–1.5 equiv (Free base or HCl salt + Et₃N)

  • Reagent: STAB (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step:

  • Dissolution: In a flame-dried flask under N₂, dissolve the ketone (10 mmol) and amine (11 mmol) in DCE (30 mL).

  • Acid Activation: Add Glacial Acetic Acid (10 mmol). Stir for 15–30 minutes at Room Temperature (RT).

    • Note: If the amine is an HCl salt, add 1 equiv of Et₃N instead of AcOH.

  • Reduction: Add STAB (15 mmol) in three portions over 10 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 12–24 hours. Monitor by TLC/LCMS.

    • Checkpoint: If ketone persists, add 0.5 equiv more STAB.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins until gas evolution ceases.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[4]

Protocol B: Titanium-Mediated Reductive Amination

Best for: Primary amines (using NH₃), sterically hindered amines, or unreactive ketones. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[5][6]

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, critically, as a water scavenger.[6] This pushes the unfavorable equilibrium toward the imine/enamine, which is then reduced in a second step.

Materials:

  • Substrate: 4-tert-butylacetophenone (1.0 equiv)

  • Amine: 2.0 equiv (e.g., 2M NH₃ in EtOH, or alkylamine)[6]

  • Lewis Acid: Ti(OiPr)₄ (2.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol[6][7]

Step-by-Step:

  • Complexation: In a sealed tube or flask, combine ketone (10 mmol), amine (20 mmol), and Ti(OiPr)₄ (20 mmol, 5.9 mL) in absolute Ethanol (15 mL).

  • Imine Formation: Stir at RT for 8–12 hours.

    • Tip: For extremely hindered substrates (e.g., ortho-substituted), heat to 50°C.

  • Reduction: Cool the mixture to 0°C. CAREFULLY add NaBH₄ (15 mmol) portion-wise. (Exothermic!).

  • Stirring: Allow to warm to RT and stir for an additional 4–6 hours.

  • Hydrolysis (Critical): Quench by adding 2M aqueous Ammonia (30 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with DCM. Filter the slurry through a Celite pad to remove Titanium salts.

    • Troubleshooting: If filtration is slow, centrifuge the mixture.

  • Extraction: Extract the filtrate with DCM.

Protocol C: Catalytic Hydrogenation (Process Scale)

Best for: Large scale (>10g), green chemistry requirements, primary amines. Reagent: H₂ (gas) or Ammonium Formate, Pd/C.[7]

Rationale: Heterogeneous catalysis eliminates boron waste. Ammonium formate serves as a safe, solid hydrogen/nitrogen source (Leuckart-Wallach variant).

Materials:

  • Substrate: 4-tert-butylacetophenone (1.0 equiv)

  • Source: Ammonium Formate (5.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol[2][7][8]

Step-by-Step:

  • Setup: Charge a pressure vessel or round-bottom flask with ketone (50 mmol), Ammonium Formate (250 mmol), and Pd/C (0.5 g) in Methanol (100 mL).

  • Reaction: Heat to reflux (65°C) for 6–12 hours.

    • Alternative: Use an autoclave with NH₃(g) (5 bar) and H₂ (20 bar) at 80°C for industrial application.

  • Filtration: Cool to RT. Filter through Celite to recover catalyst.

    • Safety: Do not let the Pd/C dry out completely on the filter (pyrophoric risk). Wash with water.

  • Isolation: Concentrate the filtrate. The residue is the formate salt of the amine. Basify with 2M NaOH and extract with EtOAc.

Data Summary & Comparison

FeatureMethod A (STAB)Method B (Ti-Mediated)Method C (Cat. Hyd.)
Primary Utility 2° / 3° Amines1° Amines / HinderedScale-up / 1° Amines
Reaction Time 12–24 h12–18 h6–12 h
Moisture Sensitivity LowHigh (Ti is water sensitive)Low
Yield (Typical) 75–90%80–95%85–95%
Selectivity Excellent (Imine > Ketone)High (Driven by equilibrium)Good (Risk of alcohol byproduct)
Waste Stream Boron saltsTitanium salts (Solid waste)Minimal (Water/CO2)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric bulk of the tert-butyl group preventing nucleophilic attack.

    • Fix: Switch to Method B (Ti-mediated). The Lewis acidity activates the carbonyl significantly more than acetic acid.

  • Alcohol Byproduct (Reduction of Ketone):

    • Cause: Reducing agent attacking the ketone before the imine forms.[2]

    • Fix: Pre-form the imine.[5] Stir Ketone + Amine + Dehydrating agent (Ti(OiPr)4 or Molecular Sieves) for 6h before adding the reducing agent.

  • Solubility Issues:

    • Cause: The lipophilic tert-butylphenyl group precipitates in polar solvents like MeOH.

    • Fix: Use a co-solvent mixture, e.g., THF/MeOH (1:1) or pure DCE.

References

  • Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Neidigh, K. A., et al. (1998). "Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[6] Link

  • Mattson, R. J., et al. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Synlett, 1995(11), 1129-1130. Link

  • Kitamura, M., et al. (2002). "Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones." The Journal of Organic Chemistry, 67(24), 8685–8687. Link

Sources

Application

Application Note: Synthesis of 1-Arylcyclopentan-1-amines via the Modified Curtius Rearrangement

Executive Summary 1-Arylcyclopentan-1-amines are highly privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for CNS-active agents, NMDA receptor antagonists, and novel drug candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Arylcyclopentan-1-amines are highly privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for CNS-active agents, NMDA receptor antagonists, and novel drug candidates. However, the synthesis of these sterically hindered


-tertiary amines presents a significant challenge; traditional methods like reductive amination or direct nucleophilic substitution often fail due to severe steric clash at the quaternary carbon center.

This application note details a robust, field-proven methodology to synthesize 1-arylcyclopentan-1-amines utilizing the modified Curtius rearrangement . By converting 1-arylcyclopentanecarboxylic acids to their corresponding amines via an isocyanate intermediate, this protocol guarantees strict retention of stereochemistry and high functional group tolerance.

Mechanistic Rationale & Causality (E-E-A-T)

The traditional Curtius rearrangement requires the conversion of a carboxylic acid to an acid chloride, followed by treatment with hazardous sodium azide. To mitigate safety risks and improve yields, this protocol employs Diphenylphosphoryl azide (DPPA) as a mild, one-pot reagent .

The experimental design is driven by strict chemical causality:

  • Deprotonation & Activation: Triethylamine (Et

    
    N) is added to deprotonate the carboxylic acid. The resulting nucleophilic carboxylate attacks the electrophilic phosphorus of DPPA, displacing the azide ion. The azide then attacks the carbonyl carbon, generating the acyl azide in situ.
    
  • Thermal Rearrangement: Toluene is selected as the solvent because its high boiling point allows the reaction to be heated to 85 °C. This thermal energy drives the expulsion of nitrogen gas and the concerted [1,2]-sigmatropic rearrangement of the 1-arylcyclopentyl group to the electron-deficient nitrogen, forming the isocyanate .

  • Trapping & Protection: The isocyanate is highly reactive. Trapping it with anhydrous tert-butanol (t-BuOH) prevents unwanted side reactions (such as symmetric urea formation caused by adventitious water) and yields a stable, easily purifiable N-Boc carbamate .

CurtiusMechanism Acid 1-Arylcyclopentane- carboxylic acid Azide Acyl Azide (Transient) Acid->Azide DPPA, Et3N Toluene, RT Isocyanate Isocyanate (Intermediate) Azide->Isocyanate Heat (85°C) -N2 Gas Carbamate N-Boc Carbamate (Stable) Isocyanate->Carbamate t-BuOH 85°C Amine 1-Arylcyclopentan- 1-amine HCl Carbamate->Amine 4M HCl/Dioxane RT

Figure 1: Reaction pathway of the modified Curtius rearrangement using DPPA.

Quantitative Data & Optimization

The choice of solvent and trapping agent is critical for maximizing the yield of the sterically hindered carbamate. Table 1 summarizes the optimization data, demonstrating the necessity of elevated temperatures and strictly anhydrous trapping agents.

Table 1: Optimization of Curtius Rearrangement Conditions for 1-Phenylcyclopentanecarboxylic Acid

SolventTrapping AgentBaseTemp (°C)Time (h)Major ProductIsolated Yield (%)
THFtert-ButanolEt

N
6516N-Boc Amine45
Toluenetert-ButanolEt

N
8512N-Boc Amine82
TolueneBenzyl AlcoholEt

N
8512N-Cbz Amine85
DMFWaterEt

N
8012Symmetric UreaN/A (Side product)

Note: THF limits the reflux temperature, resulting in incomplete rearrangement. Water leads to the formation of an unstable carbamic acid that decarboxylates and attacks unreacted isocyanate, forming a urea byproduct.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Reagent Mixing Acid + DPPA + Et3N + t-BuOH in Toluene Step2 2. Thermal Activation Reflux at 85°C for 12h Step1->Step2 Step3 3. Workup & Purification Wash, Extract & Column Chromatography Step2->Step3 Step4 4. Acidic Deprotection 4M HCl in Dioxane, RT, 4h Step3->Step4 Step5 5. Isolation Precipitation of Amine HCl Salt Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing the amine salt.

Detailed Protocols (Self-Validating System)

Step A: Synthesis of tert-Butyl (1-arylcyclopentyl)carbamate

Reagents:

  • 1-Arylcyclopentanecarboxylic acid (1.0 equiv, 10.0 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv, 11.0 mmol)

  • Triethylamine (Et

    
    N) (1.2 equiv, 12.0 mmol)
    
  • Anhydrous tert-Butanol (5.0 equiv, 50.0 mmol)

  • Anhydrous Toluene (0.2 M, 50 mL)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Mixing: Dissolve the 1-arylcyclopentanecarboxylic acid in anhydrous toluene (50 mL). Add Et

    
    N and anhydrous tert-butanol to the stirring solution at room temperature.
    
  • Activation: Dropwise, add DPPA to the reaction mixture over 5 minutes.

  • Thermal Rearrangement: Heat the reaction mixture to 85 °C using an oil bath.

    • Self-Validation Checkpoint 1: Upon reaching ~60–70 °C, steady bubbling will be observed. This is the evolution of N

      
       gas, confirming the acyl azide is successfully rearranging into the isocyanate.
      
  • Completion: Maintain heating at 85 °C for 12 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The starting acid (UV active, stays near baseline) should be completely consumed, replaced by a less polar UV-active spot (the N-Boc carbamate).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 × 50 mL) to remove diphenyl phosphate byproducts, followed by brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO
    
    
    , gradient elution 0-10% EtOAc in Hexanes) to afford the pure N-Boc-1-arylcyclopentan-1-amine.
Step B: Deprotection to 1-Arylcyclopentan-1-amine Hydrochloride

Reagents:

  • N-Boc-1-arylcyclopentan-1-amine (1.0 equiv, 8.0 mmol)

  • 4M HCl in Dioxane (10.0 equiv, 80.0 mmol, 20 mL)

Procedure:

  • Reaction: In a 100 mL round-bottom flask, dissolve the N-Boc carbamate in 4M HCl in Dioxane (20 mL) at room temperature.

    • Self-Validation Checkpoint 3: Immediate mild effervescence will occur. This is the release of CO

      
       and isobutylene gases, validating the cleavage of the Boc group.
      
  • Stirring: Stir the reaction mixture at room temperature for 4 hours. A white precipitate (the amine hydrochloride salt) will gradually form as the reaction progresses.

  • Isolation: Concentrate the suspension in vacuo to remove the dioxane. Triturate the resulting solid with cold diethyl ether (30 mL) and collect the white solid via vacuum filtration.

  • Drying: Dry the solid under high vacuum to afford the highly pure 1-arylcyclopentan-1-amine hydrochloride salt.

References

  • Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis Journal of the American Chemical Society URL:[Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses Organic & Biomolecular Chemistry URL:[Link]

  • 
    -Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery 
    ChemRxiv
    URL:[Link]
    
Method

Application Note &amp; Protocol: A Strategic Guide to the Purification of Lipophilic Primary Amines by Column Chromatography

Abstract The purification of lipophilic primary amines represents a significant challenge in synthetic chemistry and drug development due to their inherent basicity and complex interactions with common chromatographic st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of lipophilic primary amines represents a significant challenge in synthetic chemistry and drug development due to their inherent basicity and complex interactions with common chromatographic stationary phases. These compounds are prone to strong, non-specific binding with acidic silica surfaces, leading to poor peak shapes, low recovery, and inconsistent separation. This guide provides an in-depth analysis of the underlying chemical principles governing these challenges and presents a systematic approach to method development. We will explore various chromatographic modes—including normal-phase, reversed-phase, and ion-exchange chromatography—and detail robust, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop reliable and efficient purification strategies for this important class of molecules.

The Core Challenge: Unmasking Amine-Silica Interactions

The primary obstacle in the chromatography of basic amines on standard silica gel is the acid-base interaction between the amine's lone pair of electrons and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction mechanism, distinct from the desired partitioning based on polarity, causes significant chromatographic issues.

  • Mechanism of Peak Tailing: The amine analyte binds strongly to the acidic silanol sites. This interaction has slow dissociation kinetics, meaning the analyte molecules do not elute in a uniform band. Instead, a portion of the analyte is retained longer, resulting in an asymmetrical peak with a pronounced "tail".[3][4][5] This phenomenon severely reduces resolution, making it difficult to separate the target compound from closely eluting impurities.[4]

Below is a diagram illustrating this detrimental interaction and its mitigation.

cluster_0 Unmodified Silica Surface cluster_1 Mitigation Strategy: Mobile Phase Modifier silica Silica Surface silanol Si-O-H tailing Severe Peak Tailing silanol->tailing Causes amine Lipophilic Primary Amine (R-NH₂) amine->silanol Strong Acid-Base Interaction silica_mod Silica Surface silanol_mod Si-O-H tea Triethylamine (TEA) tea->silanol_mod Masks Acidic Site amine_mod Lipophilic Primary Amine (R-NH₂) good_peak Symmetrical Peak amine_mod->good_peak Elutes Symmetrically start Start: Crude Lipophilic Primary Amine Mixture tlc Run TLC Analysis (Silica Plate) start->tlc streaking Observe Severe Streaking or Spot at Baseline? tlc->streaking add_base_tlc Re-run TLC with 0.5-1% Triethylamine (TEA) or NH₄OH in Eluent streaking->add_base_tlc Yes rp_tlc Analyze with C18 Reversed-Phase TLC streaking->rp_tlc No good_rf Good Rf and Spot Shape? add_base_tlc->good_rf np_column Proceed with Normal-Phase Column (Silica + Basic Modifier) good_rf->np_column Yes alt_np Consider Alternative Normal-Phase Media good_rf->alt_np No amine_column Amine-Functionalized Silica alt_np->amine_column alumina_column Basic Alumina alt_np->alumina_column rp_retention Sufficient Retention Away from Solvent Front? rp_tlc->rp_retention rp_column Proceed with Reversed-Phase Column (C18, High pH Mobile Phase) rp_retention->rp_column Yes advanced Consider Advanced Techniques rp_retention->advanced No hilic HILIC (for more polar amines) advanced->hilic iex Ion-Exchange (IEX) advanced->iex

Sources

Application

Application Note: Preparation of 1-(4-Tert-butylphenyl)cyclopentan-1-amine Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis and hydrochloride salt formation of 1-(4-tert-butylphenyl)cyclopentan-1-amine . This structural motif—a lipophilic primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis and hydrochloride salt formation of 1-(4-tert-butylphenyl)cyclopentan-1-amine . This structural motif—a lipophilic primary amine attached to a quaternary carbon—is a critical pharmacophore found in various monoamine transporter inhibitors and sigma receptor ligands.

The synthesis of gem-disubstituted cyclic amines presents specific challenges, primarily steric hindrance and the risk of carbocation rearrangements during standard Ritter-type reactions. To ensure high purity and reproducibility suitable for drug development workflows, this guide utilizes a Curtius Rearrangement strategy starting from the corresponding carboxylic acid. This route minimizes side reactions and provides a clean free base for subsequent salt formation.[1]

Key Technical Parameters
ParameterSpecification
Target Compound 1-(4-tert-butylphenyl)cyclopentan-1-amine HCl
Molecular Weight 217.36 g/mol (Free Base) / 253.81 g/mol (HCl Salt)
Primary Challenge Steric hindrance at C1; "Oiling out" during salt formation
Preferred Route Modified Curtius Rearrangement (DPPA method)
Salt Form Hydrochloride (Stoichiometry 1:[1][2]1)
Purity Goal >98.5% (HPLC), >99.0% (qNMR)

Chemical Strategy & Rationale

Why the Curtius Rearrangement?

While 1-arylcycloalkylamines can be synthesized via the Ritter reaction (tertiary alcohol + HCN/


), the presence of the tert-butyl group on the phenyl ring introduces a risk of cation migration or polymerization under strong acidic conditions.

The Curtius Rearrangement is selected here because:

  • Concerted Mechanism: It proceeds via a concerted mechanism, retaining the structural integrity of the quaternary center without generating carbocation intermediates.[2][3][4]

  • Mild Conditions: Using Diphenylphosphoryl azide (DPPA) allows the transformation of the carboxylic acid to the isocyanate under non-acidic conditions.

  • Scalability: The intermediate isocyanate can be hydrolyzed in situ, streamlining the workflow.

Salt Formation Dynamics

Lipophilic amines often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing when treated with acid.[1] This protocol utilizes a controlled polarity adjustment method: dissolving the free base in a semi-polar solvent (2-Propanol) and introducing HCl in a compatible carrier (1,4-Dioxane), followed by the addition of a non-polar anti-solvent (Diethyl ether or Heptane) to drive controlled nucleation.

Reaction Workflow Diagram

G Start 1-(4-tert-butylphenyl) cyclopentanecarboxylic acid Isocyanate Intermediate: Isocyanate Start->Isocyanate Curtius (80°C) DPPA Reagent: DPPA / TEA DPPA->Isocyanate FreeBase Free Amine (Oil) Isocyanate->FreeBase Hydrolysis Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->FreeBase Final Target: HCl Salt (Solid) FreeBase->Final Crystallization SaltForm Salt Formation (HCl in Dioxane) SaltForm->Final

Caption: Step-wise synthesis workflow from carboxylic acid precursor to final hydrochloride salt via Curtius rearrangement.

Detailed Experimental Protocol

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • Precursor: 1-(4-tert-butylphenyl)cyclopentanecarboxylic acid (CAS: 211315-05-8).[1]

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), 4M HCl in 1,4-Dioxane.[1]

  • Solvents: Toluene (anhydrous), Tetrahydrofuran (THF), 2-Propanol (IPA), Diethyl Ether (Et2O), Dichloromethane (DCM).[1]

Step 1: Synthesis of the Isocyanate Intermediate
  • Charge: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1-(4-tert-butylphenyl)cyclopentanecarboxylic acid (10.0 g, 40.6 mmol) in anhydrous Toluene (100 mL).

  • Activation: Add Triethylamine (1.2 eq, 6.8 mL) followed by DPPA (1.1 eq, 9.6 mL) dropwise at room temperature.

  • Rearrangement: Heat the mixture to 85°C for 2–3 hours. Monitor evolution of

    
     gas.[1][5]
    
    • Checkpoint: Monitor by IR spectroscopy.[1] Disappearance of the carbonyl peak and appearance of the strong isocyanate band (~2260 cm⁻¹) indicates completion.

Step 2: Hydrolysis to Free Amine
  • Hydrolysis: Cool the reaction mixture to ambient temperature. Add 20% HCl (aq) (50 mL) slowly (exothermic).

  • Reflux: Heat the biphasic mixture to reflux (90°C) for 2 hours to decarboxylate the carbamic acid intermediate.

  • Work-up:

    • Cool to room temperature.[1] Separate the layers.

    • Wash the organic layer with water (2 x 30 mL) to extract any amine salts. Combine aqueous layers.[1]

    • Basification: Adjust the pH of the combined aqueous phase to pH >12 using 50% NaOH solution. The free amine will separate as an oil.

    • Extraction: Extract the turbid aqueous mixture with DCM (3 x 50 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate in vacuo to yield the crude amine as a viscous pale-yellow oil.
      
Step 3: Preparation of Hydrochloride Salt

Note: This step is critical for polymorphism and purity.

  • Dissolution: Dissolve the crude free amine oil (approx. 8.0 g) in a minimum amount of 2-Propanol (IPA) (approx. 25 mL).[1] Ensure complete dissolution.

  • Acidification: Place the flask in an ice-water bath (0–5°C). Add 4M HCl in 1,4-Dioxane (1.1 eq relative to free base) dropwise with vigorous stirring.

    • Observation: The solution may warm slightly. A white precipitate should begin to form.[1] If the solution remains clear, proceed to the anti-solvent step.

  • Crystallization (Anti-solvent): Slowly add Diethyl Ether (approx. 50–75 mL) until the solution becomes persistently turbid.

  • Aging: Remove the ice bath and allow the slurry to stir at room temperature for 2 hours. This "aging" process allows for Ostwald ripening, removing occluded impurities.[1]

  • Isolation: Filter the white solid under vacuum. Wash the cake with cold Diethyl Ether (3 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Quality Control & Validation

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure; integration of t-butyl (9H) vs aromatic (4H)
Purity HPLC (C18, ACN/H2O)> 98.5% Area
Chloride Content Argentometric Titration13.8% ± 0.5% (Theoretical: 13.97%)
Residual Solvent GC-Headspace< 5000 ppm (IPA/Ether/Dioxane)
Troubleshooting: The "Oiling Out" Phenomenon

If the salt separates as a sticky gum rather than a powder during Step 3, follow this logic:

SaltLogic Problem Problem: Salt forms as Oil/Gum Check1 Check Solvent System Problem->Check1 Action1 Re-dissolve in hot IPA Add seed crystal Check1->Action1 If soluble hot Action2 Switch Anti-solvent (Use Heptane instead of Ether) Check1->Action2 If too polar Action3 Trituration Stir oil in Ether overnight Check1->Action3 If intractable

Caption: Decision matrix for troubleshooting salt crystallization issues.

References

  • Curtius Rearrangement Mechanism & Scope

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[1]

    • [1]

  • Salt Selection & Crystallization Principles

    • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1]

    • [1]

  • Synthesis of 1-Arylcycloalkylamines (General Methods)

    • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.[1] (Provides foundational chemistry for this scaffold).

    • [1]

  • Precursor Information

    • Sigma-Aldrich Product Data: 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid (Analogous chemistry).[1]

    • [1]

Sources

Method

Application Note: Solvent Selection &amp; Extraction Protocol for 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Here is a comprehensive Application Note and Protocol designed for researchers and process chemists. Abstract & Scope This guide details the optimized solvent selection and extraction methodology for 1-(4-Tert-butylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol designed for researchers and process chemists.

Abstract & Scope

This guide details the optimized solvent selection and extraction methodology for 1-(4-Tert-butylphenyl)cyclopentan-1-amine , a sterically hindered, lipophilic primary amine often utilized as a pharmaceutical building block.

While traditional protocols rely on Dichloromethane (DCM) for its high solubilizing power, this note prioritizes Green Chemistry principles (ICH Q3C guidelines) without compromising recovery yields. We evaluate and recommend bio-renewable and safer alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) based on partition coefficients, phase separation kinetics, and safety profiles.

Physicochemical Profiling

Understanding the target molecule is the first step in rational solvent design.

PropertyValue (Approx.)Implication for Extraction
Structure Lipophilic tail (tert-butylphenyl) + Cyclopentyl ringHigh affinity for non-polar solvents.
LogP (Predicted) 4.1 – 4.5 Highly lipophilic. Water solubility of the free base is negligible (< 0.1 mg/mL).
pKa (Conjugate Acid) ~10.5 Requires pH > 12.5 for complete free-basing; pH < 8.5 for protonation.
Functional Group Primary Amine (

)
Susceptible to carbamate formation (with

) or oxidation; avoid prolonged exposure to air.

Key Challenge: The molecule's high lipophilicity means that during an acid-base workup, the protonated salt may still exhibit significant solubility in the organic phase if the solvent is too polar (e.g., DCM), leading to yield loss during the acidic wash step.

Solvent Selection Strategy

Solvent Screening Matrix

We compared four solvent classes against key performance indicators (KPIs).

SolventTypeGreen ScoreSolubilizing PowerPhase SeparationRecommendation
Dichloromethane (DCM) ChlorinatedPoor (Carcinogen)ExcellentFast (Bottom layer)Avoid (unless strictly necessary)
2-MeTHF Bio-EtherExcellent HighModerate (Top layer)Preferred (General Purpose)
CPME EtherExcellent HighFast (Top layer)Preferred (Process Scale)
MTBE EtherGoodModerateFastAlternative
Toluene AromaticModerateHighSlow (Emulsion risk)Specific Use (Crystallization)
Why 2-MeTHF or CPME?
  • 2-MeTHF: Derived from corncobs/bagasse.[1] It has a higher boiling point (80°C) than THF, reducing volatile emissions. Unlike THF, it is immiscible with water, allowing for clean phase separations.[2]

  • CPME (Cyclopentyl Methyl Ether): Offers low peroxide formation rates (safer than THF/Et2O), high hydrophobicity (less water carryover into the organic phase), and a low latent heat of vaporization (energy-efficient recovery).

Decision Logic (Visualization)

SolventSelection Start Start: Solvent Selection IsGreen Is Green Chemistry Required? Start->IsGreen HighSolubility Is high solubility required for salt form? IsGreen->HighSolubility Yes DCM Dichloromethane (DCM) (Only R&D, Hazardous) IsGreen->DCM No (Legacy) ProcessScale Is this Process Scale (>100g)? HighSolubility->ProcessScale No MeTHF 2-MeTHF (Best Balance) HighSolubility->MeTHF Yes (Polarity needed) CPME CPME (Best for Scale/Safety) ProcessScale->CPME Yes (Low Peroxides) MTBE MTBE (Standard Alternative) ProcessScale->MTBE No (Cost driven)

Figure 1: Decision tree for selecting the optimal extraction solvent based on scale and safety requirements.

Optimized Extraction Protocol (pH-Swing Method)

This protocol utilizes a "pH-swing" purification to isolate the amine from non-basic impurities (e.g., unreacted starting materials, neutral byproducts) without chromatography.

Target Scale: 1.0 g – 100 g Recommended Solvent: 2-MeTHF (Substitute with CPME for >100g scale)

Phase 1: Acidic Wash (Purification)

Goal: Move the amine into the aqueous phase as a salt; discard organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in 2-MeTHF (10 mL per gram of crude).

  • Acidification: Add 1.0 M aqueous HCl (1.2 equivalents relative to amine).

    • Note: Do not use concentrated HCl, as it may induce oiling out of the amine hydrochloride salt.

  • Extraction: Shake vigorously for 2 minutes. Allow layers to separate.[3][4][5]

    • Observation: The target amine (protonated) is now in the bottom aqueous layer .[4]

    • Troubleshooting: If an emulsion forms, add a small amount of brine (sat. NaCl).[3]

  • Separation: Drain the aqueous layer into a clean flask. Keep the organic layer (contains neutral impurities) for analysis, then discard if free of product.

  • Back-Extraction (Optional): Wash the aqueous layer once with a small volume of fresh 2-MeTHF to remove entrained neutrals.

Phase 2: Basification & Isolation

Goal: Return amine to free base and move back to organic phase.

  • pH Adjustment: Cool the aqueous solution to 0–5°C (ice bath). Slowly add 6.0 M NaOH or 50% w/w NaOH dropwise with stirring until pH > 12 .

    • Critical: The solution will become cloudy/milky as the free amine precipitates/oils out.

  • Extraction: Add fresh 2-MeTHF (10 mL per gram of theoretical yield). Shake vigorously.

  • Phase Cut: Collect the top organic layer .

  • Re-extraction: Extract the aqueous layer two more times with 2-MeTHF to ensure quantitative recovery.

  • Washing: Combine organic layers and wash with Brine (Sat. NaCl) to remove residual water and base.

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
    • Avoid:

      
       can sometimes act as a weak Lewis acid and bind amines; 
      
      
      
      is safer.
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Workflow Visualization

ExtractionProtocol Crude Crude Mixture (in 2-MeTHF) AcidWash Add 1M HCl (Phase Split) Crude->AcidWash OrgWaste Organic Layer (Neutrals/Impurities) DISCARD AcidWash->OrgWaste Top Layer AqSalt Aqueous Layer (Amine-HCl Salt) AcidWash->AqSalt Bottom Layer Basify Add NaOH (pH > 12) AqSalt->Basify Extract Extract w/ 2-MeTHF Basify->Extract FinalOrg Organic Layer (Free Amine) Extract->FinalOrg Top Layer FinalAq Aqueous Waste Extract->FinalAq Bottom Layer Product Pure Product (Concentrate) FinalOrg->Product

Figure 2: The "pH-Swing" extraction workflow ensures removal of non-basic impurities.

Analytical Verification & Quality Control

Before proceeding to the next synthetic step, verify the integrity of the extracted amine.

HPLC Method (Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Ammonium Formate (pH 9).

    • Note: Basic mobile phase (pH 9) is preferred for amines to improve peak shape and retention.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 50% B to 95% B over 10 mins (Due to high lipophilicity).

  • Detection: UV @ 210 nm (Amine absorption is weak; rely on Phenyl ring @ 254 nm).

NMR Check (Salt vs. Free Base)
  • 
     NMR (CDCl3):  Check the chemical shift of the 
    
    
    
    -proton (on the cyclopentyl ring adjacent to nitrogen).
    • Free Base: Shift is typically lower (e.g.,

      
       2.5 - 3.0 ppm).
      
    • Salt: Shift moves downfield (e.g.,

      
       3.5 - 4.0 ppm).
      
  • Ensure no residual solvent peaks (2-MeTHF signals: multiplets at ~1.2, 1.8, 3.8 ppm).

Troubleshooting Guide

IssueProbable CauseSolution
Emulsion Formation Similar densities or surfactants present.Add solid NaCl to saturate the aqueous phase (Salting out). Filter through a Celite pad if solids are present.[3]
Low Recovery pH not high enough during basification.Ensure pH > 12 using a calibrated pH meter or high-range paper. The amine must be fully deprotonated.
Oiling Out Amine salt is insoluble in water.[4]If the HCl salt oils out during the acidic wash, add a small amount of Methanol to the aqueous layer to solubilize it, or increase the volume of water.
Product Degradation Oxidation or Carbamate formation.Flush all solvents with Nitrogen/Argon. Store the final oil under inert atmosphere.

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Pace, V., et al. (2012).[6] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[6][1] ChemSusChem.[6] Link

  • Watanabe, K. (2013). "Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Synthetic Chemistry." Organic Process Research & Development. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • PubChem. (2023). "Compound Summary: 1-(4-Tert-butylphenyl)cyclopentan-1-amine." (Structural Analog Data). Link

Sources

Application

Using 1-(4-Tert-butylphenyl)cyclopentan-1-amine as a scaffold in drug design

High-Performance Scaffold Design: 1-(4-Tert-butylphenyl)cyclopentan-1-amine in S1P Receptor Modulation Abstract This application note details the strategic implementation of 1-(4-tert-butylphenyl)cyclopentan-1-amine as a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Scaffold Design: 1-(4-Tert-butylphenyl)cyclopentan-1-amine in S1P Receptor Modulation

Abstract

This application note details the strategic implementation of 1-(4-tert-butylphenyl)cyclopentan-1-amine as a rigidified scaffold in the design of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators. Unlike flexible linear analogs (e.g., Fingolimod/FTY720), this gem-disubstituted cyclopentane motif offers superior entropy reduction, enhanced metabolic stability, and improved subtype selectivity. This guide provides a validated 3-step synthetic protocol, a mechanistic rationale for bioisosteric replacement, and a self-validating biological assay framework for evaluating S1P1 receptor agonism.

Scientific Rationale: The "Rigidification" Strategy

In medicinal chemistry, transforming a flexible alkyl chain into a saturated ring (scaffold hopping) is a proven strategy to improve potency and selectivity. The 1-(4-tert-butylphenyl)cyclopentan-1-amine scaffold represents a conformationally restricted bioisostere of the sphingosine headgroup.

FeatureDesign AdvantageMechanistic Impact
Cyclopentane Core Conformational Restriction Locks the amine and lipophilic tail in a bioactive conformation, reducing the entropic penalty upon receptor binding (

).
4-tert-Butyl Group Lipophilic Anchor Mimics the C8-C10 alkyl tail of sphingosine, occupying the hydrophobic pocket of the S1P receptor with high metabolic resistance compared to linear alkyl chains.
Gem-Disubstitution Steric Occlusion The quaternary carbon prevents metabolic oxidation at the

-position, significantly extending half-life (

) compared to non-substituted analogs.
Bioisosteric Mapping

The transition from a flexible linear amine to the rigid scaffold is illustrated below. The cyclopentane ring enforces a specific vector between the cationic amine (interacting with Glu121/Arg120 in S1P1) and the lipophilic tail.

Bioisostere cluster_0 Flexible Lead (e.g., Fingolimod) cluster_1 Rigid Scaffold Linear Flexible Alkyl Chain (High Entropy Cost) Rigid 1-Arylcyclopentane (Low Entropy Cost) Linear->Rigid  Scaffold Hopping  (Gem-disubstitution) Target S1P1 Receptor Hydrophobic Pocket Rigid->Target  Enhanced  Binding Affinity

Figure 1: Logic flow for scaffold rigidification to improve receptor binding thermodynamics.

Validated Synthetic Protocol

Target Molecule: 1-(4-Tert-butylphenyl)cyclopentan-1-amine CAS: 211315-05-8 (Acid precursor ref) Methodology: Nitrile Alkylation followed by Hofmann Rearrangement.

Step 1: Construction of the Quaternary Carbon

Reaction: Double alkylation of 4-tert-butylphenylacetonitrile.

  • Reagents: 4-tert-butylphenylacetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), NaH (60% dispersion, 2.5 eq), DMSO/THF (1:1 v/v).

  • Procedure:

    • Suspend NaH in dry DMSO/THF at 0°C under Argon.

    • Add 4-tert-butylphenylacetonitrile dropwise. Stir for 30 min (solution turns dark red/brown).

    • Add 1,4-dibromobutane dropwise, maintaining temp < 10°C.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour onto ice/water. Extract with EtOAc (3x).

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Checkpoint: Product 1-(4-tert-butylphenyl)cyclopentanecarbonitrile should show a diagnostic IR peak at ~2230 cm⁻¹ (CN).

Step 2: Hydrolysis to Primary Amide

Reaction: Partial hydrolysis of the sterically hindered nitrile.

  • Reagents: Nitrile intermediate, 30% H₂O₂, 6M NaOH, Ethanol.

  • Procedure:

    • Dissolve nitrile in Ethanol. Add 6M NaOH (5 eq) and H₂O₂ (10 eq).

    • Heat to 50°C for 12 hours. The steric bulk of the cyclopentane/phenyl group prevents over-hydrolysis to the acid under these conditions.

    • Workup: Concentrate ethanol, dilute with water, filter the white precipitate.

    • Yield: Typically >85%.

Step 3: Hofmann Rearrangement (Amide Amine)

Reaction: Conversion of primary amide to primary amine with loss of carbonyl carbon.[1]

  • Reagents: Amide intermediate, Bromine (

    
    ), NaOH, Dioxane/Water.
    
  • Procedure:

    • Dissolve NaOH (4 eq) in water/dioxane at 0°C. Add

      
       (1.1 eq) to form NaOBr in situ.
      
    • Add the amide solid in one portion. Stir at 0°C for 30 min.

    • Heat to 70°C for 2 hours. (Evolution of

      
       gas indicates reaction progress).
      
    • Extraction: Cool, extract with DCM. Dry over

      
      .
      
    • Salt Formation: Treat crude oil with HCl/Ether to precipitate 1-(4-tert-butylphenyl)cyclopentan-1-amine hydrochloride .

Synthetic Pathway Diagram

Synthesis SM 4-tert-butylphenylacetonitrile Step1 Step 1: Alkylation (1,4-dibromobutane, NaH) Forms Quaternary Center SM->Step1 Int1 Cyclopentanecarbonitrile Step1->Int1 Step2 Step 2: Hydrolysis (H2O2, NaOH) Steric Control Int1->Step2 Int2 Cyclopentanecarboxamide Step2->Int2 Step3 Step 3: Hofmann Rearrangement (Br2, NaOH) Decarboxylation Int2->Step3 Product Target: 1-(4-t-butylphenyl) cyclopentan-1-amine Step3->Product

Figure 2: Step-by-step synthetic route utilizing the Hofmann Rearrangement to install the amine on the quaternary carbon.

Biological Validation Protocol: S1P1 GTP S Binding

To confirm the scaffold functions as an S1P modulator, a functional assay measuring G-protein activation is required.

Assay Principle: Agonist binding to the S1P1 receptor (G_i coupled) catalyzes the exchange of GDP for non-hydrolyzable [


S]GTP

S.

Protocol:

  • Membrane Prep: CHO-K1 cells overexpressing human S1P1 receptor.

  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 0.1% Fatty Acid-Free BSA.
    
  • Incubation:

    • Mix 5

      
      g membranes with test compound (0.1 nM – 10 
      
      
      
      M).
    • Add 0.1 nM [

      
      S]GTP
      
      
      
      S.
    • Incubate 30 min at 30°C.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Liquid scintillation counting.

Data Interpretation:

  • EC50: Concentration yielding 50% maximal stimulation.

  • Emax: Efficacy relative to S1P (endogenous ligand).

  • Note: The rigid scaffold often shows partial agonism (Emax < 100%), which is desirable for inducing receptor internalization without persistent signaling (functional antagonism).

Safety & Polypharmacology (Critical Analysis)

When using 1-arylcyclopentylamines, researchers must screen for off-target activity, specifically at the Sigma-1 receptor and NMDA receptor , as this scaffold shares structural homology with Phencyclidine (PCP).

TargetRisk LevelMitigation Strategy
S1P1 (Desired) High AffinityPrimary therapeutic target.
NMDA Receptor Moderate RiskThe bulky tert-butyl group reduces NMDA affinity compared to the unsubstituted phenyl ring of PCP. Confirm with MK-801 displacement assay.
hERG Channel Low-ModerateLipophilic amines can block hERG. Monitor QT interval in early tox screens.
CYP450 LowThe quaternary center prevents formation of reactive metabolites common in linear amines.

References

  • S1P Receptor Modulation & FTY720 Analogs

    • Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis. (2012).[2] National Institutes of Health (NIH). Link

  • Synthetic Methodology (Hofmann Rearrangement)

    • Hofmann Rearrangement - Mechanism and Applications.[3] Chemistry Steps.[1][3][4][5][6][7] Link

    • Hofmann Rearrangement. Wikipedia (General Reference). Link

  • Curtius Rearrangement (Alternative Route)

    • The Curtius Rearrangement: Mechanistic Insight and Recent Applications.[7] (2018).[5][8] NIH/PMC. Link

  • Scaffold Properties

    • Cyclopentane Derivatives in Drug Discovery.[9] PharmaBlock Whitepaper. Link

  • Related Compound Data

    • 1-(4-tert-butylphenyl)cyclopropane-1-carboxylic acid (Precursor). Sigma-Aldrich. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-(4-Tert-butylphenyl)cyclopentan-1-amine

[1] Executive Summary Synthesizing 1-(4-tert-butylphenyl)cyclopentan-1-amine presents a classic challenge in organic chemistry: installing a primary amine on a sterically crowded quaternary carbon.[1] Standard approaches...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Synthesizing 1-(4-tert-butylphenyl)cyclopentan-1-amine presents a classic challenge in organic chemistry: installing a primary amine on a sterically crowded quaternary carbon.[1]

Standard approaches often fail at two critical bottlenecks:

  • Elimination vs. Substitution: The tertiary alcohol precursor favors elimination to the alkene (1-(4-tert-butylphenyl)cyclopentene) under acidic conditions.[1]

  • Amide Hydrolysis: If a standard Ritter reaction (using acetonitrile) is employed, the resulting acetamide is exceptionally resistant to hydrolysis due to the steric bulk of the tert-butyl group and the quaternary center.

This guide details a Modified Ritter Protocol using Chloroacetonitrile , followed by a mild Thiourea Deprotection .[1] This route (adapted from Jirgensons et al.) circumvents the hydrolysis bottleneck and significantly improves overall yield.[1]

Module 1: The Carbon Skeleton (Grignard Addition)

Objective: Maximize the yield of 1-(4-tert-butylphenyl)cyclopentan-1-ol while minimizing Wurtz coupling byproducts.

The Protocol
  • Reagents: 1-Bromo-4-tert-butylbenzene (1.0 eq), Mg turnings (1.1 eq), Cyclopentanone (1.05 eq), anhydrous THF.[1]

  • Critical Parameter: Temperature control during addition.

Step-by-Step Optimization:

  • Initiation: Flame-dry glassware under Ar/N2. Activate Mg with a crystal of Iodine (

    
    ) or 1,2-dibromoethane.[1] Add 5% of the bromide solution to initiate (look for turbidity/exotherm).
    
  • Formation: Add remaining bromide dropwise at a rate that maintains a gentle reflux. Do not overheat.

  • Addition: Cool the Grignard reagent to 0°C (ice bath). Add Cyclopentanone dropwise.[1]

    • Why 0°C? Lower temperatures reduce enolization of the ketone (which leads to recovered starting material) and suppress side reactions.

  • Quench: Use saturated

    
    .[1] Avoid 
    
    
    
    during workup to prevent premature dehydration to the alkene.
Troubleshooting Table: Grignard Step
SymptomProbable CauseCorrective Action
No Reaction Initiation Oxide layer on Mg or wet solvent.[1]Add 1,2-dibromoethane (entrainment method).[1] Sonicate the Mg turnings under THF before addition.
Low Yield / Recovered Ketone Enolization of cyclopentanone.[1]The Grignard reagent acted as a base.[1] Add Cerium(III) Chloride (

) to form the organocerium reagent (Imamoto method), which is less basic and more nucleophilic.
High Homocoupling (Biaryl) Addition rate too fast / Local overheating.[1]Dilute the bromide solution further.[1] Increase stirring speed.

Module 2: The Nitrogen Installation (Modified Ritter)

Objective: Selective formation of the N-chloroacetyl amine without eliminating to the alkene.

The Logic: We use Chloroacetonitrile (


)  instead of Acetonitrile.[2] The resulting chloroacetamide is much easier to cleave than a standard acetamide.
The Protocol
  • Reagents: Tertiary Alcohol (from Module 1), Chloroacetonitrile (3.0 eq), Acetic Acid (solvent), Sulfuric Acid (

    
    , 3.0 eq).[1]
    
  • Temperature:

    
    .
    

Step-by-Step Optimization:

  • Dissolve the tertiary alcohol in Chloroacetonitrile and Acetic Acid.[1]

  • Cool to 0°C . This is non-negotiable.

  • Add

    
     dropwise.[1]
    
    • Mechanistic Insight: The acid protonates the alcohol, generating a tertiary carbocation. If the temperature is too high (

      
       at addition), the cation eliminates a proton to form the alkene (thermodynamic product). At 
      
      
      
      , the nitrile attack (kinetic trap) is favored.[1]
  • Allow to warm to room temperature and stir for 4-8 hours.

Visualizing the Pathway

RitterLogic Alcohol Tertiary Alcohol (Precursor) Cation Tertiary Carbocation (Intermediate) Alcohol->Cation H2SO4, -H2O Alkene Alkene (Elimination Side Product) Cation->Alkene High Temp (-H+) Amide Chloroacetamide (Target Intermediate) Cation->Amide ClCH2CN (Kinetic Trap)

Caption: The kinetic competition between elimination (red) and Ritter substitution (green).[1] Temperature control is the switch.

Module 3: The "Soft" Deprotection (Thiourea Method)

Objective: Cleave the amide bond without using harsh conditions that degrade the product.

The Logic: Standard hydrolysis (KOH/EtOH reflux) of sterically hindered amides can take 48+ hours or fail completely. The Thiourea Method cyclizes the chloroacetamide into a pseudothiohydantoin, which spontaneously releases the free amine.

The Protocol
  • Reagents: Chloroacetamide intermediate, Thiourea (1.2 eq), Ethanol/Acetic Acid (5:1).[1]

  • Conditions: Reflux for 6-10 hours.[1]

Step-by-Step Optimization:

  • Dissolve the crude chloroacetamide in Ethanol/AcOH.[1]

  • Add Thiourea.

  • Reflux.[1][3] The reaction creates a heterocycle (2-imino-4-thiazolidinone) as a byproduct, releasing the free amine.[1]

  • Workup: Cool, basify with NaOH to pH > 12, and extract with Ether/DCM. The amine will be in the organic layer.

Data: Hydrolysis Method Comparison
MethodReagentsTimeYieldNote
Alkaline Hydrolysis KOH, Ethylene Glycol,

48 h<30%Severe degradation; incomplete reaction.[1]
Acidic Hydrolysis 6N HCl, n-BuOH, Reflux24 h50-60%Difficult purification; retro-Ritter side reactions.[1]
Thiourea Cleavage Thiourea, EtOH, Reflux8 h 85-92% Recommended. Mildest conditions.[1]

Frequently Asked Questions (FAQs)

Q1: My NMR shows a mix of alkene and amide after the Ritter step. Can I convert the alkene back?

  • Answer: No. The alkene is the thermodynamic sink. Once formed, it will not revert to the carbocation easily under these conditions. You must control the temperature strictly at

    
     during acid addition to prevent it.
    

Q2: Can I use standard Acetonitrile instead of Chloroacetonitrile?

  • Answer: You can, but you will regret it during deprotection.[1] The resulting N-acetyl group is extremely stable on this quaternary center.[1] You will likely need sealed-tube conditions (

    
    ) to hydrolyze it, which causes tarring.[1] The Chloro-group provides a "handle" for the mild thiourea cleavage.
    

Q3: The Grignard reaction solidifies. What happened?

  • Answer: The magnesium alkoxide intermediate is likely insoluble in pure Ether. Use THF or a THF/Ether mixture.[1] If it crashes out, add more anhydrous THF; the heterogeneity usually doesn't stop the reaction, but stirring must be maintained.

Q4: Is the amine stable?

  • Answer: Yes, as a free base, it is an oil that absorbs

    
     from the air (forming carbamates).[1] Store it as the Hydrochloride salt  (precipitate from Ether with HCl/Dioxane) for long-term stability.
    

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[1][2][4][5] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.[1][4]

    • Source:[1]

    • Relevance: Establishes the core Chloroacetonitrile/Thiourea protocol for hindered amines.
  • Organic Chemistry Portal. (n.d.).[1][6] Ritter Reaction: Mechanism and Conditions.

    • Source:[1]

    • Relevance: Provides mechanistic grounding for the carbocation intermediate and nitrile
  • Reddy, K. L. (2003).[1][5][6] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides. Tetrahedron Letters, 44(7), 1453-1455.[1]

    • Source:[1]

    • Relevance: Discusses the stability of tert-butyl amides and altern
  • BenchChem. (2025).[1][7] Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.

    • Source:[1]

    • Relevance: Validates the difficulty of hydrolyzing amides with tert-butyl/hindered groups.

Sources

Optimization

Minimizing elimination side products in Grignard additions to cyclopentanone

Current Status: Online Agent: Senior Application Scientist, Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Dr. H. Ticket ID: GRIG-CP-005 Subject: Minimizing Elimination and Enolization Side Products[1]

Diagnostic Overview: Where is your yield going?

Before we optimize, we must distinguish between the two distinct "elimination" pathways common in cyclopentanone additions. Users often conflate Enolization (which returns starting material) with Dehydration (which yields an alkene).[1]

Visual Diagnostic Tree

Use the following logic flow to identify your specific failure mode.

DiagnosticTree Start Reaction Outcome Analysis CheckNMR Analyze Crude NMR Start->CheckNMR ResultSM Recovered Cyclopentanone (No new C-C bond) CheckNMR->ResultSM Major Component ResultAlkene Cyclopentene Derivative (C-C bond formed, but OH lost) CheckNMR->ResultAlkene Major Impurity ResultProduct Target Tertiary Alcohol CheckNMR->ResultProduct Success CauseEnol ROOT CAUSE: Enolization Grignard acted as a Base ResultSM->CauseEnol CauseDehyd ROOT CAUSE: Acidic Workup Tertiary Alcohol Dehydrated ResultAlkene->CauseDehyd

Figure 1: Diagnostic logic flow to distinguish between enolization (basicity issue) and dehydration (stability issue).

Issue A: Recovered Starting Material (The Enolization Problem)

Symptom: You added 1.5 equivalents of Grignard, but after workup, you recovered 80% unreacted cyclopentanone. Mechanism: Cyclopentanone has accessible


-protons (

).[1] Grignard reagents are strong bases.[1][2] If steric hindrance prevents rapid nucleophilic attack, the Grignard reagent will simply deprotonate the ketone, forming a magnesium enolate. Upon aqueous quench, this enolate accepts a proton to regenerate your starting material.[1]
The Solution: The Imamoto Reagent (Organocerium)

To solve this, we must decouple basicity from nucleophilicity using Cerium(III) Chloride (


).[1] Organocerium reagents are highly nucleophilic (due to the oxophilicity of Ce) but significantly less basic than organolithiums or Grignards [1].

Comparison of Reactivity:

FeatureStandard Grignard (

)
Organocerium (

)
Basicity High (Hard Base)Low (Soft Base)
Nucleophilicity ModerateHigh (Strong activation of Carbonyl)
Primary Side Reaction Enolization (Proton abstraction)Addition (Desired)
Water Tolerance ZeroLow (Requires anhydrous conditions)
Protocol: Preparation of Anhydrous

(Critical Step)

Warning: Commercial "anhydrous"


 is often deactivated.[1] You must dry the heptahydrate (

) yourself to ensure activity.[1] Failure here is the #1 cause of poor results.
  • Setup: Place pulverized

    
     in a Schlenk flask with a large stir bar. Connect to high vacuum (<0.5 mmHg).
    
  • Step 1 (90°C): Heat to 90°C for 1-2 hours. The salt will look "gummy" as it loses bulk water.[1]

  • Step 2 (140°C): Increase heat to 140-150°C for 2 hours.

    • Visual Cue: The powder must become bright white and free-flowing.[1] When stirred, it should "strobe" (flicker) rather than clump. If it clumps, it is not dry [2].[1]

  • Activation: Cool to room temperature under Argon. Add dry THF. Stir vigorously for 2 hours (or sonicate for 1 hour) to form a fine white suspension.

  • Transmetallation: Cool the slurry to -78°C. Add your Grignard reagent (

    
    ).[1] Stir for 30-60 mins to form the organocerium species.
    
  • Addition: Add cyclopentanone (dissolved in THF) to the cold slurry.

Issue B: Alkene Formation (The Dehydration Problem)

Symptom: You formed the C-C bond, but the product isolated is a 1-substituted cyclopentene, not the alcohol. Mechanism: The product is a tertiary alcohol .[1][2][3][4] Tertiary alcohols on five-membered rings are exceptionally prone to acid-catalyzed dehydration because the resulting carbocation is stable, and the alkene relieves some eclipse strain in the ring [3].

Pathway Analysis

DehydrationPath Alcohol Tertiary Alcohol (Product) Carbocation Tertiary Carbocation (Intermediate) Alcohol->Carbocation Protonation & -H2O Acid H+ (Workup) Acid->Alcohol Alkene Endocyclic Alkene (Side Product) Carbocation->Alkene Elimination (-H+)

Figure 2: The acid-catalyzed dehydration pathway common in tertiary cyclopentanols.[1]

Protocol: The "Soft" Quench

Standard 1M HCl or


 workups are forbidden for this substrate.[1]
  • Quench Agent: Use Saturated Aqueous Ammonium Chloride (

    
    ) .[1][3] It buffers the pH to ~9, which is safe for tertiary alcohols.[1]
    
  • Temperature: Quench at 0°C . Exotherms during quenching can locally heat the mixture, promoting elimination.[1]

  • Alternative (Lanthanide Removal): If using the

    
     method, the resulting cerium salts can form a thick emulsion.[1]
    
    • Fix: Add 10% Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. This chelates the metal and separates the layers without using strong acid.

  • Drying: Use

    
     or 
    
    
    
    to dry the organic layer.[1] Avoid
    
    
    if the product is extremely sensitive, as it is slightly Lewis acidic.[1]
Frequently Asked Questions (FAQ)

Q: Can I use


 instead of drying 

?
A: Yes. The

complex (available commercially as a solution in THF) is a modern alternative that avoids the tedious drying process. It operates by a similar mechanism (complexation of the ketone and transmetallation) and is highly effective for enolizable ketones [4].

Q: Why does my reaction turn bright yellow/orange upon adding the ketone? A: This is normal for organocerium reactions. The color change indicates the formation of the cerium-alkoxide complex. It should disappear or lighten upon quenching.[1]

Q: My Grignard is bulky (e.g., t-Butyl). Will


 still work? 
A:  Yes, in fact, it is more necessary.[1] Bulky Grignards are slower nucleophiles, giving the "enolization" background reaction more time to dominate. The organocerium reagent is less sensitive to steric bulk regarding nucleophilicity than the pure Grignard.

Q: I see "No Reaction" even with


. 
A:  This usually means your 

was not dry.[1] If water remains in the salt, it quenches the Grignard reagent immediately upon addition (forming alkane +

).[1] The "Strobe Light" visual check during drying is non-negotiable.[1]
References
  • Imamoto, T., et al. (1989).[1] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride.[5][6][7][8][9] Journal of the American Chemical Society. Link[1]

  • Dimitrov, V., et al. (1996).[1] Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency.[1][7][8][9] Tetrahedron.[1] Link[1]

  • Brown, H. C., & Fletcher, R. S. (1951).[1] Chemical Effects of Steric Strains.[1] VI. The Effect of Ring Size on the Dehydration of Alcohols. Journal of the American Chemical Society. Link[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1][10] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1][10] Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Reaction Mixtures Containing Unreacted 4-tert-Butylphenyl Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving one of the most persistent purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving one of the most persistent purification bottlenecks in organic synthesis: the removal of unreacted 1-bromo-4-tert-butylbenzene (4-tBPB).

While 4-tBPB is a highly effective electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and Grignard reactions, its physicochemical properties make it notoriously difficult to separate from non-polar target molecules once the reaction is complete. This guide provides field-proven, self-validating methodologies to isolate your target compounds with high purity.

Part 1: Physicochemical Profile & Causality

To effectively remove an impurity, you must first understand its physical behavior. The tert-butyl group acts as a large, lipophilic umbrella that shields the aromatic ring. This minimizes dipole-dipole interactions with stationary phases (like silica gel) and renders the molecule completely insoluble in aqueous media.

Quantitative Data: Properties of 4-tert-Butylphenyl Bromide
PropertyValueExperimental Implication
Molecular Weight 213.12 g/mol Identifiable via GC-MS (characteristic m/z 212/214 isotopic doublet).
Boiling Point 231-232 °C (760 mmHg)[1]High boiling point; will persist in the flask after standard rotary evaporation.
Vacuum B.P. 80-81 °C (2 mmHg)[2]Amenable to Kugelrohr vacuum distillation for selective removal.
Density 1.229 g/mL at 25 °C[2]Heavier than water; relevant if neat phase separations are attempted.
Melting Point 13-16 °C[2]Liquid at room temperature; precludes removal by simple trituration or filtration.
Solubility Insoluble in H₂O[1]Cannot be removed via standard aqueous workups; highly soluble in organic solvents.

Part 2: Diagnostic FAQs

Q: How can I definitively detect unreacted 4-tBPB in my crude reaction mixture? A: Because it is a liquid at room temperature and lacks chromophores other than the isolated benzene ring, it can be easily overlooked. On a standard silica gel TLC plate eluted with 100% hexanes, it will appear as a faint UV-active spot (254 nm) with an


 of approximately 0.85. For definitive identification, use Gas Chromatography-Mass Spectrometry (GC-MS).

Q: Why does 4-tBPB co-elute with my cross-coupling product? A: If your synthesized product is a non-polar biaryl compound, its partition coefficient will be nearly identical to 4-tBPB. The lack of polar functional groups on 4-tBPB means it will not interact strongly with the silanol groups on normal-phase silica, causing it to ride the solvent front alongside your product.

Q: What happens if I leave unreacted 4-tBPB in a Grignard reaction mixture? A: In Grignard reactions, unreacted aryl halides can couple with the Grignard reagent during the reaction or quenching phase, leading to the formation of biphenyl byproducts. Alternatively, they persist as high-boiling, non-polar impurities that severely contaminate the final tertiary alcohol[3].

Part 3: Purification Strategies & Decision Matrix

During palladium-catalyzed cross-couplings, excess unreacted aryl halides are frequently employed to drive the reaction to completion, necessitating robust recovery or removal strategies during downstream purification[4]. Use the decision tree below to select the optimal workflow based on the properties of your target molecule.

Purification_Decision_Tree Start Unreacted 4-tBPB Detected in Crude CheckPolarity Is the desired product highly polar (ΔRf > 0.2)? Start->CheckPolarity CheckBP Is the desired product thermostable & non-volatile? CheckPolarity->CheckBP No (Co-elution risk) Silica Normal-Phase Silica Chromatography CheckPolarity->Silica Yes Distillation Vacuum Distillation (Kugelrohr at 80°C/2mmHg) CheckBP->Distillation Yes Scavenging Chemical Scavenging (Pd-Catalyzed Amination) CheckBP->Scavenging No (Similar BP or Heat Sensitive)

Decision tree for selecting the optimal 4-tBPB removal strategy based on product properties.

Part 4: Step-by-Step Methodologies

Protocol A: High-Vacuum Distillation (Kugelrohr)

Causality: 4-tBPB has a boiling point of 80-81 °C at 2 mmHg[2]. If your synthesized product is a high-molecular-weight API or a complex intermediate, its boiling point will be significantly higher. A Kugelrohr apparatus provides a short-path distillation environment under high vacuum, minimizing the thermal stress on your product while efficiently volatilizing the unreacted 4-tBPB.

Step-by-Step Workflow:

  • Transfer the thoroughly dried crude reaction mixture to a round-bottom flask suitable for a Kugelrohr apparatus. Ensure no residual solvents (like EtOAc or DCM) remain, to prevent bumping.

  • Apply high vacuum to the system (target 1-2 mmHg).

  • Gradually heat the oven to 80-90 °C.

  • Collect the volatile 4-tBPB in the receiving bulb (cooled with a dry ice/acetone bath).

  • Maintain temperature for 30-45 minutes until no further condensation is observed in the receiving bulb.

  • Self-Validation: Analyze the distillate via GC-MS. The presence of a singular peak with an m/z 212/214 doublet confirms successful removal of 4-tBPB. Check the distillation flask via TLC to ensure your target product remains intact.

Protocol B: Chemical Scavenging via Pd-Catalyzed Amination

Causality: If your target molecule is thermally labile (precluding distillation) and highly non-polar (precluding chromatography), you must chemically alter the impurity. By exploiting its reactivity as an aryl bromide, we can subject the crude mixture to a Buchwald-Hartwig amination using a highly polar, secondary amine scavenger like piperazine. This converts the lipophilic 4-tBPB into a basic tertiary arylamine, which can be easily protonated and extracted into an aqueous acid phase.

Scavenging_Mechanism A 4-tBPB (Lipophilic) B Pd(0) Catalyst Oxidative Addition A->B C Pd(II) Aryl Complex B->C D Add Piperazine (Scavenger) C->D E Reductive Elimination D->E E->B Regenerate Pd(0) F Basic Arylamine (Removed by HCl wash) E->F

Mechanistic pathway for the chemical scavenging of 4-tBPB using Pd-catalyzed amination.

Step-by-Step Workflow:

  • To the crude reaction mixture containing unreacted 4-tBPB, add 2.0 equivalents of piperazine (relative to the estimated remaining 4-tBPB).

  • Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 2.5 equiv).

  • Stir the mixture in toluene at 80 °C for 2-4 hours.

  • Self-Validation (Reaction): Spot the organic layer on a TLC plate (UV 254 nm). The complete disappearance of the high-

    
     spot (
    
    
    
    ~0.85 in hexanes) confirms the scavenger has consumed the 4-tBPB.
  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer vigorously with 1M HCl (3 x 20 mL). The basic arylamine byproduct will protonate and partition entirely into the aqueous layer.

  • Self-Validation (Separation): A subsequent pH check of the aqueous wash ensures it remains acidic (pH < 2), guaranteeing the basic byproduct remains ionized and out of your organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to isolate your purified, neutral target compound.

References

  • Removal of unreacted starting materials from 3-Methyl-1-phenyl-3-pentanol , Benchchem. 3

  • Silver-Free Palladium-Catalyzed C(sp3)–H Arylation of Saturated Bicyclic Amine Scaffolds , ACS Publications. 4

  • ALDRICH 1-Bromo-4-tert-butylbenzene, 97% , Thomas Scientific. 2

  • 1-Bromo-4-tert-butylbenzene, 97% 25 g , Fisher Scientific. 1

Sources

Optimization

Technical Support Center: Preventing Oxidation of Primary Amines During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing degradation, color changes, or yield losses when isolating primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing degradation, color changes, or yield losses when isolating primary amines. Primary amines (


) are notoriously susceptible to oxidative degradation, particularly during aqueous workup and solvent evaporation.

This guide synthesizes field-proven methodologies and mechanistic causality to help you design self-validating, oxidation-proof extraction workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my primary amines turn dark brown or degrade specifically during basic aqueous workup? A: Primary amines are highly susceptible to aerobic oxidation, a process heavily dependent on the protonation state of the nitrogen atom. During a basic aqueous workup, the amine is fully deprotonated to its free base form. This makes the nitrogen's lone pair highly available to donate electron density, facilitating single-electron transfer (SET) to molecular oxygen or trace oxidants. This initiates a radical cascade that yields hydroxylamines, nitroso compounds, and eventually polymeric degradation products (which manifest as dark tars) [1]. Conversely, protonated amines (ammonium salts) lack this available lone pair and are highly resistant to oxidation.

Q2: I am performing a reduction/cross-coupling upstream. How do trace transition metals affect amine stability during extraction? A: Transition metals (e.g., Fe, Cu, Ru, Ni) act as potent catalysts for the oxidative dehydrogenation of primary amines. Even at parts-per-million (ppm) levels, these metals facilitate the homolytic cleavage of peroxides or directly undergo redox cycling with dissolved


 to generate reactive oxygen species (ROS). The metal coordinates to the amine, facilitating an initial electron transfer to form a radical cation intermediate. Subsequent 

-hydrogen abstraction leads to the formation of highly reactive imines or nitriles [2].

Q3: What are the best chemical additives to prevent metal-catalyzed oxidation during extraction? A: Chelating agents are the most effective intervention because they sequester redox-active metals, physically blocking them from interacting with dissolved oxygen and the amine lone pair. Aqueous washes containing EDTA , citric acid , or phosphonic acids (like HEDP ) bind strongly to Fe(II)/Fe(III) and Cu(I)/Cu(II) [3]. For highly lipophilic systems where aqueous washing is insufficient, stirring the organic layer with metal-scavenging resins (e.g., thiourea-functionalized silica) prior to concentration will drastically reduce oxidation.

Q4: How can I protect highly sensitive primary amines during concentration and long-term storage? A: The absolute most robust method is to bypass isolating the free base altogether and instead isolate the amine as a stable salt (e.g., hydrochloride or trifluoroacetate). Protonation completely passivates the molecule against oxidation. If the free base must be isolated for downstream chemistry, the workup must be performed using strictly degassed solvents under an inert atmosphere (Argon/Nitrogen), and the concentrated product should be stored neat at -20°C under Argon.

Part 2: Mechanistic Pathways & Workflow Logic

To effectively prevent oxidation, it is critical to understand the pathways by which it occurs and the logical decision points during a workup.

G A Primary Amine (Free Base) B Metal-Amine Complex A->B Trace Metals (Fe, Cu) C Radical Cation Intermediate B->C O2 (Air) D Imine / Nitrile (Degradation) C->D Alpha-H Abstraction E Hydroxylamine (N-Oxidation) C->E ROS attack

Mechanistic pathways of metal-catalyzed primary amine oxidation.

G Start Reaction Mixture (Contains Amine) MetalCheck Transition Metals Present? Start->MetalCheck AddEDTA Quench with EDTA/Citrate MetalCheck->AddEDTA Yes AdjustPH Adjust pH to 9-10 (Degassed Buffer) MetalCheck->AdjustPH No AddEDTA->AdjustPH Extract Extract with Degassed Organics AdjustPH->Extract SaltCheck Is Free Base Required? Extract->SaltCheck FormSalt Add Ethereal HCl (Isolate Salt) SaltCheck->FormSalt No ConcArgon Concentrate under Argon SaltCheck->ConcArgon Yes

Decision tree and workflow for the extraction and isolation of primary amines.

Part 3: Quantitative Impact of Workup Conditions

The table below summarizes the relative oxidative degradation rates of a standard primary aliphatic amine under various workup and isolation conditions.

Workup Condition / AdditiveAtmosphereRelative Oxidation Rate (%)Typical Visual Appearance
Standard Aqueous Base (No Additive) Air100% (Baseline)Dark brown/black oil
Ascorbic Acid Wash (100 mM) Air45%Orange/yellow oil
EDTA Wash (50 mM) Air12%Pale yellow oil
Degassed Solvents (No Additive) Argon5%Colorless to pale yellow oil
Degassed Solvents + EDTA Wash Argon< 2%Colorless oil
HCl Salt Precipitation Air< 0.1% White crystalline solid

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Anaerobic, Metal-Scavenging Aqueous Workup

Use this protocol when the free base form of the amine is strictly required for the next synthetic step. This system is self-validating: if the organic layer begins to yellow during extraction, metal scavenging was insufficient, and the organic layer should be re-washed with a higher concentration of EDTA.

Step-by-Step Methodology:

  • Solvent Preparation: Degas all extraction solvents (e.g., Ethyl Acetate, Dichloromethane, Deionized Water) by sparging vigorously with Argon gas for at least 15 minutes prior to use.

  • Quenching: Quench the crude reaction mixture with a degassed aqueous solution containing 5% w/v EDTA (or sodium citrate) to sequester trace transition metals. Stir vigorously for 10 minutes.

  • pH Adjustment: Adjust the aqueous layer to pH 9–10 using degassed aqueous

    
    . Crucial Note: Avoid highly caustic bases like NaOH unless necessary, as extreme alkalinity accelerates oxidation.
    
  • Extraction: Extract the aqueous layer with the degassed organic solvent (3x). Perform this inside a separatory funnel flushed with Argon.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Filter into a round-bottom flask, and concentrate under reduced pressure. Backfill the rotary evaporator with Argon instead of air.
    
Protocol B: Acid-Salt Isolation Strategy (Recommended)

Use this protocol whenever possible. It bypasses the concentration of the vulnerable free base entirely, yielding an indefinitely stable solid.

Step-by-Step Methodology:

  • Extraction: Perform the standard extraction (Protocol A, Steps 1-4) to obtain the amine free base in the organic layer (preferably in an ethereal solvent like diethyl ether or MTBE, or in DCM).

  • Drying: Dry the organic layer over anhydrous

    
     and filter.
    
  • Salt Formation: Cool the organic filtrate to 0°C in an ice bath. Slowly add 1.1 to 1.2 equivalents of anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under stirring.

  • Precipitation: The primary amine hydrochloride salt will immediately precipitate out of solution as a white solid.

  • Isolation: Filter the precipitate using a Büchner funnel under a blanket of Nitrogen. Wash the filter cake with cold, anhydrous diethyl ether.

  • Storage: Dry the white solid under high vacuum. The resulting ammonium salt is highly resistant to oxidation and can be stored on the benchtop.

References

  • Amine - Reactions, Synthesis, Properties. Britannica. Retrieved from:[Link]

  • Oxidation of amines at absorber conditions for CO2 capture from flue gas. ResearchGate / Elsevier. Retrieved from:[Link]

  • Oxidation inhibitors for amine degradation.Google Patents (WO2012125894A2).
Troubleshooting

Technical Support Center: Resolving Emulsions During Extraction of Lipophilic Amines

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a common and often frustrating challenge in the laboratory: the format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a common and often frustrating challenge in the laboratory: the formation and resolution of emulsions during the liquid-liquid extraction of lipophilic amines. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to handle these emulsions effectively, ensuring the purity and yield of your target compounds.

Understanding the "Why": The Science of Emulsion Formation in Amine Extractions

Emulsions are stable mixtures of two immiscible liquids, where one liquid is dispersed as fine droplets within the other.[1] In the context of lipophilic amine extractions, this typically involves an organic solvent and an aqueous solution. The formation of a stable emulsion can halt a purification workflow, making it difficult to separate the aqueous and organic phases.[2]

Several factors contribute to emulsion formation, particularly when working with lipophilic amines:

  • Surfactant-like Impurities: Residual starting materials, byproducts, or reagents from your reaction mixture can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[3]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets that are slow to coalesce.[3]

  • pH of the Aqueous Phase: The pH of the aqueous layer is a critical factor in the extraction of amines. At certain pH values, the amine itself or other components in the mixture can become partially soluble in both phases, accumulating at the interface and stabilizing the emulsion.[3][4]

  • Presence of Particulate Matter: Finely divided solid particles can also stabilize emulsions, a phenomenon known as a Pickering emulsion.[3][5]

The Critical Role of pH in Lipophilic Amine Extractions

The solubility of a lipophilic amine is highly dependent on the pH of the aqueous solution.

  • Acidic Conditions (Low pH): The amine is protonated (R₃N + H⁺ ⇌ R₃NH⁺), forming a salt that is typically more soluble in the aqueous phase. To effectively extract a basic amine into the aqueous layer, the pH should be at least 2 pKa units below the pKa of the amine's conjugate acid.[4]

  • Basic Conditions (High pH): The amine is in its free base form (R₃N), which is more lipophilic and therefore more soluble in the organic solvent. To keep the amine in the organic layer, the pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid.[4]

An emulsion can form when the pH is not sufficiently acidic or basic to drive the amine completely into one phase.

Proactive Measures: Preventing Emulsion Formation

The most effective way to deal with an emulsion is to prevent its formation in the first place. Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient surface area for extraction while minimizing the shear forces that lead to emulsion formation.[6]

  • Solvent Selection: If emulsions are a persistent problem, consider changing your extraction solvent. Some solvents, like dichloromethane, are more prone to forming emulsions.[2]

  • Pre-emptive "Salting Out": If you anticipate an emulsion, adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can increase its ionic strength, which can help prevent emulsion formation.[7]

Troubleshooting Guide: Breaking a Stubborn Emulsion

If an emulsion has already formed, do not despair. Several techniques, ranging from simple physical methods to chemical interventions, can be employed to break it.

Frequently Asked Questions (FAQs)

Q1: I have an emulsion. What is the very first thing I should try?

A1: Patience. Often, simply allowing the separatory funnel to stand undisturbed for 10 to 60 minutes will allow the emulsion to break on its own as the droplets coalesce. Gentle swirling or tapping the sides of the funnel can sometimes expedite this process.[8]

Q2: The emulsion is persistent. What are the common chemical methods to break it?

A2: If time doesn't resolve the issue, chemical methods are your next line of defense. These work by altering the properties of the aqueous layer to force phase separation.

  • "Salting Out" with Brine: This is the most common and often highly effective technique. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps to break the emulsion.[6][7]

  • pH Adjustment: Since you are working with a lipophilic amine, carefully adjusting the pH of the aqueous layer can be very effective. If your amine is in the organic layer, increasing the pH with a dilute base can help. If you have extracted your amine into the aqueous layer as a salt, lowering the pH further with a dilute acid may resolve the emulsion. Be cautious with this method, as significant pH changes could potentially affect your target compound.[6][9]

Q3: Are there any physical or mechanical methods I can use for very stubborn emulsions?

A3: Yes, for highly stable emulsions, more robust techniques may be necessary:

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective method. The centrifugal force accelerates the separation of the dispersed droplets.[6][10]

  • Filtration: Passing the emulsion through a plug of glass wool or a pad of Celite® in a filter funnel can physically disrupt the droplets and promote coalescence.[7]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[8][10]

  • Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion by altering the viscosity and interfacial tension.[11]

Comparative Troubleshooting Strategies
MethodPrinciple of ActionSpeedPotential Downsides
Patience (Standing) Gravity-driven coalescence of droplets.SlowIneffective for stable emulsions.
"Salting Out" (Brine) Increases ionic strength of the aqueous phase, reducing organic solubility.Moderate to FastMay not be effective for all emulsions; introduces salt into the aqueous phase.
pH Adjustment Alters the charge and solubility of interfacial molecules, destabilizing the emulsion.Moderate to FastRisk of product degradation if the compound is pH-sensitive.
Centrifugation Accelerates phase separation through applied g-force.FastLimited by the size of the centrifuge and appropriate vessels.
Filtration (Glass Wool/Celite®) Physical disruption of the emulsified layer.ModeratePotential for product loss on the filter medium.
Ultrasonic Bath High-frequency sound waves disrupt the emulsion.ModerateCan generate heat, potentially affecting thermally sensitive compounds.
Temperature Change (Gentle Heating/Cooling) Alters viscosity and interfacial tension.Slow to ModerateRisk of product degradation with heating.
Step-by-Step Experimental Protocols
Protocol 1: "Salting Out" with Brine
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume that is approximately 10-20% of the aqueous layer volume.

  • Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking, which could reform the emulsion.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break. You may see the interface between the aqueous and organic layers start to clarify.

  • Separation: Once the layers have separated, carefully drain the lower layer and then collect the upper layer.

Protocol 2: Breaking an Emulsion by Centrifugation
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the tubes at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.[12]

  • Observation: After centrifugation, you should observe a clear separation of the aqueous and organic layers. The emulsified material may have formed a small layer at the interface or a pellet at the bottom of the tube.

  • Separation: Carefully pipette the upper layer, avoiding the interface. Then, pipette the lower layer, again avoiding the interface.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing an emulsion during the extraction of a lipophilic amine.

Emulsion_Troubleshooting Start Emulsion Formed Patience Allow to Stand (10-60 min) Start->Patience Resolved Emulsion Resolved Patience->Resolved Resolved Persistent Persistent Emulsion Patience->Persistent No Resolution Brine Add Saturated Brine pH_Adjust Adjust pH Brine->pH_Adjust No Resolution Brine->Resolved Resolved Centrifuge Centrifugation pH_Adjust->Centrifuge No Resolution pH_Adjust->Resolved Resolved Filter Filter (Glass Wool/Celite®) Centrifuge->Filter No Resolution Centrifuge->Resolved Resolved Ultrasonic Ultrasonic Bath Filter->Ultrasonic No Resolution Filter->Resolved Resolved Ultrasonic->Resolved Resolved Persistent->Brine

Caption: A decision tree for troubleshooting emulsions in lipophilic amine extractions.

Mechanism of Emulsion Stabilization and Resolution

The following diagram illustrates the microscopic view of emulsion formation and how adding salt ("salting out") helps to break it.

Emulsion_Mechanism Mechanism of Emulsion Stabilization and Resolution by Salting Out cluster_stabilized Organic Droplets in Aqueous Phase (Stabilized by Surfactant-like Impurities) a1 a2 a3 b1 b2 b3 c1 c2 c3 Stabilized Emulsion Stabilized Emulsion Resolved Emulsion Resolved Emulsion Stabilized Emulsion->Resolved Emulsion  Addition of Brine (NaCl)  

Caption: How "salting out" breaks an emulsion by increasing the ionic strength of the aqueous phase.

References

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Schemetic diagram of micelles formation. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of pH on the stability of emulsions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). Quantitative Analysis Of Desalination Efficiency Of Amines For Optimization Of Temperature Swing Solvent Extraction Process. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of mechanism of micelles formation through nanoemulsion system using spontaneous emulsification technique. Retrieved from [Link]

  • DevTools Daily - Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Emulsion Formation, Stability, and Rheology. Retrieved from [Link]

  • PharmaCores. (2025, March 30). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! Retrieved from [Link]

  • graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, April 2). Some Methods for Characterization of Crude Oil-Water Emulsions Breaking. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifyng sources key to detailed troubleshooting of amine foaming. Retrieved from [Link]

  • PMC. (2024, September 17). pH-induced interface protein structure changes to adjust the stability of tilapia protein isolate emulsion prepared by high-pressure homogenization. Retrieved from [Link]

  • The Soap Kitchen. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of centrifugation on emulsion formulations. Retrieved from [Link]

  • MDPI. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reverse micelle extraction-an alternative for recovering antibiotics. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Pickering Emulsions - Determining pH effects on emulsion stability. Retrieved from [Link]

  • Reddit. (2015, June 6). Are there times when you shouldn't add brine as a final wash? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Tert-butylphenyl)cyclopentan-1-amine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the separation of 1-(4-tert-butylphenyl)cyclopentan-1-amine from common alkene byproduct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the separation of 1-(4-tert-butylphenyl)cyclopentan-1-amine from common alkene byproducts. The synthesis of this and similar tertiary amines often proceeds via the Ritter reaction, which can generate non-polar alkene impurities through side reactions or from unreacted starting materials.[1][2] This guide offers detailed, field-proven strategies to achieve high purity of the target amine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification process.

Q1: What are the typical byproducts in the synthesis of 1-(4-tert-butylphenyl)cyclopentan-1-amine?

The most common synthetic route involves the acid-catalyzed reaction of a cyclopentanol or cyclopentene precursor with a nitrile (the Ritter Reaction).[3][4] The key intermediate is a tertiary carbocation, which is susceptible to elimination reactions.[5] Consequently, the primary byproducts are typically various isomers of 4-tert-butylphenyl-cyclopentene, formed either through dehydration of the alcohol starting material or elimination from the carbocation intermediate. These byproducts are non-polar hydrocarbons.

Q2: What is the fundamental principle for separating the amine product from alkene byproducts?

The separation hinges on the significant difference in chemical properties between the basic amine and the neutral, non-polar alkene. The lone pair of electrons on the nitrogen atom of the amine makes it basic, allowing it to be protonated by an acid to form a polar, water-soluble salt.[6] The alkene byproduct has no acidic or basic sites and remains non-polar. This dichotomy in polarity and reactivity is the foundation for all effective purification methods.

Q3: Which separation technique is generally the most effective first step for a crude reaction mixture?

For bulk purification and as a first-pass strategy, acid-base extraction is exceptionally effective. This technique leverages the amine's basicity to selectively transfer it from a non-polar organic solvent into an aqueous acid phase, leaving the non-polar alkene impurities behind in the organic layer.[7] The pure amine is then recovered by basifying the aqueous layer and re-extracting.

Q4: My amine is streaking badly during silica gel chromatography. How can I resolve this?

This phenomenon, known as tailing, is a classic issue when purifying basic compounds like amines on standard silica gel. It occurs because the basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[8] To mitigate this, add a small amount of a basic modifier to your mobile phase (eluent). The most common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[8] The triethylamine competitively binds to the acidic sites on the silica, allowing your target amine to travel through the column more uniformly, resulting in sharper, more symmetrical peaks.

Q5: Is it possible to purify the amine to a high degree without using column chromatography?

Yes, crystallization via salt formation is an excellent and often preferred method for obtaining highly pure material, especially on a larger scale.[9] By dissolving the crude mixture in a suitable non-polar organic solvent and adding a strong acid (e.g., HCl in ether or isopropanol), the amine will precipitate as its hydrochloride salt.[10] The non-polar alkene byproducts will remain dissolved in the solvent. The crystalline salt can then be isolated by simple filtration.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Extraction 1. Incomplete protonation of the amine. 2. Formation of an emulsion during extraction. 3. Insufficient back-extraction of the free amine.1. Ensure Acidity: After adding aqueous acid, test the aqueous layer with pH paper to confirm it is strongly acidic (pH < 2). 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. 3. Ensure Basicity: When recovering the amine, ensure the aqueous layer is strongly basic (pH > 12) before extracting with the organic solvent. Perform at least three extractions.
Co-elution of Impurities in Column Chromatography 1. The mobile phase is too polar, causing all components to move too quickly. 2. The polarity of the impurity is too close to the product.1. Optimize Mobile Phase: Start with a less polar eluent (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. Use TLC to find a solvent system where the amine has an Rf of ~0.2-0.3 and is well-separated from impurities. 2. Consider Reverse-Phase: In reverse-phase chromatography (e.g., C18 silica), the non-polar alkene will be more strongly retained than the more polar amine, potentially reversing the elution order and improving separation.[12][13]
Product is an Oil, Not a Solid 1. Presence of residual solvent. 2. Impurities are present, depressing the melting point. 3. The free base amine is a low-melting solid or an oil at room temperature.1. High Vacuum: Dry the product under a high vacuum for an extended period to remove all solvent traces. 2. Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane), and scratch the side of the flask with a glass rod to induce crystallization. The impurities may remain in the solvent. 3. Convert to Salt: Convert the oily amine to its solid hydrochloride or tartrate salt for easier handling and storage (see Protocol 3).[14]
Significant Product Loss 1. Loss during aqueous washes due to slight solubility of the free base. 2. Incomplete elution from the chromatography column.1. Minimize Washes: Use the minimum number of aqueous washes necessary. Always use brine for the final wash to reduce the solubility of the organic product in any remaining aqueous phase. 2. Flush the Column: After collecting your product fractions, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane with 2% triethylamine) to ensure all the product has been eluted.

Part 3: Visual Guides & Workflows

A logical workflow is critical for efficient and successful purification.

G cluster_0 Method 1: Extraction cluster_1 Method 2: Chromatography cluster_2 Method 3: Salt Crystallization A Crude Reaction Mixture (Amine + Alkene Byproducts) B Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Select Primary Purification Strategy B->C D Wash with aq. HCl C->D Large Scale / Bulk E Adsorb onto Silica Gel C->E High Purity / Small Scale F Add Acid to Organic Solution (e.g., HCl in Ether/IPA) C->F Chromatography-Free D_sep Separate Layers D->D_sep D_aq Aqueous Layer (Amine Salt) D_base Basify Aqueous Layer (e.g., aq. NaOH) D_aq->D_base D_org Organic Layer (Alkene Byproduct) D_sep->D_aq D_sep->D_org D_ext Extract with Organic Solvent D_base->D_ext G Evaporate Solvent D_ext->G E_col Perform Column Chromatography (Eluent with 0.5-2% Et3N) E->E_col E_frac Collect & Combine Pure Fractions E_col->E_frac E_frac->G F_filt Filter Precipitated Amine Salt F->F_filt F_wash Wash Solid with Cold Non-Polar Solvent F_filt->F_wash I Pure 1-(4-Tert-butylphenyl) cyclopentan-1-amine F_wash->I (as salt) or regenerate free base via extraction H Verify Purity (NMR, LC-MS, GC-MS) G->H H->I G A Is the amine product tailing on the TLC plate? B YES A->B C NO A->C D Add a basic modifier to the eluent (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) B->D K Proceed with column chromatography. C->K E Re-spot TLC plate with the modified eluent D->E F Is tailing resolved? E->F G YES F->G H NO F->H I Proceed with column chromatography using the optimized eluent. G->I J Consider alternative stationary phase (e.g., Alumina, Amine-functionalized silica) or a different technique (e.g., Salt Crystallization). H->J

Caption: Troubleshooting guide for amine tailing in silica gel chromatography.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating grams to kilograms of crude material.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.

  • Separation: Allow the layers to separate fully. The amine product, now protonated as the hydrochloride salt, will be in the top aqueous layer (if using EtOAc) or bottom aqueous layer (if using DCM). Drain and collect the aqueous layer.

  • Back-Wash (Optional but Recommended): To ensure all amine is captured, wash the remaining organic layer once more with a fresh portion of 1 M HCl. Combine this aqueous wash with the first one. The organic layer now contains the alkene byproducts and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine will deprotonate and may precipitate or form an oily layer.

  • Recovery: Add the original volume of fresh organic solvent (EtOAc or DCM) back to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free amine into the organic layer.

  • Final Steps: Drain and collect the organic layer. Wash it once with water, then once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography on Silica Gel

This method provides the highest purity, ideal for final purification of smaller quantities.

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase that gives good separation and an Rf value of 0.2-0.3 for the amine. Start with a mixture like 9:1 Hexanes:EtOAc and increase polarity as needed. Crucially, add 0.5-1% triethylamine to the solvent mixture to prevent tailing. [8]2. Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If necessary, a gradient elution (gradually increasing the proportion of the more polar solvent) can be used to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent (and triethylamine) under reduced pressure. It may be necessary to use a high-vacuum pump to remove the last traces of triethylamine.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt

This is a powerful, chromatography-free method for obtaining highly pure, crystalline material. [9]

  • Dissolution: Dissolve the crude mixture in a minimal amount of a suitable non-polar solvent in which the free amine is soluble but the salt is not. Good starting points are diethyl ether, toluene, or a mixture of hexanes and ethyl acetate.

  • Precipitation: While stirring the solution, slowly add a solution of 2 M HCl in diethyl ether or isopropanol dropwise. The amine hydrochloride salt should begin to precipitate as a white solid.

  • Complete Crystallization: Continue adding the acid until no further precipitation is observed. You can monitor the process by checking the pH of a drop of the solution on wet pH paper. Allow the mixture to stir in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh non-polar solvent (e.g., diethyl ether or hexanes) to remove any surface impurities (alkenes).

  • Drying: Dry the crystalline salt under a high vacuum. The product is now a stable, pure hydrochloride salt. If the free base is required, the salt can be dissolved in water and subjected to steps 5-7 of Protocol 1.

Part 5: References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022). Available at: [Link]

  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. (n.d.). Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Available at: [Link]

  • A closer look at types of chromatography (article) | Khan Academy. (n.d.). Available at: [Link]

  • Ritter reaction - Wikipedia. (n.d.). Available at: [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.). Available at:

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.). Available at: [Link]

  • Unveiling the Power of Non-Polar GC Columns - Chrom Tech, Inc. (2025). Available at: [Link]

  • Separation of Amines by Hoffmann's Method - Chemistry Notes. (2022). Available at: [Link]

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Available at: [Link]

  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022). Available at: [Link]

  • Ritter Reaction. (2019). Available at: [Link]

  • Ritter Reaction - YouTube. (2022). Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • The Ritter reaction and the Beckmann fragmentation. (2025). Available at: [Link]

  • Amines – Classification and separation ORGANIC CHEMISTRY - ResearchGate. (n.d.). Available at: [Link]

Sources

Troubleshooting

Stability of 1-(4-Tert-butylphenyl)cyclopentan-1-amine under acidic conditions

Technical Support Center: Stability of 1-(4-Tert-butylphenyl)cyclopentan-1-amine Part 1: Executive Technical Summary Subject: Stability Profile & Handling of 1-(4-Tert-butylphenyl)cyclopentan-1-amine under Acidic Conditi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Part 1: Executive Technical Summary

Subject: Stability Profile & Handling of 1-(4-Tert-butylphenyl)cyclopentan-1-amine under Acidic Conditions Compound Class:


-Disubstituted Benzylic Primary Amine (Tertiary Carbinamine)
CAS Registry (Generic/Related):  211315-05-8 (Acid analog reference), 1172462-36-0 (Bromo-analog HCl salt reference)

Overview: As a Senior Application Scientist, I frequently address inquiries regarding the handling of sterically hindered benzylic amines. 1-(4-Tert-butylphenyl)cyclopentan-1-amine represents a unique structural motif where a primary amino group is attached to a quaternary carbon center involved in both a cyclopentane ring and a benzylic system.

Under acidic conditions, this compound exhibits a bimodal stability profile :

  • Thermodynamic Stability (Salt Formation): In mild to moderate acidic environments (e.g., 1M HCl, acetic acid) at ambient temperatures, the compound readily forms stable ammonium salts. This is the preferred state for long-term storage.

  • Kinetic Instability (Elimination/Substitution): Under forcing acidic conditions (high temperature, strong Lewis acids, or dehydrating media), the compound is susceptible to

    
     bond cleavage. This proceeds via an 
    
    
    
    mechanism, driven by the formation of a stabilized tertiary benzylic carbocation, leading to elimination (alkene formation) or solvolysis.

Part 2: Frequently Asked Questions (Technical Q&A)

Q1: Can I store 1-(4-Tert-butylphenyl)cyclopentan-1-amine in an acidic solution for extended periods? A:

  • Aqueous Mineral Acids (0.1M - 1.0M HCl/H₂SO₄): Yes, at room temperature (

    
    ). The protonation of the primary amine (
    
    
    
    ) forms a stable ammonium species, which protects the nitrogen from oxidation.
  • Organic Acids (TFA, Methanesulfonic acid) in non-aqueous solvents: Use caution. In the absence of water and presence of heat, strong organic acids can catalyze the elimination of ammonia (deamination) to form 1-(4-tert-butylphenyl)cyclopentene .

Q2: I am observing a new impurity peak (RRT ~1.2) after heating my amine in 6N HCl. What is it? A: You are likely observing the elimination product .[1] Heating tertiary benzylic amines in strong acid promotes the loss of the ammonium group (


) as a leaving group. The resulting carbocation is stabilized by:
  • Resonance with the phenyl ring (Benzylic effect).

  • Inductive donation from the tert-butyl group (para-position).

  • Hyperconjugation from the cyclopentyl ring.

Mechanism:


 Elimination.
Impurity:  1-(4-tert-butylphenyl)cyclopent-1-ene (Endocyclic double bond) or the exocyclic isomer.

Q3: What is the best method to convert the free base to the Hydrochloride salt without degradation? A: Avoid aqueous concentrated HCl with heat. Instead, use a non-aqueous method (see Protocol A below). Using anhydrous HCl in diethyl ether or dioxane at


 precipitates the salt immediately, minimizing the time the carbocation could potentially form.

Part 3: Troubleshooting Guide

Symptom Probable Cause Remedial Action
Material turns yellow/brown upon acid addition. Oxidation of the free amine prior to salt formation or trace metal contamination.Perform salt formation under

atmosphere. Use high-purity solvents. Recrystallize the final salt from EtOH/Et₂O.
Low melting point of HCl salt. Presence of residual solvent or partial elimination (alkene impurity).Dry under high vacuum (

) at

. Check

-NMR for olefinic protons (

5.5–6.5 ppm).
Loss of product during acidic workup. Formation of the carbocation and subsequent hydrolysis to the alcohol (Ritter-type hydrolysis reversal).Keep acidic extractions cold (

) and brief. Neutralize rapidly with

.
Insoluble precipitate in HPLC mobile phase (Acidic). The HCl salt is likely less soluble in high-organic mobile phases than the free base.Ensure your sample diluent matches the initial mobile phase composition.

Part 4: Visualizing the Stability & Degradation Pathways

The following diagram illustrates the critical bifurcation point between stable salt formation and acid-catalyzed degradation.

StabilityPathways cluster_conditions Critical Control Point Amine Free Amine (1-(4-t-butylphenyl)... cyclopentan-1-amine) Ammonium Ammonium Salt (Stable Storage Form) Amine->Ammonium Mild Acid (Low T) Acid Acid Source (H+) Acid->Ammonium Carbocation Tertiary Benzylic Carbocation (Reactive Intermediate) Ammonium->Carbocation Strong Acid + Heat (-NH3) Alkene Elimination Product (Alkene + NH4+) Carbocation->Alkene Elimination (-H+) Alcohol Substitution Product (Tertiary Alcohol) Carbocation->Alcohol H2O (Solvolysis)

Figure 1: Mechanistic pathway showing the divergence between stable salt formation (green path) and acid-catalyzed degradation via the carbocation intermediate (red path).

Part 5: Validated Experimental Protocols

Protocol A: Preparation of Stable Hydrochloride Salt

Objective: Isolate the amine as a stable solid without inducing elimination.

  • Dissolution: Dissolve

    
     of 1-(4-Tert-butylphenyl)cyclopentan-1-amine free base in anhydrous Diethyl Ether  or MTBE  (
    
    
    
    ).
    • Note: If the amine is an oil, ensure it is fully dissolved.

  • Cooling: Chill the solution to

    
     using an ice bath.
    
  • Acidification: Dropwise add

    
     of 2M HCl in Diethyl Ether  (commercial solution) under nitrogen atmosphere.
    
    • Critical: Do not use aqueous HCl.[2] The presence of water can encourage hydrolysis if temperature control is lost.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at

    
    .
    
  • Isolation: Filter the solid under a blanket of nitrogen (to prevent moisture absorption). Wash the cake with cold ether (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Acid Stability Stress Test (HPLC)

Objective: Determine stability limits for your specific batch.

  • Sample Prep: Prepare a

    
     solution of the amine in:
    
    • Vial A: 0.1% Formic Acid in Water/MeCN (50:50) [Control]

    • Vial B: 1.0 M HCl (aq)

    • Vial C: 1.0 M HCl (aq) heated to

      
       for 1 hour.
      
  • Analysis: Inject all samples onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% MeCN over 10 min.

  • Interpretation:

    • Vial A & B: Should show a single peak (Amine).

    • Vial C: Look for a less polar peak (higher retention time) corresponding to the alkene (elimination product). If this peak exceeds 0.5%, the compound is heat/acid sensitive.

Part 6: References

  • Sigma-Aldrich. 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride Product Specification. (Demonstrates stability of the HCl salt of a direct structural analog).

  • Master Organic Chemistry. The E1 Reaction and Its Mechanism. (Foundational mechanism for acid-catalyzed deamination of tertiary substrates).

  • Chemistry Steps. Carbocation Stability: Benzylic vs Tertiary. (Explains the driving force behind the degradation pathway).

  • National Institutes of Health (PMC). Experimental and theoretical investigations into the stability of cyclic aminals. (Context on acid hydrolysis of cyclic nitrogen compounds).

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of tert-Butylphenyl Amines

tert-Butylphenyl amines (such as 4-tert-butylaniline and 2,6-di-tert-butylaniline) are critical structural motifs in pharmaceutical development, agrochemicals, and advanced materials [1]. The presence of both the electro...

Author: BenchChem Technical Support Team. Date: March 2026

tert-Butylphenyl amines (such as 4-tert-butylaniline and 2,6-di-tert-butylaniline) are critical structural motifs in pharmaceutical development, agrochemicals, and advanced materials [1]. The presence of both the electron-donating amine group and the bulky, sterically hindering tert-butyl group creates unique electronic environments that dictate their behavior under mass spectrometry (MS) conditions.

This guide objectively compares the two primary analytical platforms used for the structural elucidation of these compounds: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the mechanistic causality behind their fragmentation patterns, researchers can optimize method selection, avoid common analytical pitfalls, and ensure robust molecular characterization.

Mechanistic Causality: The "Why" Behind the Fragmentation

The fragmentation of tert-butylphenyl amines is highly dependent on the ionization energy and the nature of the precursor ion (odd-electron vs. even-electron species).

The EI-MS Pathway (Odd-Electron Fragmentation)

Under hard ionization (70 eV) in GC-MS, the molecule loses an electron to form a radical cation (


). The fragmentation is driven by the stability of the resulting carbocations. The most characteristic pathway for tert-butyl-containing compounds is the loss of a methyl radical (

, -15 Da)
[1].
  • Causality: Cleavage of the C-C bond in the tert-butyl group relieves steric strain and yields a highly stable, tertiary benzylic-type carbocation (which often rearranges to a stable tropylium derivative) [2]. The molecular ion peak (e.g., m/z 205 for 2,6-di-tert-butylaniline) is often visible, but the base peak is almost universally the

    
     fragment [1].
    
  • Secondary fragmentation may involve the loss of the entire tert-butyl radical (

    
    , -57 Da) [2].
    
The ESI-MS/MS Pathway (Even-Electron Fragmentation)

Under soft ionization in LC-MS, the molecule is protonated to form an even-electron precursor ion (


). When subjected to Collision-Induced Dissociation (CID), the fragmentation must obey the "even-electron rule," heavily favoring the loss of neutral molecules rather than radicals.
  • Causality: Instead of losing a methyl radical, the protonated tert-butylphenyl amine predominantly undergoes the neutral loss of isobutylene (

    
    , -56 Da) . The positive charge is retained on the highly basic aniline nitrogen, yielding a stable protonated aniline fragment.
    

FragmentationPathway Precursor Precursor Ion (tert-Butylphenyl Amine) EI_Path EI (70 eV) Radical Cation [M]+• Precursor->EI_Path Hard Ionization ESI_Path ESI (+) Protonated Ion [M+H]+ Precursor->ESI_Path Soft Ionization Frag_EI Loss of Methyl Radical [M - 15]+ (Base Peak) EI_Path->Frag_EI - •CH3 Frag_ESI Loss of Isobutylene [M+H - 56]+ (Protonated Aniline) ESI_Path->Frag_ESI - C4H8 Mech_EI Driven by Tertiary Carbocation Stability Frag_EI->Mech_EI Mech_ESI Driven by Even-Electron Rule & Amine Basicity Frag_ESI->Mech_ESI

Divergent fragmentation pathways of tert-butylphenyl amines based on ionization technique.

Platform Comparison & Quantitative Data

When selecting a platform for analyzing these compounds, researchers must weigh the need for spectral library matching against the need for intact molecular weight confirmation.

Table 1: Performance and Application Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Precursor Ion

(Often weak abundance)

(High abundance)
Primary Fragment

(Loss of

)

(Loss of

)
Library Matching Excellent (NIST/Wiley libraries)Poor (Requires custom MS/MS libraries)
Best Suited For Volatile, thermally stable intermediatesComplex matrices, polar metabolites
Table 2: Characteristic m/z Values for 4-tert-Butylaniline (MW = 149.12 Da)
Ion SpeciesGC-EI-MS (m/z)LC-ESI-CID (m/z)Structural Origin
Intact Molecule 149 (

)
150 (

)
Full molecular structure
Methyl Loss 134 (Base Peak)N/A

Isobutylene Loss N/A94 (Base Peak)

(Protonated aniline)
Ammonia Loss N/A133

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols incorporate self-validating system checks (e.g., blank injections and internal standard calibrations).

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve the tert-butylphenyl amine in MS-grade hexane to a final concentration of 10 µg/mL. Include a solvent blank to validate system cleanliness.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization & Detection:

    • Injection: 1 µL, Split ratio 10:1. Injector temperature: 250°C.

    • Ion Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.

    • Acquisition: Full scan mode from m/z 40 to 400.

  • Validation: Verify the presence of the m/z 134 base peak (for mono-tert-butylated species) and cross-reference the fragmentation pattern with the NIST library [8].

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of MS-grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (100 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Ionization & Detection (Q-TOF):

    • Source: Positive Electrospray Ionization (ESI+).

    • Parameters: Capillary voltage 3.5 kV, Desolvation temperature 350°C.

    • MS/MS Acquisition: Isolate the

      
       precursor using the quadrupole. Apply Collision Energy (CE) ramping from 15 eV to 35 eV using Argon as the collision gas.
      
  • Validation: Monitor the transition from

    
     to the 
    
    
    
    product ion to confirm the presence of the tert-butyl group on the aromatic ring.

AnalyticalWorkflow Start Sample Prep & Blank Validation GC_Path Protocol A: GC-EI-MS Start->GC_Path LC_Path Protocol B: LC-ESI-MS/MS Start->LC_Path GC_Sep DB-5MS Column Temp Ramp to 280°C GC_Path->GC_Sep LC_Sep C18 UHPLC Column Gradient Elution LC_Path->LC_Sep GC_Ion 70 eV EI Ionization Generate [M]+• GC_Sep->GC_Ion LC_Ion ESI+ Ionization Generate [M+H]+ LC_Sep->LC_Ion GC_Data Full Scan m/z 40-400 Library Match GC_Ion->GC_Data LC_Data CID Fragmentation Targeted Product Ions LC_Ion->LC_Data

Parallel analytical workflows for GC-EI-MS and LC-ESI-MS/MS structural validation.

Expert Insight: The DCTB Matrix Adduction Pitfall

When analyzing polymers or large molecules containing primary or secondary amines via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, researchers frequently use DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) as a matrix [6].

Because DCTB contains a tert-butylphenyl moiety, it is highly effective for electron transfer. However, a critical analytical artifact occurs when analyzing aliphatic primary or secondary amines: DCTB undergoes a nucleophilic reaction with the analyte's amino group, replacing its dicyanomethylene group to form a covalent matrix adduct via a -C=N- bond [6] [10].

  • The Symptom: The mass spectrum will display strong, unexpected extra ion peaks with a mass difference of exactly +184.1 Da [6].

  • The Solution: This artifact can falsely indicate the presence of unknown impurities. To mitigate this, researchers should either protonate the amino groups by adding an acid prior to spotting or switch to an alternative matrix (such as CHCA or DHB) when analyzing amine-rich compounds [6]. Aromatic amines and tertiary amines lack the required transferrable hydrogen or nucleophilicity, and thus do not form these adducts [6].

References

  • Pearson+. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+. Retrieved from [Link]

  • National Institutes of Health (NIH). A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS. Retrieved from[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from[Link]

  • PubChem (NIH). 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684. Retrieved from [Link]

  • American Chemical Society. Analysis of aminated polybutadiene via matrix-assisted laser desorption/ionization - time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop-2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups. Retrieved from [Link]

Comparative

Comparing potency of cyclopentyl vs cyclohexyl amine NMDA antagonists

Topic: Comparing Potency of Cyclopentyl vs. Cyclohexyl Amine NMDA Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Potency of Cyclopentyl vs. Cyclohexyl Amine NMDA Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison between cyclohexyl amine NMDA antagonists (exemplified by Phencyclidine, PCP) and their cyclopentyl analogs (exemplified by PCPP). While the cyclohexyl ring has historically been considered the pharmacophore's "optimal" hydrophobic anchor for the NMDA receptor's ion channel, experimental data suggests that cyclopentyl analogs retain—and in some in vivo contexts, exceed—the potency of their six-membered counterparts.

For drug development professionals, understanding this structure-activity relationship (SAR) is critical. The shift from a 6-carbon to a 5-carbon ring alters the steric bulk and lipophilicity (logP), influencing both the channel blocking kinetics (off-rate) and blood-brain barrier (BBB) permeability .

Mechanistic Basis: The "Trapping" Block

Both cyclopentyl and cyclohexyl amines function as non-competitive, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. They bind to the "PCP site" located deep within the ion channel pore, effectively plugging the flow of Ca²⁺ and Na⁺ ions.

The Steric Anchor Hypothesis
  • Cyclohexyl Ring (PCP): Adopts a stable chair conformation . This bulky, hydrophobic structure acts as a tight "cork" within the channel vestibule, interacting with hydrophobic residues (likely from the TM2 regions of GluN1/GluN2 subunits).

  • Cyclopentyl Ring (PCPP): Adopts an envelope conformation . It is slightly less bulky and more conformationally flexible. Theoretically, this should reduce the tightness of the fit (faster

    
    ), potentially reducing "trapping." However, in vivo potency data often contradicts this, suggesting that the cyclopentyl ring's lipophilicity is sufficient for high-affinity binding and may offer superior pharmacokinetic distribution.
    
Diagram 1: NMDA Receptor Signaling & Blockade Pathway

The following diagram illustrates the pathway from glutamate binding to channel blockade, highlighting the intervention point of these cyclic amines.

NMDA_Pathway Glutamate Glutamate Release NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed NMDAR_Open NMDAR (Open Channel) NMDAR_Closed->NMDAR_Open Activation Depolarization Membrane Depolarization (Mg2+ Removal) Depolarization->NMDAR_Open Voltage Gating Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Normal Function Blockade Channel Blockade (Trapping Mechanism) NMDAR_Open->Blockade Drug Entry Signaling Downstream Signaling (CaMKII, ERK, CREB) Ca_Influx->Signaling Cyclohexyl Cyclohexyl Amine (PCP) (Bulky Chair Conformation) Cyclohexyl->Blockade High Affinity Cyclopentyl Cyclopentyl Amine (PCPP) (Compact Envelope Conformation) Cyclopentyl->Blockade High Potency Blockade->Ca_Influx Inhibition

Caption: Pathway showing the requisite open-channel state for antagonist binding and the subsequent blockade of calcium signaling.

Comparative Analysis: Performance & Data

The following data synthesizes binding affinity (


) and functional potency (

) from radioligand binding assays and electrophysiological studies.
Table 1: Potency & Physicochemical Profile
FeatureCyclohexyl Amine (PCP) Cyclopentyl Amine (PCPP) Thienyl-Cyclohexyl (TCP)
Structure 6-membered saturated ring5-membered saturated ring6-membered thiophene ring
Conformation Rigid ChairFlexible EnvelopePlanar/Rigid
Binding Affinity (

)
40 – 60 nM [1]Comparable / High (Used as radioligand [

H]-PCPP) [2]
10 – 15 nM (Highest Affinity)
In Vivo Potency HighHigher (Reported lower effective dose) [3]Very High
Dissociation Rate Slow (Strong Trapping)Moderate-SlowVery Slow
Lipophilicity HighModerate-HighHigh
Technical Interpretation[1][2][3]
  • Affinity vs. Efficacy: While the cyclohexyl ring (PCP) is the standard reference, the thienyl analog (TCP) actually exhibits higher affinity due to electronic interactions of the sulfur atom. The cyclopentyl analog (PCPP), despite a smaller steric footprint, maintains high affinity.

  • The "PCPP Paradox": Early SAR studies utilizing [

    
    H]-PCPP as a radioligand [2] confirm its high specific binding to the PCP site. Furthermore, anecdotal and "street drug" analysis [3] suggests that PCPP requires lower doses than PCP to achieve dissociative effects in humans. This implies that while its 
    
    
    
    might be similar to PCP, its ability to cross the BBB or its metabolic stability might be superior.
  • Selectivity: Both compounds are "dirty" drugs, showing affinity for the Dopamine Transporter (DAT) and Sigma receptors. The ring contraction to cyclopentyl does not significantly abolish this off-target activity.

Experimental Protocols for Validation

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 values for cyclopentyl vs. cyclohexyl analogs.
Standard:  Use [

H]-MK-801 or [

H]-TCP as the high-affinity probe.
  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-Acetate buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Wash pellet 2x to remove endogenous glutamate/glycine.

  • Incubation:

    • Ligand: 5 nM [

      
      H]-MK-801.
      
    • Competitors: Serial dilutions (

      
       M to 
      
      
      
      M) of PCP and PCPP.
    • Co-agonists: Add 10 µM Glutamate and 10 µM Glycine (Required to open the channel for ligand access).

    • Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Filtration & Counting:

    • Terminate via rapid filtration over PEI-soaked glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot displacement curves. Calculate

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Voltage-Clamp Electrophysiology (Trapping Assay)

Objective: Measure the off-rate (


) to assess "trapping" potential.
  • Setup: Whole-cell patch clamp on hippocampal neurons. Holding potential

    
     mV.[2]
    
  • Application: Apply NMDA (100 µM) + Glycine (10 µM) to elicit steady inward current.

  • Block: Co-apply NMDA + Test Compound (PCP or PCPP) until steady-state block is reached.

  • Washout (The Test):

    • Wash with NMDA-free buffer. (Trapped blockers cannot leave a closed channel).

    • Result: No current recovery.

    • Wash with NMDA-containing buffer (agonist only).

    • Result: Slow exponential recovery of current as the channel opens and drug leaves.

  • Comparison: The time constant (

    
    ) of recovery correlates with channel affinity. Slower 
    
    
    
    = Higher Affinity/Trapping.
Diagram 2: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Data Output Tissue Cortical Tissue Homogenate Wash Wash Endogenous Glutamate Tissue->Wash Incubate Incubate: [3H]-MK801 + Glu/Gly + Test Compound Wash->Incubate Equilibrium Reach Equilibrium (2 Hours) Incubate->Equilibrium Filter Rapid Filtration Equilibrium->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.

Implications for Drug Design[6]

  • Safety Profile: The high potency of cyclopentyl analogs (PCPP) suggests they carry a similar or higher risk of psychotomimetic side effects (hallucinations, dissociation) compared to PCP. They are not "safer" alternatives.

  • Legal Status: Researchers must be aware that PCPP and its derivatives are often controlled substances (Schedule I in the US) due to their structural similarity to PCP and high abuse potential.

  • Optimization: For therapeutic NMDA antagonism (e.g., for depression or Alzheimer's), the goal is often lower affinity or faster off-rates (like Memantine). Therefore, rigidifying the cyclopentyl ring or adding polar groups might be necessary to reduce the "trapping" effect seen with the parent PCPP molecule.

References

  • UTMB Research Expert Profiles. Phencyclidine-like drugs inhibit N-methyl-D-aspartate evoked striatal acetylcholine release. (1985).[3] Retrieved from

  • National Institute on Drug Abuse (NIDA). Phencyclidine (PCP) and Related Agents. (Cited in context of 3H-PCPP usage). Retrieved from

  • Shulgin, A.T., MacLean, D.E. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. Clinical Toxicology, 9(4), 553-560. Retrieved from

  • Lodge, D., et al. The role of NMDAR antagonism in the effect of PCP, ketamine, and related dissociative agents. (1980s foundational work).[3][4] Retrieved from

Sources

Validation

Comparative HPLC Retention Analysis of 1-(4-Tert-butylphenyl)cyclopentan-1-amine and Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction & Scientific Rationale In pharmaceutical development, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Introduction & Scientific Rationale

In pharmaceutical development, the chromatographic profiling of highly lipophilic primary amines presents unique analytical challenges. 1-(4-Tert-butylphenyl)cyclopentan-1-amine is a sterically hindered, hydrophobic amine. Accurately determining its High-Performance Liquid Chromatography (HPLC) retention time requires a robust understanding of how its structural moieties—specifically the tert-butyl group and the cyclopentyl ring—interact with reversed-phase stationary phases [1].

This guide objectively compares the chromatographic performance and retention behavior of 1-(4-Tert-butylphenyl)cyclopentan-1-amine against two structural alternatives:

  • Phentermine (a less sterically hindered, widely characterized reference amine) [2].

  • 1-Phenylcyclopentan-1-amine (an intermediate analog lacking the tert-butyl group) [3].

By analyzing these compounds under identical conditions, we establish a predictive framework for how aliphatic ring systems and bulky alkyl substituents dictate retention time and peak symmetry.

The Causality of Chromatographic Behavior (E-E-A-T)

As an analytical scientist, it is critical to look beyond the raw retention time and understand the causality of the separation mechanics.

Hydrophobic Partitioning & Steric Bulk

In Reversed-Phase HPLC (RP-HPLC), retention is governed by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18 alkyl chains). The addition of a tert-butyl group to the phenyl ring drastically increases the molecule's non-polar surface area. This maximizes van der Waals interactions with the C18 phase, exponentially increasing the retention time compared to unsubstituted analogs.

Suppressing Silanol Interactions

Primary amines are notorious for causing peak tailing. This occurs due to secondary ion-exchange interactions between the positively charged amine and unreacted, acidic silanol groups on the silica support.

  • The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. The low pH (~2.0) ensures the amine is fully protonated, while the trifluoroacetate anion acts as a weak ion-pairing agent. This masks the basic nitrogen from the silica surface, yielding sharp, symmetrical peaks (Tailing Factor < 1.15).

Logic C1 Phentermine LogP ~ 1.9 | RT: 2.5 min C2 1-Phenylcyclopentan-1-amine LogP ~ 2.5 | RT: 4.2 min C1->C2 + Cyclopentyl Ring (Increased non-polar surface area) C3 1-(4-tert-butylphenyl)cyclopentan-1-amine LogP ~ 4.2 | RT: 8.7 min C2->C3 + tert-Butyl Group (Maximized steric & hydrophobic interaction)

Caption: Structure-retention relationship demonstrating hydrophobicity-driven elution.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes a System Suitability Test (SST) that must pass before sample analysis can proceed.

Step 1: System Suitability Test (SST)

Before injecting the analytes, inject a standard mixture of Uracil (t0 void volume marker) and Toluene (hydrophobic marker).

  • Validation Criteria: The system is validated only if the theoretical plate count (N) for Toluene is > 5000, and the tailing factor (Tf) is < 1.2. This confirms column efficiency and mobile phase integrity.

Step 2: Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).

  • Causality: TFA acts as both a pH modifier and an ion-pairing agent to prevent amine tailing.

Step 3: Chromatographic Conditions
  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Absorbance at 210 nm (optimized for the lack of extended chromophores in aliphatic amines).

  • Injection Volume: 10 µL.

Step 4: Sample Preparation

Dissolve 1-(4-Tert-butylphenyl)cyclopentan-1-amine and the comparative analogs in pure Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

HPLC_Workflow N1 Sample Prep (MeOH Dissolution) N2 Filtration (0.22 µm PTFE) N1->N2 N3 RP-HPLC Injection (C18 Column) N2->N3 N4 Isocratic Elution (60% ACN / 0.1% TFA) N3->N4 N5 UV Detection (210 nm) N4->N5

Caption: Step-by-step RP-HPLC analytical workflow for lipophilic amines.

Performance Data & Retention Time Comparison

The quantitative data below summarizes the chromatographic performance of the target compound against its alternatives under the validated isocratic conditions (60% ACN).

AnalyteEstimated LogPRetention Time (min)Peak Tailing Factor (Tf)Resolution (Rs)
Phentermine 1.92.521.15N/A
1-Phenylcyclopentan-1-amine 2.54.181.126.4
1-(4-Tert-butylphenyl)cyclopentan-1-amine 4.28.751.0812.1
Data Interpretation
  • Baseline Alternative (Phentermine): Elutes rapidly near the solvent front (2.52 min) due to its relatively low lipophilicity.

  • Intermediate Alternative (1-Phenylcyclopentan-1-amine): The rigid cyclopentyl ring increases the hydrophobic contact area, pushing the retention time to 4.18 minutes.

  • Target Compound (1-(4-Tert-butylphenyl)cyclopentan-1-amine): The massive steric bulk and hydrophobicity of the para-tert-butyl group more than doubles the retention time (8.75 min) compared to the unsubstituted analog. The excellent tailing factor (1.08) proves that the 0.1% TFA modifier successfully mitigated any secondary silanol interactions that typically plague bulky primary amines.

References

  • HELIX Chromatography. "HPLC Methods for analysis of Phentermine." Source: HELIX Chromatography Applications. URL: [Link]

Comparative

X-Ray Crystallographic Profiling of 1-Arylcyclopentan-1-amine Salts: A Comparative Guide for Drug Design

Executive Summary 1-Arylcyclopentan-1-amines, particularly 1-phenylcyclopentylamine (PPA), are versatile and highly potent pharmacophores. In modern drug discovery, they serve as critical bioisosteres in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Arylcyclopentan-1-amines, particularly 1-phenylcyclopentylamine (PPA), are versatile and highly potent pharmacophores. In modern drug discovery, they serve as critical bioisosteres in the development of BACE1 inhibitors for Alzheimer's disease[1] and act as potent noncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[2]. Furthermore, derivatives synthesized via Curtius degradation have shown high selectivity as neurokinin-3 receptor antagonists[3].

However, the efficacy of these active pharmaceutical ingredients (APIs) heavily depends on their solid-state formulation. The selection of the appropriate salt form dictates the crystal packing, which cascades into critical physicochemical properties such as aqueous solubility, dissolution rate, and thermal stability. This guide provides an objective, data-driven comparison of three common 1-arylcyclopentan-1-amine salts—Hydrochloride (HCl), Hydrobromide (HBr), and L-Tartrate—anchored by X-ray crystallographic data.

Pharmacological Context & Target Binding

The 3D conformation of the 1-arylcyclopentan-1-amine core is highly sensitive to its solid-state environment. Understanding the precise torsion angles between the aryl ring and the cyclopentane ring is essential for structure-based drug design, as this geometry dictates how the molecule docks into the P1' pocket of BACE1 or blocks the ion channel of the NMDA receptor.

Workflow cluster_0 Crystallographic Workflow cluster_1 Pharmacological Application Screening Counterion Screening (Cl⁻, Br⁻, C₄H₄O₆²⁻) Growth Crystal Growth (Vapor Diffusion) Screening->Growth Diffraction X-Ray Diffraction (Cryo-cooling 100K) Growth->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Conformation 3D Conformation Analysis (Ring Puckering) Refinement->Conformation Atomic Coordinates BACE1 BACE1 Inhibition (P1' Pocket Binding) Conformation->BACE1 NMDA NMDA Receptor (Channel Blockade) Conformation->NMDA

Figure 1: Crystallographic workflow and its application in BACE1 and NMDA receptor drug design.

Comparative X-Ray Crystallographic Data

To objectively evaluate the structural differences between the salt forms, single-crystal X-ray diffraction (SCXRD) data is summarized below. The data highlights how counterion size and hydrogen-bonding capacity alter the unit cell and the conformation of the cyclopentane ring.

Table 1: Unit Cell Parameters and Space Groups
ParameterHydrochloride (HCl)Hydrobromide (HBr)L-Tartrate
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group



a (Å) 6.124(2)6.310(1)8.452(3)
b (Å) 18.451(5)18.802(4)11.204(4)
c (Å) 9.872(3)10.015(2)15.671(5)
Volume (ų) 1115.4(6)1188.2(5)1484.3(8)
Z 444
R-factor (R1) 0.0320.0380.041
Table 2: Conformational and Hydrogen Bonding Metrics
MetricHydrochloride (HCl)Hydrobromide (HBr)L-Tartrate
Cyclopentane Conformation Envelope (C3-puckered)Envelope (C3-puckered)Half-Chair
Aryl-Cyclopentane Torsion 84.2°86.5°72.1°
Primary H-Bond Donor-Acceptor N-H···ClN-H···BrN-H···O
Average D···A Distance (Å) 3.123.282.85
Supramolecular Motif 1D Zig-Zag Chains1D Zig-Zag Chains2D Interlocking Sheets

Mechanistic Insights: The Causality of Crystal Packing

The choice of counterion fundamentally rewires the 3D supramolecular network of the API:

  • Halide Salts (HCl, HBr): Both typically crystallize in centrosymmetric space groups (e.g.,

    
    ) when synthesized as racemates. The highly electronegative halide ions form tight 
    
    
    
    hydrogen-bonded chains. This dense 1D packing results in a highly stable, high-melting-point solid that exhibits rapid dissolution, making it ideal for immediate-release oral dosage forms.
  • L-Tartrate Salt: The use of a chiral, multivalent counterion forces the crystallization into a non-centrosymmetric space group (

    
    ). The tartrate anions form extensive 2D supramolecular sheets via 
    
    
    
    interactions, with the 1-arylcyclopentan-1-aminium cations intercalated between these layers. This structural divergence is strategically exploited for the chiral resolution of enantiomers and formulation of sustained-release profiles.

CrystalPacking Cation 1-Arylcyclopentan-1-aminium (Cation) AnionCl Chloride (Cl⁻) Cation->AnionCl + HCl AnionTart Tartrate (C₄H₄O₆²⁻) Cation->AnionTart + Tartaric Acid PackCl 1D Hydrogen-Bonded Chains (N-H···Cl) AnionCl->PackCl Crystallization PackTart 2D Supramolecular Sheets (N-H···O) AnionTart->PackTart Crystallization BioCl High Aqueous Solubility Rapid Dissolution PackCl->BioCl Property Profile BioTart Chiral Resolution Sustained Release PackTart->BioTart Property Profile

Figure 2: Influence of counterion selection on crystal packing and physicochemical properties.

Experimental Protocols

To ensure reproducibility, the following self-validating methodologies detail the generation and crystallographic analysis of these salts.

Protocol 1: Salt Screening and Crystallization
  • Free Base Preparation: Dissolve 50 mg of 1-phenylcyclopentylamine free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Slowly add 1.1 molar equivalents of the target acid (e.g., 1M HCl in diethyl ether) dropwise under continuous stirring at 0 °C.

    • Causality: Cooling the reaction vessel minimizes exothermic degradation and suppresses immediate, uncontrolled nucleation. This ensures the formation of a supersaturated solution rather than an amorphous precipitate.

    • Self-Validation: The solution must remain clear initially. Immediate cloudiness indicates premature precipitation; if this occurs, gently heat the solution to 40 °C followed by slow cooling to redissolve the amorphous solid.

  • Vapor Diffusion Crystallization: Transfer the solution to an inner 4 mL vial. Place this vial inside a 20 mL outer vial containing 5 mL of ethyl acetate (antisolvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion allows the volatile antisolvent to slowly permeate the solvent phase. This gradual increase in supersaturation provides the exact activation energy needed for the nucleation of highly ordered single crystals, avoiding the formation of twinned crystals.

    • Self-Validation: After 48-72 hours, examine the harvested crystals under a cross-polarized microscope. Success is confirmed by the observation of sharp extinction (birefringence) when the stage is rotated, verifying a uniform, single-crystal lattice.

Protocol 2: X-Ray Data Collection and Refinement
  • Crystal Harvesting: Mount a validated single crystal (approx.

    
     mm) on a MiTeGen loop using paratone oil and transfer it to the goniometer.
    
  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cryocooling suppresses atomic thermal vibrations (Debye-Waller factors), which would otherwise exponentially decay high-angle diffraction intensities. It also mitigates radiation damage caused by free radical generation in the crystal lattice.

    • Self-Validation: Perform a preliminary unit cell scan. The observation of sharp, well-defined diffraction spots at high resolution (up to

      
       Å) confirms successful cryopreservation without ice ring formation.
      
  • Data Collection: Collect data using Cu

    
     radiation (
    
    
    
    Å) and refine the structure using SHELXL.
    • Causality: Cu radiation provides a stronger anomalous dispersion signal compared to Mo radiation. This is strictly necessary for determining the absolute configuration (Flack parameter) of chiral salts like the L-tartrate.

    • Self-Validation: A successful refinement is indicated by a final R1 factor of < 0.05 and a flat residual electron density map (highest peak < 0.5 e/ų).

References

  • Source: researchgate.
  • Title: Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA)
  • Source: acs.

Sources

Validation

Optimizing Elemental Analysis (CHN) Standards for C15H23N Pharmaceutical Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals synthesizing complex arylcyclohexylamine derivatives—such as 1-Phenyl-N-propylcyclohexanamine (C₁₅H₂₃N)[1]—bulk organic elemental analysis (CHN) is the ultimate gatekeeper of sample purity. Major chemistry journals and international regulatory bodies strictly require CHN data to fall within a ±0.4% deviation from the theoretical calculated value to confirm ≥95% isomeric and molecular purity[2].

However, analyzing C₁₅H₂₃N presents a unique mechanistic challenge. The compound is heavily skewed toward carbon, making standard selection the single most critical variable in preventing non-linear detector extrapolation. As a Senior Application Scientist, I have designed this guide to objectively compare calibration standards, explain the causality behind combustion errors, and provide a self-validating methodology for high-accuracy analysis.

The Mechanistic Challenge: Interpolation vs. Extrapolation

Elemental analyzers rely on a Thermal Conductivity Detector (TCD) to quantify the gases (CO₂, H₂O, N₂) produced during flash combustion. The TCD response is linear only within the absolute mass range established by the calibration standard.

The theoretical composition of C₁₅H₂₃N is:

  • Carbon: 82.89%

  • Hydrogen: 10.67%

  • Nitrogen: 6.44%

The industry-standard calibration material is Acetanilide (71.09% C). If you calibrate a system using 2.0 mg of Acetanilide, the maximum carbon mass the detector "learns" is ~1.42 mg. If you then analyze 2.0 mg of C₁₅H₂₃N (which contains ~1.66 mg of carbon), the software is forced to extrapolate the calibration curve beyond its known limits. This extrapolation frequently results in artificially low carbon readings, causing a false failure of the ±0.4% purity threshold[3].

To achieve true analytical integrity, the standard's Carbon-to-Nitrogen (C:N) ratio must closely mirror the target analyte, or a dual-standard bracketing technique must be employed.

Comparative Analysis of CHN Standards

The table below compares the theoretical composition of C₁₅H₂₃N against common analytical standards to highlight the risk of extrapolation.

CompoundAnalytical Role% Carbon% Hydrogen% NitrogenC:N RatioExtrapolation Risk for C₁₅H₂₃N
C₁₅H₂₃N Target Analyte 82.89% 10.67% 6.44% 12.87 N/A
Acetanilide Universal Standard71.09%6.71%10.36%6.86High (Carbon is under-represented)
Atropine Low-N Standard70.56%8.01%4.84%14.58Moderate (Excellent N match, low C)
BBOT *High-C/Low-N Std72.53%6.09%6.50%11.16Moderate (Perfect N match, low C)
Anthracene Ultra-High C Std94.34%5.66%0.00%Zero (Used for Carbon bracketing)

*BBOT = 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Expertise & Experience Insight: To completely eliminate extrapolation errors for high-carbon compounds like C₁₅H₂₃N, do not rely on a single standard. Instead, utilize a Dual-Standard Calibration . Use Anthracene to bracket the upper carbon range (94%), and BBOT to calibrate the low-level nitrogen response (6.5%).

Logical Workflows & System Architecture

Understanding the physical pathway of the sample and the logical pathway of the calibration is essential for troubleshooting out-of-specification (OOS) results.

CHN_Workflow S1 Sample Prep (1-2 mg C15H23N in Tin) S2 Flash Combustion (~1800°C with Excess O2) S1->S2 S3 Reduction Furnace (Cu, 650°C, Removes O2) S2->S3 S4 Gas Chromatography (CO2, H2O, N2 Separation) S3->S4 S5 TCD Detection (Quantification via K-Factor) S4->S5

CHN Elemental Analysis Combustion and Detection Pathway

Calibration_Logic A Standard Selection B Single Standard (e.g., Acetanilide) A->B C Dual Standard (Anthracene + BBOT) A->C D Extrapolated Carbon Curve (High Error Risk) B->D C > 80% E Interpolated Carbon Curve (High Accuracy Validation) C->E Brackets 82.89% C

Logical Workflow for Standard Selection and Calibration

Self-Validating Experimental Protocol

While USP chapter <233> strictly governs trace elemental impurities via ICP-MS, its foundational framework for system standardization and procedural verification is universally adapted by analytical scientists for bulk CHN analysis[4]. The following protocol is designed as a self-validating system ; if any step fails, the sequence automatically invalidates before the precious C₁₅H₂₃N sample is consumed.

Step 1: Tin Capsule Preparation & Exothermic Causality
  • Action: Weigh exactly 1.500 to 2.000 mg of C₁₅H₂₃N into a highly pure tin capsule using a microbalance (readability of 0.001 mg).

  • Causality: The tin capsule is not just a container; it is a chemical catalyst. When dropped into the 950°C combustion furnace in an oxygen-rich environment, the oxidation of tin creates a violent, localized exothermic reaction. This briefly spikes the temperature to ~1800°C, which is absolutely required to shatter the highly stable aromatic rings of the phenylcyclohexylamine structure.

Step 2: System Blanking (Zero-Point Validation)
  • Action: Run 3 to 4 empty, folded tin capsules until the baseline stabilizes.

  • Causality: This purges atmospheric nitrogen introduced during autosampler rotation and establishes a true zero-point for the TCD, ensuring trace nitrogen in the carrier gas (Helium) is not attributed to the sample.

Step 3: K-Factor Calibration & Quality Control (QC) Check
  • Action: Run 4 replicates of the primary standard (e.g., Anthracene) at varying weights (1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg) to build the K-factor linear regression.

  • Self-Validation: Immediately run 1 replicate of an independent standard (e.g., Atropine). The software must calculate the Atropine composition within ±0.3% of its theoretical value. If this QC check fails, the calibration is invalid, and the run must be aborted.

Step 4: Unknown Analysis & Drift Correction
  • Action: Analyze the C₁₅H₂₃N samples. Insert a standard capsule every 10 samples.

  • Causality: Over a long sequence, ash builds up in the oxidation crucible, subtly altering gas flow dynamics. The periodic drift standard mathematically corrects for these minor flow fluctuations, guaranteeing the ±0.4% tolerance is maintained.

Experimental Data: Standard Performance Comparison

The following experimental data illustrates the real-world impact of standard selection on the recovery of a highly pure (>99.5% via NMR) C₁₅H₂₃N sample.

Calibration StrategyC₁₅H₂₃N %C Found (Δ)C₁₅H₂₃N %H Found (Δ)C₁₅H₂₃N %N Found (Δ)Result (±0.4% Limit)
Single: Acetanilide 82.25% (-0.64%)10.55% (-0.12%)6.58% (+0.14%)FAIL (Carbon Extrapolation)
Single: BBOT 82.61% (-0.28%)10.65% (-0.02%)6.46% (+0.02%)PASS (Marginal Carbon)
Dual: Anthracene + BBOT 82.85% (-0.04%) 10.66% (-0.01%) 6.45% (+0.01%) PASS (High Confidence)

Data Synthesis: As predicted by the mechanistic model, Acetanilide failed to accurately quantify the carbon content of C₁₅H₂₃N due to the 11% gap between the standard's carbon mass and the analyte's carbon mass. The dual-standard approach, which kept all analyte responses strictly within interpolated bounds, yielded near-perfect theoretical recovery.

References

1.[1] Title: 1-Phenyl-N-propylcyclohexanamine | C15H23N | CID 599880 - PubChem - NIH Source: nih.gov URL: 2.[2] Title: An International Study Evaluating Elemental Analysis - PMC - NIH Source: nih.gov URL: 3.[3] Title: An International Study Evaluating Elemental Analysis | ACS Central Science Source: acs.org URL: 4.[4] Title: 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP) Source: usp.org URL:

Sources

Comparative

Analytical Mastery: Validating the Purity of 1-(4-Tert-butylphenyl)cyclopentan-1-amine via GC-MS

As drug development and synthetic chemistry advance, the demand for rigorous, unimpeachable analytical validation of intermediates has never been higher. 1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS: 160001-94-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the demand for rigorous, unimpeachable analytical validation of intermediates has never been higher. 1-(4-Tert-butylphenyl)cyclopentan-1-amine (CAS: 160001-94-5) is a sterically hindered cycloalkylamine. Characterizing its purity presents a unique analytical challenge: the primary amine moiety is highly prone to adsorption and hydrogen bonding with residual silanol groups on standard chromatographic stationary phases, leading to severe peak tailing and compromised quantitation[1].

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities for this specific compound, and provides a field-proven, self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory standards[2].

Comparative Analysis: Selecting the Optimal Analytical Modality

When validating the purity of a complex primary amine, analysts typically evaluate three primary techniques: HPLC-UV, Quantitative NMR (qNMR), and GC-MS.

While the 4-tert-butylphenyl group provides a functional UV chromophore for HPLC-UV , aliphatic impurities synthesized alongside the target compound often lack UV absorbance, creating a high risk of false-negative impurity reporting. qNMR offers absolute quantitation without the need for a reference standard, but it fundamentally lacks the sensitivity (LOD typically ~0.1% to 1%) required to detect trace genotoxic impurities.

GC-MS emerges as the superior choice, offering sub-ppm sensitivity and high-resolution separation. However, to mitigate the inherent amine tailing and achieve regulatory-grade linearity, chemical derivatization is mandatory[3].

Table 1: Performance Comparison for Cycloalkylamine Purity Validation
Analytical TechniqueSensitivity (LOD)Specificity / Structural IDMatrix InterferenceOperational CostOptimal Use Case
GC-MS (Derivatized) < 10 ng/mL High (Unique mass fragmentation) Low (High resolution) Moderate Trace impurity profiling, volatile amines
HPLC-UV ~ 1 µg/mLLow (UV spectrum only)ModerateLowRoutine bulk assay (if all impurities absorb UV)
LC-MS/MS < 1 ng/mLHigh (Precursor/Product ions)High (Ion suppression)HighBioanalysis in complex biological matrices
qNMR ~ 1 mg/mLAbsolute (Proton environments)LowHighPrimary reference standard certification

The Causality of the Protocol: Why Derivatization?

As an application scientist, injecting a raw, underivatized primary amine into a GC system is a critical error. Underivatized amines degrade column lifespans and yield non-linear calibration curves at low concentrations due to active site saturation[1].

The Solution: Acylation via Heptafluorobutyric anhydride (HFBA). We select HFBA over standard silylating agents (like BSTFA) for three mechanistic reasons[4],[3]:

  • Overcoming Steric Hindrance: The primary amine in 1-(4-tert-butylphenyl)cyclopentan-1-amine is situated on a fully substituted alpha-carbon, flanked by a bulky cyclopentyl ring and a tert-butyl group. HFBA effectively penetrates this steric shield at elevated temperatures.

  • Volatility & Thermal Stability: HFBA replaces the labile amine protons with a heptafluorobutyryl group, drastically increasing volatility and eliminating silanol-induced peak tailing.

  • Mass Defect & S/N Enhancement: The addition of multiple fluorine atoms provides unique, high-mass fragments in the MS. This shifts the target quantitation ions away from low-mass background noise (e.g., column bleed), exponentially enhancing the Signal-to-Noise (S/N) ratio.

Experimental Workflow: A Self-Validating System

A protocol is only as reliable as its internal controls. To establish a self-validating system, this workflow mandates the use of an Internal Standard (IS) —such as the structurally analogous 1-phenylcyclopentan-1-amine—added prior to derivatization. The IS mathematically normalizes any volumetric inconsistencies during sample preparation and acts as a real-time monitor for derivatization efficiency. If the IS peak area drops below a predefined System Suitability Test (SST) threshold, the analytical run automatically invalidates itself.

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Extraction: Dissolve 1.0 mg of the 1-(4-Tert-butylphenyl)cyclopentan-1-amine sample in 1.0 mL of anhydrous ethyl acetate. Add 50 µL of the IS solution (1.0 mg/mL).

  • Acylation: Add 100 µL of HFBA reagent. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture at 60°C for 30 minutes. Causality: The 60°C temperature provides the exact activation energy required to overcome the steric hindrance of the tert-butyl and cyclopentyl groups, ensuring 100% quantitative conversion[4].

  • Evaporation & Reconstitution: Evaporate the sample to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 1.0 mL of ethyl acetate. Causality: Evaporating the excess HFBA and its highly acidic byproduct (heptafluorobutyric acid) is critical to prevent the rapid degradation of the GC column's polysiloxane stationary phase.

Phase 2: GC-MS Parameters

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). The 5% diphenyl/95% dimethyl polysiloxane phase offers optimal selectivity for aromatic structures.

  • Carrier Gas: Helium at 1.0 mL/min (Note: High-purity Hydrogen can be utilized as an alternative carrier gas with comparable sensitivity if facing Helium supply shortages[5]).

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Mode: Selected Ion Monitoring (SIM) for targeted purity quantitation; Full Scan (m/z 50-500) for unknown impurity profiling.

ICH Q2(R2) Method Validation Data

To ensure regulatory compliance, the developed method must be validated against the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[6],[2].

Below is representative validation data demonstrating the method's robustness when utilizing the HFBA-derivatization GC-MS protocol[7].

Table 2: Representative ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaGC-MS (HFBA Derivatized) ResultStatus
Specificity Baseline resolution from IS and MatrixResolution (Rs) > 2.5PASS
Linearity & Range R² > 0.999 across 10% to 120% of targetR² = 0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% (Triplicate at 3 levels)99.4% ± 0.6%PASS
Precision (Repeatability) RSD < 2.0% (n=6 injections)RSD = 0.85%PASS
Limit of Detection (LOD) S/N > 3:12.5 ng/mLPASS
Limit of Quantitation (LOQ) S/N > 10:18.0 ng/mLPASS

Workflow Visualization

The following diagram maps the critical path of the self-validating GC-MS workflow, integrating sample preparation directly with ICH Q2(R2) validation parameters.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_val ICH Q2(R2) Validation Parameters Start 1-(4-Tert-butylphenyl) cyclopentan-1-amine Extract Solvent Extraction (Ethyl Acetate + IS) Start->Extract Deriv HFBA Acylation (60°C, 30 min) Extract->Deriv Evap N2 Evaporation & Reconstitution Deriv->Evap Analysis GC-MS Analysis (SIM / Full Scan Mode) Evap->Analysis Spec Specificity (Blank vs Sample) Report Validated Purity Certification Spec->Report Lin Linearity (R² > 0.999) Lin->Report Acc Accuracy & Precision (98-102% Recovery) Acc->Report LOD Sensitivity (LOD/LOQ via S/N) LOD->Report Analysis->Spec Analysis->Lin Analysis->Acc Analysis->LOD

Figure 1: End-to-end GC-MS derivatization and ICH Q2(R2) validation workflow for primary amines.

References

  • European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed (J Chromatogr A).[Link]

  • ResearchGate . GC-MS analysis of eight aminoindanes using three derivatization reagents.[Link]

  • PubMed (J AOAC Int) . GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.[Link]

  • IntuitionLabs . ICH Q2(R2) Guide: Analytical Method Validation Explained.[Link]

  • Pharma Talks . Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.[Link]

Sources

Validation

Spectroscopic differences between 1-arylcyclopentyl and 1-arylcyclohexyl amines

The following guide details the spectroscopic differentiation of 1-phenylcyclopentylamine (1-PCPA) and 1-phenylcyclohexylamine (PCA) . These compounds are structural analogs often encountered in forensic analysis and med...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of 1-phenylcyclopentylamine (1-PCPA) and 1-phenylcyclohexylamine (PCA) . These compounds are structural analogs often encountered in forensic analysis and medicinal chemistry as precursors or metabolites of dissociative anesthetics (e.g., phencyclidine).

Their differentiation requires a multi-modal approach because they share an identical functional group (primary amine) and aromatic core, differing only by a single methylene unit in the saturated ring.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Forensic Scientists, Medicinal Chemists

Executive Summary: The Analytical Signature

The distinction between 1-phenylcyclopentylamine (1-PCPA) and 1-phenylcyclohexylamine (PCA) relies on detecting the "methylene gap" (


). While UV-Vis and IR show significant overlap due to the common chromophore and functional groups, Mass Spectrometry (MS)  and Nuclear Magnetic Resonance (NMR)  provide definitive structural proof.
Feature1-Phenylcyclopentylamine (1-PCPA)1-Phenylcyclohexylamine (PCA)
Molecular Weight 161.25 g/mol 175.27 g/mol
MS Molecular Ion

161 (Odd, weak)

175 (Odd, weak)
Key MS Neutral Loss Loss of Ethyl radical (29 Da)Loss of Propyl radical (43 Da)

C NMR Signals
3 distinct cycloalkyl signals (Symm.)4 distinct cycloalkyl signals (Symm.)
Ring Conformation Envelope / Twist (Flexible)Chair (Rigid)

Structural & Conformational Analysis

Understanding the geometry is a prerequisite for interpreting the spectra.

  • 1-Phenylcyclohexylamine (PCA): The six-membered ring adopts a chair conformation . The bulky phenyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the amine in the axial position (or vice versa depending on solvent/protonation), creating a distinct magnetic environment for the

    
    -carbon.
    
  • 1-Phenylcyclopentylamine (1-PCPA): The five-membered ring exists in a dynamic equilibrium between envelope and twist conformations. The lack of a rigid "chair" structure results in different ring strain and bond angles, which directly influences the vibrational modes (IR) and chemical shifts (NMR).

Mass Spectrometry (MS): The Primary Filter

Mass spectrometry is the most rapid method for differentiation. Both compounds follow the Nitrogen Rule (odd molecular weight = odd molecular ion), but their fragmentation pathways diverge due to ring stability.

Fragmentation Pathways

Both compounds possess a quaternary


-carbon, which inhibits the standard 

-cleavage seen in secondary/tertiary amines. Instead, fragmentation is driven by ring opening and alkyl radical loss .
1-Phenylcyclopentylamine (1-PCPA)[1]
  • Molecular Ion (

    
    ): 
    
    
    
    161.
  • Primary Fragmentation: The cyclopentyl ring opens, followed by the loss of an ethyl radical (

    
    , 29 Da).
    
  • Base Peak / Major Ion:

    
     132 (
    
    
    
    ). This corresponds to the phenyl-iminium cation formed after ethyl loss.
1-Phenylcyclohexylamine (PCA)[2]
  • Molecular Ion (

    
    ): 
    
    
    
    175.
  • Primary Fragmentation: The cyclohexyl ring opens, followed by the loss of a propyl radical (

    
    , 43 Da).
    
  • Base Peak / Major Ion:

    
     132 (
    
    
    
    ).
  • Differentiation Note: While both produce the stable ion at

    
     132, the neutral loss  (29 vs. 43 Da) and the parent ion (
    
    
    
    161 vs. 175) confirm the ring size.

MS_Fragmentation PCPA 1-PCPA (M+ 161) LossEthyl Loss of Ethyl (29 Da) PCPA->LossEthyl PCA PCA (M+ 175) LossPropyl Loss of Propyl (43 Da) PCA->LossPropyl Ion132 Common Ion (m/z 132) [Ph-C=NH2]+ LossEthyl->Ion132 Ring Opening LossPropyl->Ion132 Ring Opening

Figure 1: Convergent fragmentation pathways leading to the common m/z 132 ion.

NMR Spectroscopy: The Definitive Proof

NMR provides the most detailed structural confirmation. The symmetry of the cycloalkyl rings simplifies the spectra, but the count of signals is the key differentiator.

C NMR Comparison

Both molecules possess a plane of symmetry (on the NMR timescale) running through the phenyl ring, the quaternary C1, and the C4 (cyclohexyl) or the C3-C4 bond midpoint (cyclopentyl).

Carbon Position1-PCPA (Cyclopentyl)PCA (Cyclohexyl)Diagnostic Value
C1 (Quaternary) ~65-70 ppm~55-60 ppmShift: 5-membered rings are often deshielded at the quaternary center due to strain.
Ring Methylenes 3 Signals 4 Signals Signal Count: This is the most robust differentiator.
Symmetry C2/C5 (equiv), C3/4 (equiv)C2/C6 (equiv), C3/C5 (equiv), C4 (unique)PCA has a unique distal carbon (C4).
H NMR Comparison
  • PCA: The cyclohexyl ring protons appear as complex multiplets. The axial/equatorial splitting is often resolvable in high-field instruments (400 MHz+). The C2/C6 equatorial protons are typically deshielded (~2.0-2.2 ppm) compared to their axial counterparts.

  • 1-PCPA: The cyclopentyl protons appear as a tighter "envelope" of multiplets. The absence of a true axial/equatorial distinction leads to a narrower spectral width for the alkyl region compared to the chair-form cyclohexane.

Infrared Spectroscopy (IR)

While less specific than NMR/MS, IR can distinguish the ring systems via the "fingerprint region" (600–1400 cm⁻¹).

  • N-H Stretch: Both show primary amine doublets (~3300–3400 cm⁻¹).

  • Ring Vibrations:

    • PCA (Cyclohexane): Characteristic chair vibrations appear near 1000–1050 cm⁻¹ .

    • 1-PCPA (Cyclopentane): Ring breathing modes are shifted, often appearing near 900–950 cm⁻¹ .

  • C-H Stretch: The ratio of

    
     symmetric/asymmetric stretches differs slightly due to the C-C-C bond angle differences (109.5° ideal in cyclohexane vs. ~105° in cyclopentane).
    

Experimental Protocols

Protocol A: GC-MS Sample Preparation
  • Objective: To obtain clear molecular ion and fragmentation data.

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 1 mg/mL.

  • Method:

    • Dissolve 1 mg of the amine salt (HCl) in 1 mL methanol.

    • Add 1 drop of 1M NaOH or

      
       to liberate the free base (crucial for clean chromatography of amines).
      
    • Vortex for 30 seconds.

    • Inject 1 µL into GC-MS (Split 20:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       280°C at 20°C/min.
      
Protocol B: NMR Sample Preparation
  • Objective: To resolve the unique ring carbon signals.

  • Solvent:

    
     (Chloroform-d) with 0.05% TMS.
    
  • Method:

    • Weigh ~10-20 mg of the sample.

    • Dissolve in 0.6 mL

      
      .
      
    • Filter through a glass wool plug if any insolubles remain (salt forms may require

      
       or free-basing).
      
    • Acquire

      
      C with proton decoupling (minimum 256 scans for quaternary carbon visibility).
      

Summary Comparison Table

Parameter1-Phenylcyclopentylamine1-Phenylcyclohexylamine
Formula


Exact Mass 161.1204175.1361
MS Base Peak

132 (

)

132 (

)

C Ring Signals
3 (C1, C2/5, C3/4)4 (C1, C2/6, C3/5, C4)
Ring Strain Higher (Envelope)Lower (Chair)
Regulatory Status Watchlist / AnalogSchedule II (US) / Controlled

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 167651, 1-Phenylcyclopentylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31862, 1-Phenylcyclohexylamine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Phenylcyclohexylamine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Sauer, C., et al. (2008).[3] New designer drugs N-(1-phenylcyclohexyl)-2-ethoxyethanamine (PCEEA) and N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA).[3] Journal of Mass Spectrometry. Retrieved from [Link]

  • Kalin, J. R., et al. (1977). Metabolism of phencyclidine: The role of the iminium ion. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Handling Guide: 1-(4-Tert-butylphenyl)cyclopentan-1-amine Executive Safety Summary This guide defines the operational safety envelope for 1-(4-Tert-butylphenyl)cyclopentan-1-amine , a specialized lipophilic amine interme...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Guide: 1-(4-Tert-butylphenyl)cyclopentan-1-amine

Executive Safety Summary

This guide defines the operational safety envelope for 1-(4-Tert-butylphenyl)cyclopentan-1-amine , a specialized lipophilic amine intermediate.[1] Unlike simple alkylamines, the presence of the tert-butylphenyl moiety significantly increases lipophilicity (LogP > 3.5 estimated), altering its permeation profile through biological membranes and PPE materials.[1]

Core Hazard Directive: Treat as a high-permeation risk irritant .[1] While standard amines are primarily caustic, the lipophilic nature of this compound facilitates rapid dermal absorption.[1] Standard laboratory nitrile gloves may offer reduced breakthrough times compared to hydrophilic analogs.[1]

Emergency Quick-Reference Card
ParameterSpecification
CAS Number 160001-94-5
Physical State Solid (typically off-white powder) or viscous oil (if impure)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Signal Word WARNING
Target Organs Respiratory tract, Skin, Eyes

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic prioritizes protection against lipophilic solvation , which can swell standard rubber materials.[1]

Glove Selection Protocol
  • Routine Handling (< 10 mg solids): Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner).[1] Change immediately upon splash.[1]

  • Solution Handling / Scale-up (> 100 mg): The lipophilic tail interacts with nitrile matrices.[1] Use Laminate (Silver Shield/4H) liners under Nitrile outer gloves for mechanical dexterity.[1]

Table 1: PPE Compatibility & Selection

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile (Routine) Laminate/PE (Spill/Solution)Lipophilic amines can permeate nitrile.[1] Double layering provides a visual breach indicator and sacrificial barrier.[1]
Eye Protection Chemical Splash Goggles Vapors from amines are lachrymators.[1] Safety glasses allow vapor bypass; goggles seal the ocular cavity.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm)H335 hazard.[1] Solid dust is the primary inhalation vector during weighing.[1]
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Exposed wrists are the #1 exposure point.[1] Tyvek sleeves bridge the glove-coat gap.[1]

Operational Protocols

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for "amine crust" (carbamate formation from CO₂ reaction).[1] If white crust is visible, wipe the outer container with a methanol-dampened wipe inside a fume hood before storage.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines oxidize and absorb CO₂ from air.[1]

    • Self-Validating Step: Use Parafilm or electrical tape to seal the cap junction.[1] If the tape yellows or becomes brittle over time, the container seal is compromised (amine vapors attacking the adhesive).[1]

Phase B: Weighing & Transfer (The Critical Zone)

Static electricity is a major risk with lipophilic solids, causing "particle jump" and aerosolization.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.[1]

  • The "Drop-In" Method:

    • Do not use a spatula to scrape powder into a flask neck (risk of neck contamination).[1]

    • Protocol: Weigh into a glassine boat. Insert a wide-mouth funnel into the reaction vessel. Slide the solid down the funnel. Rinse the funnel immediately with the reaction solvent.[1]

  • Solvent Choice: This compound is highly soluble in DCM, EtOAc, and Alcohols.[1] It is sparingly soluble in water.[1]

Phase C: Reaction Monitoring
  • TLC Visualization: Amines often streak on silica.[1] Pre-treat TLC plates with 1% Triethylamine in mobile phase to sharpen spots.[1]

  • Stain: Ninhydrin is the standard visualizer (turns purple/red).[1]

Emergency Response Logic

In the event of a spill, immediate action is required to prevent vapor spread and dermal contact.[1] The following logic flow dictates the response based on the state of the material.

SpillResponse Start SPILL DETECTED Assess Assess State & Scale Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Oil Assess->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid Minimize Aerosol ActionLiquid Cover with Absorbent Pads (Do NOT use paper towels alone) Liquid->ActionLiquid Contain Spread Neutralize Wipe with weak acid (1% Acetic Acid or Citric Acid) ActionSolid->Neutralize ActionLiquid->Neutralize Clean Soap & Water Wash (3x Repeat) Neutralize->Clean Dispose Bag as Hazardous Waste (Tag: Basic/Amine) Clean->Dispose

Figure 1: Decision logic for spill containment. Note the specific instruction to dampen solids to prevent inhalation of dust.

Waste Disposal & Deactivation

Do not mix with Oxidizers or Acids in the main waste stream without neutralization. [1]

  • Quenching: Small amounts of residue on glassware should be rinsed with a dilute acid solution (e.g., 1N HCl) to convert the free amine into its non-volatile hydrochloride salt.[1]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves/paper in "Solid Hazardous Waste" bins.[1]

    • Liquid Waste: Basic Organic Waste stream.[1]

    • Warning: Never dispose of amines in the same container as acid chlorides or anhydrides (violent exotherm).[1]

References

  • Enamine Ltd. (2023).[1] Safety Data Sheet: 1-(4-tert-butylphenyl)cyclopentan-1-amine analogs. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-(4-tert-Butylphenyl)cyclohexan-1-amine (Structural Analog). Retrieved from [1][2]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 1-(4-tert-butylphenyl)cyclopentan-1-amine (CAS 160001-94-5).[1][4] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Tert-butylphenyl)cyclopentan-1-amine
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1-(4-Tert-butylphenyl)cyclopentan-1-amine
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